molecular formula C6H2ClF2NO2 B1589042 2-Chloro-4,5-difluoronitrobenzene CAS No. 771-76-6

2-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1589042
CAS No.: 771-76-6
M. Wt: 193.53 g/mol
InChI Key: BONLKUDAFUJZNP-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoronitrobenzene is a useful research compound. Its molecular formula is C6H2ClF2NO2 and its molecular weight is 193.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONLKUDAFUJZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435989
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-76-6
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4,5-difluoro-2-nitrobenzene
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Foundational & Exploratory

physical and chemical properties of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 2-Chloro-4,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its benzene ring is strategically substituted with a nitro group, a chlorine atom, and two fluorine atoms. This specific arrangement of electron-withdrawing groups creates a highly activated system, making it a versatile intermediate for complex organic synthesis. The presence of multiple reactive sites allows for selective, sequential chemical transformations, rendering it an invaluable building block for constructing elaborate molecular architectures. This guide provides a detailed exploration of its physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights for laboratory professionals.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. These characteristics dictate handling procedures, reaction conditions, and analytical methods for purity and structure confirmation.

Core Properties

The essential physicochemical data for this compound are summarized below. These values are critical for designing synthetic protocols and ensuring safe handling.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compoundN/A
CAS Number 771-76-6[1]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.54 g/mol [2]
Appearance Data not available[2]
Melting Point Data not available[2]
Boiling Point 239°C at 760 mmHg[2]
Spectral Data Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and nitro substituents.

    • ¹³C NMR : The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached electronegative atoms.

    • ¹⁹F NMR : This is a powerful technique for fluorine-containing compounds.[3] Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing crucial structural information.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1500-1620 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-F and C-Cl stretching vibrations will also be present.

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its unique electronic properties, which govern its reactivity.

Synthesis Routes

This compound is typically prepared through halogen exchange reactions or nitration of appropriate precursors.

  • Halogen Exchange (Halex) Reaction : A common industrial method involves the reaction of a dichloronitrobenzene precursor, such as 2,4,5-trichloronitrobenzene, with a fluoride source like potassium fluoride (KF).[4] This reaction is often catalyzed by a phase-transfer catalyst in the absence of a solvent at elevated temperatures.[4]

  • Nitration : Direct nitration of 1-chloro-2,3-difluorobenzene using a mixture of nitric acid and sulfuric acid can also yield the target compound. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Causality of Reactivity : The potent electron-withdrawing nature of the nitro group and the fluorine atoms creates a significant electron deficiency (a high δ+) on the aromatic ring.[5] This electronic gradient makes the ring highly susceptible to attack by nucleophiles. The chlorine atom, being the best leaving group among the halogens in this context (due to C-Cl bond strength relative to C-F), is the primary site for substitution. The nitro group, positioned para to the chlorine, provides resonance stabilization to the negatively charged intermediate (Meisenheimer complex), further accelerating the reaction.

  • Common Transformations : This reactivity allows for the facile introduction of various functional groups by displacing the chlorine atom. Common nucleophiles used include:

    • Amines (R-NH₂) : To form substituted difluoronitroanilines, which are precursors to many pharmaceutically active compounds.

    • Alkoxides (R-O⁻) : To synthesize aryl ethers.

    • Thiolates (R-S⁻) : To produce aryl thioethers.

The workflow for a typical SNAr reaction is illustrated below.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Reagents 1. Combine this compound, nucleophile, and solvent (e.g., DMF, DMSO) in reactor. Heat 2. Heat reaction mixture (e.g., 80-120 °C). Reagents->Heat Monitor 3. Monitor progress (TLC, LC-MS). Heat->Monitor Quench 4. Quench reaction (e.g., add water). Monitor->Quench Extract 5. Extract product with organic solvent. Quench->Extract Dry 6. Dry organic layer (e.g., Na₂SO₄). Extract->Dry Purify 7. Purify product (Column chromatography, recrystallization). Dry->Purify

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense importance in the pharmaceutical industry.[6] The incorporation of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for a variety of active pharmaceutical ingredients (APIs).

  • Antibacterial Agents : It is a crucial intermediate in the synthesis of modern fluoroquinolone antibiotics.[7] The difluoronitrophenyl moiety can be elaborated into the core structure of these drugs, which are vital for treating bacterial infections.

  • Kinase Inhibitors : In oncology, many small-molecule kinase inhibitors feature fluorinated aromatic rings. This compound provides a scaffold for synthesizing complex heterocyclic systems that can effectively target and inhibit specific protein kinases involved in cancer progression.

  • Other Therapeutic Areas : Its utility extends to the development of cardiovascular drugs, anti-inflammatory agents, and agrochemicals like herbicides and pesticides.[8][9]

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details a representative SNAr reaction, demonstrating the trustworthiness and self-validating nature of the methodology.

Objective: To synthesize N-benzyl-2-amino-4,5-difluoronitrobenzene from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and DMF.

  • Reagent Addition : Add potassium carbonate (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) to the stirred solution at room temperature.

  • Reaction : Heat the reaction mixture to 80°C and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic phase with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the pure product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related nitroaromatic compounds must be handled with care.

  • Hazard Identification : This compound is classified as an irritant and is harmful if swallowed or absorbed through the skin.[1] It can cause serious eye irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Key pillars of the safety protocol for handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique pattern of substitution results in a highly activated aromatic system, primarily driven by the powerful electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution reactions. This predictable reactivity, coupled with the beneficial properties imparted by fluorine atoms, solidifies its role as a key building block in the synthesis of a wide range of pharmaceuticals and other high-value chemicals. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.

References

  • Google Patents. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

  • Sparrow Chemical. Fluoronitrobenzene Series. [Link]

  • MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • World Intellectual Property Organization. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4,5-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast arsenal of fluorinated building blocks, halogenated nitroaromatics stand out as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluoronitrobenzene, a key reagent whose strategic placement of activating and directing groups makes it an invaluable precursor in the synthesis of complex pharmaceutical agents. We will delve into its core properties, synthesis methodologies, and critical role in the development of important therapeutics, particularly fluoroquinolone antibiotics.

Physicochemical Properties and Structural Characteristics

This compound is a substituted nitrobenzene with the chemical formula C₆H₂ClF₂NO₂.[1] The strategic arrangement of its substituents—a nitro group, a chlorine atom, and two fluorine atoms—on the benzene ring dictates its reactivity and utility as a chemical intermediate. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogen atoms, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

PropertyValueSource
Molecular Formula C₆H₂ClF₂NO₂CymitQuimica[1]
Molecular Weight 193.54 g/mol CymitQuimica[1]
CAS Number 771-76-6CymitQuimica[1], ChemicalBook[2]
Appearance Very faintly hazy, amber/khaki liquidCymitQuimica[1]
Purity ≥98%CymitQuimica[1]
Synonyms 1-Chloro-4,5-difluoro-2-nitrobenzeneCymitQuimica[1], ChemicalBook[2]

The positions of the substituents are critical. The nitro group at C1 strongly activates the ortho (C2) and para (not present) positions for nucleophilic attack. The chlorine atom at the activated C2 position is a good leaving group, making it the primary site for substitution. The fluorine atoms at C4 and C5 further enhance the electrophilicity of the ring and can serve as secondary reaction sites under specific conditions. This predictable reactivity allows for selective and sequential functionalization, a highly desirable characteristic in multi-step organic synthesis.

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives often involves multi-step pathways starting from more readily available precursors. A common strategy involves the nitration of a corresponding halogenated benzene.

Conceptual Synthesis Pathway

The logical pathway to this compound would involve the nitration of 1-chloro-3,4-difluorobenzene. The directing effects of the halogen substituents would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group.

G cluster_synthesis Conceptual Synthesis of this compound A 1-Chloro-3,4-difluorobenzene B Nitration (HNO₃/H₂SO₄) A->B C This compound B->C

Caption: Conceptual nitration pathway to synthesize this compound.

Synthesis of Key Derivative: 2-Chloro-4,5-difluorobenzoic Acid

A crucial application of this compound is its use as a precursor to 2-chloro-4,5-difluorobenzoic acid, a vital intermediate in the synthesis of fluoroquinolone antibiotics.[3] While direct synthesis from the nitrobenzene compound is possible via reduction of the nitro group followed by diazotization and carboxylation, an alternative synthesis of the benzoic acid from a related acetophenone is well-documented.[3]

Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid from 2'-Chloro-4',5'-difluoroacetophenone [3]

This protocol details a haloform reaction to convert the corresponding acetophenone to the desired benzoic acid.

  • Reaction Setup: To a suitable reaction vessel, add 280.4 g (0.4 mol) of a 12% sodium hypochlorite solution.

  • Addition of Starting Material: Add 19.1 g (0.1 mol) of 2'-Chloro-4',5'-difluoroacetophenone to the sodium hypochlorite solution.

  • Reaction: Heat the mixture under reflux for 4 hours.

  • Workup (Acidification): After cooling the reaction mixture, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. This will precipitate the carboxylic acid.

  • Extraction: Dissolve the formed white crystals in dichloromethane. Separate the aqueous phase and extract it twice more with dichloromethane.

  • Isolation: Combine the organic extracts and evaporate the solvent to yield the product, 2-chloro-4,5-difluorobenzoic acid, as white crystals.

Applications in Drug Development: A Gateway to Fluoroquinolones

The primary utility of this compound and its derivatives in the pharmaceutical industry lies in their role as building blocks for fluoroquinolone antibiotics.[3] This class of synthetic broad-spectrum antibacterial agents has been pivotal in treating a wide range of bacterial infections.[4]

The Fluoroquinolone Core and the Role of the Intermediate

The general structure of fluoroquinolones features a bicyclic core. The synthesis of this core often relies on the condensation of a cyclizing agent with a substituted aniline. 2-Chloro-4,5-difluorobenzoic acid, derived from this compound, is a key precursor to the aniline component that forms a significant portion of the final antibiotic structure.

G cluster_workflow Role in Fluoroquinolone Synthesis A This compound B Chemical Transformation (e.g., Reduction, Carboxylation) A->B C 2-Chloro-4,5-difluorobenzoic Acid B->C D Further Derivatization C->D E Substituted Aniline Precursor D->E F Cyclization Reaction E->F G Fluoroquinolone Core Synthesis F->G

Sources

Synthesis of 2-Chloro-4,5-difluoronitrobenzene: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoronitrobenzene

This compound stands as a pivotal building block in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a trifecta of electron-withdrawing groups on the benzene ring, renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The presence and specific arrangement of the chloro, fluoro, and nitro functionalities provide multiple reaction sites for nucleophilic aromatic substitution and reduction, paving the way for the construction of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Synthesis: From 1-Chloro-3,4-difluorobenzene to the Target Compound

The most direct and industrially viable route to this compound commences with the electrophilic nitration of 1-chloro-3,4-difluorobenzene. This precursor, while commercially available, can also be synthesized from o-difluorobenzene, providing a complete synthetic pathway from basic starting materials.

Step 1: Synthesis of the Starting Material: 1-Chloro-3,4-difluorobenzene

The synthesis of 1-chloro-3,4-difluorobenzene is achieved through the direct chlorination of o-difluorobenzene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃).

Experimental Protocol: Synthesis of 1-Chloro-3,4-difluorobenzene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add o-difluorobenzene (1.0 equivalent).

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃) (typically 0.05-0.1 equivalents) to the reaction flask.

  • Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the reaction.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the product is purified by fractional distillation to yield pure 1-chloro-3,4-difluorobenzene.

Step 2: Electrophilic Nitration of 1-Chloro-3,4-difluorobenzene

The core of the synthesis lies in the regioselective nitration of 1-chloro-3,4-difluorobenzene. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is dictated by the directing effects of the existing substituents. The chloro and fluoro groups are ortho-, para-directing deactivators. In this specific case, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the halogens, while also considering steric hindrance.

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.[1][2]

Causality of Regioselectivity:

The directing effects of the substituents on the 1-chloro-3,4-difluorobenzene ring are crucial for understanding the outcome of the nitration reaction. Both chlorine and fluorine are ortho-, para-directing groups due to the ability of their lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. However, they are also deactivating due to their inductive electron-withdrawing effects.

In the case of 1-chloro-3,4-difluorobenzene, the potential sites for nitration are positions 2, 5, and 6.

  • Position 2: Ortho to the chlorine and meta to the two fluorine atoms.

  • Position 5: Ortho to one fluorine and para to the chlorine atom.

  • Position 6: Ortho to the other fluorine and meta to the chlorine atom.

Considering the combined directing effects, the position para to the chlorine atom (position 5) and ortho to a fluorine atom is sterically and electronically favored. The formation of the target isomer, this compound, where the nitro group is at the 2-position, is also a significant outcome. The precise isomer ratio can be influenced by reaction conditions such as temperature and the composition of the nitrating mixture. Careful optimization is necessary to maximize the yield of the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), slowly add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2-3 equivalents) with constant stirring. This mixture should be prepared fresh before use.

  • Reaction Setup: Place 1-chloro-3,4-difluorobenzene (1.0 equivalent) in a separate reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and cool it to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-chloro-3,4-difluorobenzene, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 1-3 hours). The progress of the reaction should be monitored by TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Data Presentation

CompoundStarting Material(s)ReagentsTypical Yield
1-Chloro-3,4-difluorobenzeneo-DifluorobenzeneCl₂, FeCl₃~90%
This compound1-Chloro-3,4-difluorobenzeneConc. HNO₃, Conc. H₂SO₄Variable

Visualization of the Synthetic Pathway

Synthesis_Pathway o_difluorobenzene o-Difluorobenzene chloro_difluorobenzene 1-Chloro-3,4-difluorobenzene o_difluorobenzene->chloro_difluorobenzene + Cl₂ / FeCl₃ target_compound This compound chloro_difluorobenzene->target_compound + HNO₃ / H₂SO₄

Caption: Synthetic route to this compound.

Mechanism of Electrophilic Nitration

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ nitronium_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->nitronium_ion H2O H₂O protonated_HNO3->H2O benzene_ring 1-Chloro-3,4-difluorobenzene arenium_ion Arenium Ion Intermediate (Sigma Complex) benzene_ring->arenium_ion + NO₂⁺ resonance_structures Resonance Structures arenium_ion->resonance_structures Resonance deprotonation Deprotonation arenium_ion->deprotonation + H₂O final_product This compound deprotonation->final_product

Caption: Mechanism of electrophilic aromatic nitration.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[3]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Exothermic Reaction: The reaction is highly exothermic. Proper temperature control is critical to prevent runaway reactions, which can lead to the formation of explosive polynitrated byproducts. The reaction should be carried out in an ice bath, and the nitrating mixture should be added slowly.

  • Toxic Fumes: The reaction can release toxic nitrogen oxide fumes. Adequate ventilation is essential.

  • Quenching: The quenching of the reaction mixture on ice should be done carefully and slowly to control the exotherm.

Characterization

The final product, this compound, should be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point can provide an initial indication of purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation, confirming the connectivity of atoms and the regiochemistry of the nitration.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Cl and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound via the nitration of 1-chloro-3,4-difluorobenzene is a robust and scalable method. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for optimizing the yield of the desired isomer. Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents and the reaction itself. This guide provides a comprehensive framework for researchers to safely and efficiently synthesize this valuable chemical intermediate, thereby enabling further advancements in drug discovery and materials science.

References

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluoronitrobenzene is a key aromatic intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a nitro group and three distinct halogen atoms, imparts unique reactivity and requires a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of this compound, presenting both established principles and predicted data to offer a complete analytical portrait of this important molecule. We delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Introduction: The Chemical Significance of this compound

This compound, with the CAS number 771-76-6, is a valuable building block in organic synthesis.[1][2] The presence of electron-withdrawing nitro and fluoro groups, combined with the chloro substituent, activates the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity profile makes it a sought-after precursor for the introduction of complex functionalities in the development of novel bioactive molecules. Given its role in the synthesis of high-value end-products, a thorough understanding of its structural features and the ability to rigorously characterize it are of paramount importance for quality control and regulatory compliance in the pharmaceutical and agrochemical industries.

This technical guide is designed to serve as a practical resource for scientists and researchers, offering detailed insights into the methodologies for the comprehensive structural analysis of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment. While specific experimental spectra for this compound are not widely published, we can predict the key features based on established principles of substituent effects on aromatic systems.[3][4][5][6]

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the four substituents. The nitro group is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield. The halogen atoms also have an influence, with their electronegativity and anisotropic effects contributing to the final chemical shifts.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.8 - 8.2Doublet of doublets of doublets (ddd)³J(H-F) ≈ 7-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 1-2 Hz
H-67.5 - 7.9Doublet of doublets (dd)³J(H-F) ≈ 8-11 Hz, ⁴J(H-H) ≈ 2-3 Hz

Causality behind the Predictions: The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to the fluorine at position 4 (³J), the proton at position 6 (⁴J), and the fluorine at position 5 (⁵J), resulting in a complex multiplet. The proton at position 6 (H-6) is ortho to the chlorine atom and will be coupled to the fluorine at position 5 (³J) and the proton at position 3 (⁴J).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, and the signals for carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.[7][8][9][10][11]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹J(C-F) (Hz)
C-1130 - 135-
C-2145 - 150-
C-3120 - 125-
C-4150 - 155 (d)250 - 260
C-5148 - 153 (d)245 - 255
C-6115 - 120-

Expertise in Interpretation: The carbons directly attached to the electronegative nitro (C-2) and fluorine (C-4, C-5) atoms are expected to be the most downfield. The large one-bond carbon-fluorine coupling constants (¹J(C-F)) are characteristic and a key diagnostic feature.[12][13]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[14] For this compound, two distinct signals are expected, each corresponding to one of the fluorine atoms. These signals will be split by coupling to each other and to the neighboring protons.

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4-130 to -140Doublet of doublets (dd)³J(F-F) ≈ 20-25 Hz, ³J(F-H) ≈ 7-10 Hz
F-5-135 to -145Doublet of doublets (dd)³J(F-F) ≈ 20-25 Hz, ³J(F-H) ≈ 8-11 Hz

Causality in Spectral Features: The chemical shifts are predicted based on typical values for fluorine atoms on an aromatic ring with electron-withdrawing groups.[15][16] The ortho-coupling between the two fluorine atoms (³J(F-F)) is expected to be in the range of 20-25 Hz.[14][17][18] Each fluorine will also show coupling to its neighboring proton.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum can also be acquired to observe the H-F couplings.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile and thermally stable compounds like this compound.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺˙) and several characteristic fragment ions. The fragmentation pathways are typically driven by the loss of the nitro group and halogen atoms.

Predicted Key Mass Fragments:

m/zProposed Fragment
193/195[M]⁺˙ (Molecular ion with isotopic pattern for Cl)
163/165[M - NO]⁺
147/149[M - NO₂]⁺
112[C₆H₂F₂]⁺

Trustworthiness of Fragmentation Analysis: The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the [M+2] peak being approximately one-third the intensity of the M peak. The loss of NO (30 amu) and NO₂ (46 amu) are hallmark fragmentations for nitroaromatic compounds.[19][20][21]

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for assessing the purity of chemical compounds and for quantifying impurities. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.[22][23][24]

Proposed HPLC Method

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a logical starting point for method development.[25][26]

Table of Proposed HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA mixture of these solvents will provide adequate elution of the analyte. A gradient may be necessary to resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm or Diode Array Detector (DAD)The nitroaromatic chromophore will have strong UV absorbance. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and purity.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol for HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition and Analysis: Monitor the chromatogram at the chosen wavelength. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Definitive Structure Determination: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Hypothetical Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[27] Slow evaporation of a solution of this compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) at room temperature or in a refrigerator is a common method for growing crystals.[28][29]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[30]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software. The final output is a detailed model of the molecule's structure in the solid state.

Visualizing Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for NMR analysis and a combined GC-MS and HPLC purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result prep Dissolve in Deuterated Solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 F19 ¹⁹F NMR prep->F19 proc Fourier Transform, Phase & Baseline Correction H1->proc C13->proc F19->proc analysis Chemical Shift, Coupling Constant, and Multiplicity Analysis proc->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for NMR-based structural elucidation.

Purity_Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis start Sample of this compound gcms_prep Dilute in Volatile Solvent start->gcms_prep hplc_prep Dissolve in Mobile Phase start->hplc_prep gcms_run GC Separation & MS Detection gcms_prep->gcms_run gcms_analysis Identify Molecular Ion & Fragmentation gcms_run->gcms_analysis end Comprehensive Characterization Report gcms_analysis->end hplc_run RP-HPLC Separation & UV Detection hplc_prep->hplc_run hplc_analysis Determine Purity by Area % hplc_run->hplc_analysis hplc_analysis->end

Caption: Combined workflow for purity and identity confirmation.

Conclusion

The structural analysis and characterization of this compound require a synergistic application of multiple analytical techniques. While NMR spectroscopy provides detailed information about the molecular structure in solution, mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Chromatographic methods such as HPLC are indispensable for purity assessment. For crystalline samples, X-ray crystallography offers the ultimate proof of structure. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a comprehensive and reliable characterization of this important synthetic intermediate, ensuring its quality and suitability for its intended applications.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4,5-difluoronitrobenzene (CAS No. 771-76-6), a key intermediate in pharmaceutical and agrochemical synthesis. The unambiguous structural confirmation of this molecule is paramount for ensuring reaction specificity, product purity, and ultimately, the safety and efficacy of the final product. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the foundation for interpreting the spectral data.

  • Aromatic System: The benzene ring contains two protons, H-3 and H-6. Their chemical environments are influenced by the surrounding electron-withdrawing groups (NO₂, Cl, F).

  • Key Functional Groups:

    • Nitro Group (-NO₂): Strongly electron-withdrawing, it significantly deshields adjacent protons and carbons in NMR and produces intense, characteristic stretching bands in IR spectroscopy.

    • Halogens (Cl, F): The electronegative fluorine and chlorine atoms influence the electronic environment of the ring. The presence of ¹⁹F, a spin ½ nucleus, leads to observable couplings in ¹H and ¹³C NMR, providing critical structural information. The chlorine atom's isotopic signature (³⁵Cl and ³⁷Cl) is a key identifier in mass spectrometry.

The logical workflow for the complete spectroscopic characterization of this molecule involves a multi-technique approach to ensure a self-validating and trustworthy structural elucidation.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen-fluorine framework.

Expertise in Practice: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A standard 5 mm broadband probe is sufficient for these analyses. For ¹³C NMR, proton decoupling is essential to simplify the spectrum by collapsing carbon-proton couplings into singlets, though this can make peak assignment challenging without further experiments. However, for fluorinated compounds, C-F couplings persist and are highly informative.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire data with a standard pulse sequence. A spectral width of ~12 ppm, centered around 6 ppm, is appropriate.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~200 ppm is typically sufficient. An increased number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. A wide spectral width is recommended initially due to the broad range of fluorine chemical shifts.[1][2][3]

Data Interpretation and Spectral Features

The following table summarizes the expected NMR data. Chemical shifts (δ) are reported in parts per million (ppm).

Nucleus Position Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
¹H NMR H-3~7.8 - 8.0Doublet of doublets (dd)JH3-F4 ≈ 7-9 Hz, JH3-H6 ≈ 2-3 HzDeshielded by adjacent NO₂ and F at C-4.
H-6~7.4 - 7.6Doublet of doublets (dd)JH6-F5 ≈ 9-11 Hz, JH6-H3 ≈ 2-3 HzInfluenced by F at C-5 and Cl at C-2.
¹⁹F NMR F-4~-125 to -135Doublet of doublets (dd)JF4-F5 ≈ 20-22 Hz, JF4-H3 ≈ 7-9 HzOrtho to NO₂ and Cl, coupled to F-5 and H-3.
F-5~-135 to -145Doublet of doublets (dd)JF5-F4 ≈ 20-22 Hz, JF5-H6 ≈ 9-11 HzOrtho to H-6, coupled to F-4 and H-6.
¹³C NMR C-1~145 - 150Doublet of doublets (dd)Large ¹JCF, Smaller JCFCarbon bearing the nitro group.
C-2~120 - 125Doublet of doublets (dd)Carbon bearing the chlorine atom.
C-3~115 - 120Doublet (d)Aromatic CH.
C-4~150 - 155Doublet of doublets (dd)Large ¹JCF, Smaller JCFCarbon bearing a fluorine atom.
C-5~148 - 153Doublet of doublets (dd)Large ¹JCF, Smaller JCFCarbon bearing a fluorine atom.
C-6~110 - 115Doublet (d)Aromatic CH.

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The presence of long-range C-F and F-F couplings provides robust confirmation of the substitution pattern.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by vibrations associated with the nitro group and the substituted aromatic ring.

Expertise in Practice: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this compound (a low-melting solid or liquid) as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diamond crystal in many ATR accessories is robust and chemically inert, making it ideal for a wide range of organic compounds.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: Place a small drop of the liquid sample (or a few crystals if solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Data Interpretation and Spectral Features

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks are summarized below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Rationale
~1530 - 1560StrongAsymmetric NO₂ StretchThis intense band is highly characteristic of aromatic nitro compounds.[5][6][7]
~1340 - 1360StrongSymmetric NO₂ StretchThe second strong band confirming the presence of the nitro group.[5][6][7]
~1200 - 1280StrongC-F StretchAromatic C-F bonds give rise to strong absorptions in this region.
~3050 - 3100Medium-WeakAromatic C-H StretchIndicates the presence of hydrogens on the benzene ring.
~1450 - 1600MediumAromatic C=C StretchSkeletal vibrations of the benzene ring.
~750 - 850Medium-StrongC-Cl StretchThe carbon-chlorine stretching vibration falls in this region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

Expertise in Practice: Causality Behind Experimental Choices

Electron Ionization (EI) at 70 eV is the standard method for analyzing small, volatile organic molecules. This "hard" ionization technique induces reproducible fragmentation, creating a characteristic mass spectrum that can be compared against libraries for identification. The resulting fragments offer clues to the molecule's structure. For instance, nitroaromatics often exhibit characteristic losses of NO and NO₂.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC is preferred to ensure the analysis of a pure compound.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Spectral Features
  • Molecular Ion (M⁺): The molecular weight of C₆H₂ClF₂NO₂ is 193.54 g/mol . The mass spectrum will show a molecular ion peak cluster.

    • m/z 193: Corresponding to the molecule with the ³⁵Cl isotope.

    • m/z 195: A smaller peak, approximately one-third the intensity of the m/z 193 peak, corresponding to the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Pathways: The fragmentation is driven by the loss of the nitro group's components and other stable neutral molecules.

Fragmentation_Pathway M [C₆H₂ClF₂NO₂]⁺˙ m/z 193/195 M_minus_NO2 [C₆H₂ClF₂]⁺ m/z 147/149 M->M_minus_NO2 - NO₂ (46 u) M_minus_NO [C₆H₂ClF₂O]⁺˙ m/z 163/165 M->M_minus_NO - NO (30 u) M_minus_O [C₆H₂ClF₂NO]⁺˙ m/z 177/179 M->M_minus_O - O (16 u)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z (³⁵Cl) Proposed Fragment Loss from Molecular Ion Significance
193[C₆H₂ClF₂NO₂]⁺˙M⁺Molecular Ion
163[C₆H₂ClF₂O]⁺˙-NOCharacteristic loss from nitroaromatics.[9][10]
147[C₆H₂ClF₂]⁺-NO₂A very common and significant fragmentation for nitro compounds.[9][10]
112[C₅H₂F₂]⁺-NO₂, -ClLoss of the chlorine radical from the [M-NO₂]⁺ fragment.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of this compound with high confidence.

  • MS establishes the molecular formula (from the molecular ion's m/z) and confirms the presence of one chlorine atom (from the isotopic pattern).

  • IR confirms the presence of key functional groups: the nitro group (strong bands at ~1545 and ~1350 cm⁻¹), aromatic C-H, and C-F bonds.

  • NMR provides the complete structural framework. ¹H and ¹⁹F NMR identify the two aromatic protons and two fluorine atoms and their relative positions through observed spin-spin couplings (H-F and F-F). ¹³C NMR confirms the six distinct carbon environments of the substituted benzene ring.

The combination of these techniques leaves no ambiguity. The molecular weight from MS is consistent with the atoms identified by IR and placed in the precise connectivity revealed by NMR, providing an authoritative and trustworthy structural assignment.

References

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A Technical Guide to the Solubility of 2-Chloro-4,5-difluoronitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-difluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous compounds, and established experimental methodologies to offer a robust framework for understanding and determining its solubility in various organic solvents. The document is structured to provide both theoretical insights and practical, field-proven protocols for laboratory application.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (CAS No. 771-76-6), also known as 1-Chloro-4,5-difluoro-2-nitrobenzene, is a substituted aromatic compound with significant utility in organic synthesis.[4] Its molecular structure, featuring a nitro group, a chlorine atom, and two fluorine atoms on a benzene ring, imparts a unique reactivity profile that is leveraged in the creation of complex molecules, including active pharmaceutical ingredients (APIs).[1][3]

The solubility of a reagent like this compound is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of its solubility behavior allows researchers to:

  • Select appropriate solvent systems for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Develop effective purification strategies , such as recrystallization and chromatography.

  • Control crystallization processes to obtain desired polymorphs.

  • Ensure accurate dosing in solution-based assays and reactions.

This guide will delve into the predicted solubility of this compound based on its molecular characteristics and the principles of intermolecular forces. It will also provide a detailed, step-by-step protocol for the experimental determination of its solubility.

Predicted Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The molecular structure of this compound suggests the following characteristics relevant to its solubility:

  • Polarity : The presence of the nitro group (NO₂) and the halogen atoms (Cl, F) introduces significant polarity to the molecule due to the high electronegativity of oxygen, nitrogen, chlorine, and fluorine. This creates dipole-dipole interactions.

  • Aromatic Ring : The benzene ring is nonpolar and capable of engaging in π-π stacking interactions and van der Waals forces.

  • Hydrogen Bonding : The molecule itself does not have hydrogen bond donor capabilities, but the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made. Halogenated organic compounds, in general, tend to be soluble in nonpolar organic solvents.[5] Similarly, nitrobenzene, a related compound, is soluble in various organic solvents like ethanol, ether, and benzene.[6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneModerate to HighThe nonpolar aromatic ring of this compound will interact favorably with the nonpolar nature of these solvents through London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-NO₂ bonds of the solute. Solvents like DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can interact through dipole-dipole forces. While this compound cannot donate hydrogen bonds, the oxygen atoms of the nitro group can act as hydrogen bond acceptors with the hydroxyl group of the alcohols.
Aqueous WaterLowThe molecule is largely nonpolar due to the benzene ring and the halogen substituents, which will not interact favorably with the highly polar, hydrogen-bonding network of water.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following gravimetric method is a reliable and widely used technique.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess 2-Chloro-4,5- difluoronitrobenzene to a known volume of solvent in a vial. B Seal the vial and place in a thermostatically controlled shaker at a constant temperature. A->B C Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. B->C D Centrifuge the vial to pellet the undissolved solid. C->D E Carefully withdraw a known volume of the clear supernatant using a pipette. D->E F Transfer the supernatant to a pre-weighed container. E->F G Evaporate the solvent under controlled conditions (e.g., in an oven below the boiling point of the solute). F->G H Weigh the container with the dry residue. G->H I Calculate the mass of the dissolved solute. H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solution : To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Equilibration : Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (24 to 48 hours is typically sufficient) to ensure that the solvent is fully saturated with the solute.

  • Phase Separation : After equilibration, carefully remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a moderate speed for 10-15 minutes is recommended to pellet the excess solid.

  • Sample Withdrawal : Using a calibrated pipette, carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

  • Drying and Weighing : Place the container in an oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound to avoid loss of the solute. Dry the residue to a constant weight.

  • Calculation : The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature : The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. It is crucial to control the temperature during experimental determination.

  • Solvent Polarity : As discussed, the polarity of the solvent plays a significant role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from fundamental chemical principles. Its polar nature, combined with a nonpolar aromatic core, suggests high solubility in polar aprotic and moderate to high solubility in polar protic and nonpolar organic solvents, with low solubility in water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for its determination in a laboratory setting. This information is invaluable for researchers and professionals in drug development and chemical synthesis for optimizing reaction conditions, purification processes, and overall workflow efficiency.

References

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A Technical Guide to the Synthetic Applications of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, particularly within the realms of medicinal and agricultural chemistry, the demand for highly functionalized aromatic building blocks is incessant. 2-Chloro-4,5-difluoronitrobenzene has emerged as a pivotal intermediate, prized for its unique electronic and steric properties. The strategic placement of three distinct electron-withdrawing groups—a nitro moiety and two fluorine atoms—profoundly activates the benzene ring, rendering it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the core reactivity and diverse applications of this compound, offering researchers and development professionals a technical resource grounded in established chemical principles and field-proven methodologies.

The intrinsic value of this compound lies in its capacity for controlled, sequential functionalization. The presence of three potential leaving groups (one chlorine and two fluorine atoms) at positions activated by a powerful nitro group allows for regioselective modifications, paving the way for the construction of complex molecular architectures. Fluorine's unique role in modulating pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, makes fluorinated synthons like this particularly valuable in drug discovery.[1][2][3]

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical characteristics, which dictate its handling, storage, and reactivity.

PropertyValueReference
CAS Number 771-76-6[4]
Molecular Formula C₆H₂ClF₂NO₂[4]
Molecular Weight 193.54 g/mol [4]
Appearance Very faintly hazy, amber/khaki liquid[4]
Purity ≥98%[4]

Part 1: The Cornerstone of Reactivity — Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is not only its most common application but also the foundation upon which its utility is built.

Mechanistic Rationale: An Electron-Deficient Arena

Unlike the more common electrophilic substitutions on benzene, SNAr proceeds on electron-poor aromatic rings.[5] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) on the substrate.[6][7] These groups serve two critical functions:

  • Activation: They decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

  • Stabilization: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.[7] The presence of the nitro group ortho to the chlorine and para to one of the fluorine atoms provides substantial resonance stabilization for the anionic intermediate, dramatically accelerating the reaction.[7]

workflow Figure 2: Two-Step Synthesis of a Substituted Difluoroaniline start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 + Nucleophile (e.g., R-NH₂) intermediate Substituted Nitroaromatic step1->intermediate step2 Nitro Group Reduction intermediate->step2 + Reducing Agent (e.g., H₂/Pd-C) product Target Substituted Difluoroaniline step2->product

Caption: Two-Step Synthesis of a Substituted Difluoroaniline.

Experimental Protocol: Synthesis of 4-(Alkylamino)-2-chloro-5-fluoronitrobenzene and Subsequent Reduction

This protocol outlines a general procedure for the synthesis of a substituted aniline derivative, a common scaffold in drug discovery.

Step A: Nucleophilic Aromatic Substitution

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

  • Addition of Base and Nucleophile: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Slowly add the desired amine nucleophile (R-NH₂, 1.1 eq.) dropwise at room temperature.

    • Rationale: The base is crucial for deprotonating the amine nucleophile (if it's a primary or secondary amine) or scavenging the HF produced if the nucleophile is neutral, driving the reaction to completion. Polar aprotic solvents are ideal as they solvate the counter-ion of the nucleophile, increasing its reactivity. [8]3. Reaction: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). [9]4. Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If the product is an oil, extract it with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step B: Nitro Group Reduction

  • Catalyst Setup: In a high-pressure hydrogenation vessel (autoclave), charge the substituted nitroaromatic product from Step A (1.0 eq.) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). [10]Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

    • Safety Note: Palladium on carbon can be pyrophoric and must be handled with care, typically under a solvent or an inert atmosphere. [9]Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires certified high-pressure equipment. [9]2. Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). [11][10]Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to anilines, with water as the only byproduct. [12]3. Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired aniline product. Further purification can be achieved by recrystallization or chromatography if necessary.

Part 3: Applications in Agrochemical and Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it an invaluable starting material for creating molecules with specific biological activities.

Agrochemicals

In the agrochemical industry, this compound serves as a key building block for herbicides and pesticides. For instance, it can be a precursor to complex benzoylurea compounds, a class of insecticides that act as insect growth regulators. The synthesis often involves an initial chlorination of a related difluoronitrobenzene, followed by reduction and subsequent reaction with an isocyanate. [13]The precise arrangement of halogen atoms is often critical for the molecule's efficacy and target specificity.

Pharmaceuticals

In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. [1][2]this compound provides a scaffold to build molecules where these fluorine atoms are retained in the final active pharmaceutical ingredient (API). It is used in the synthesis of various classes of drugs, including kinase inhibitors for oncology and anti-infective agents. The aniline derivatives obtained from this starting material are particularly useful for constructing heterocyclic cores like benzimidazoles or quinolones, which are prevalent in many therapeutic agents. [14][15]

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound and its derivatives is paramount.

  • Exposure Controls: Work should be conducted in a well-ventilated fume hood. [16][17]Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [17][18]* Inhalation/Contact: The compound may be harmful if inhaled, swallowed, or absorbed through the skin. [19]In case of contact, wash the affected area immediately with plenty of soap and water. [16][17]If inhaled, move to fresh air. [18]Seek medical attention for any significant exposure.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [16][18]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [17]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its highly activated aromatic system, coupled with the potential for selective functionalization, provides a robust platform for synthetic chemists. The ability to readily undergo nucleophilic aromatic substitution and subsequent transformations makes it a cornerstone intermediate in the production of high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, empowers researchers to harness its full potential in the pursuit of novel chemical entities.

References

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reactivity of the nitro group in 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-4,5-difluoronitrobenzene

Abstract

This compound is a pivotal intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical behavior is dictated by the interplay of three distinct electronic entities on the benzene ring: a strongly deactivating nitro group and three halogen substituents. This guide provides an in-depth analysis of the reactivity centered on the nitro group, exploring the electronic landscape of the molecule, its susceptibility to nucleophilic aromatic substitution, and, most critically, the various methodologies for the reduction of the nitro moiety to the corresponding aniline. This document serves as a technical resource for researchers, chemists, and process development professionals, offering both mechanistic insights and field-proven experimental protocols.

The Electronic Architecture of this compound

The reactivity of any substituted benzene is a direct consequence of the electronic effects exerted by its substituents. In this compound, the combination of a nitro group, a chlorine atom, and two fluorine atoms creates a highly electron-deficient aromatic system.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both the inductive (-I) and resonance (-R) effects. The nitro group's primary impact is to drastically reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack and strongly deactivated towards electrophilic substitution.[1][2]

  • Halogen Substituents (-Cl, -F): Both chlorine and fluorine are electronegative atoms that withdraw electron density through the inductive effect (-I). While they possess lone pairs that can be donated via the resonance effect (+R), their strong inductive pull dominates, classifying them as deactivating groups.[1] The presence of three halogens intensifies the electron-deficient nature of the ring.

This synergistic electron withdrawal by the nitro and halogen groups is the cornerstone of the molecule's reactivity profile. The positions ortho and para to the nitro group are the most electron-poor and, therefore, the most activated sites for nucleophilic aromatic substitution (SNAr).

Caption: Electronic effects of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor carbon atom bearing a leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5]

The rate-determining step is typically the initial attack of the nucleophile to form this complex.[4] The presence of the nitro group ortho and para to the leaving groups is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[3][5] In this molecule, the chlorine atom at the C2 position is ortho to the nitro group, making it the most probable site for substitution.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Leaving Group (Cl⁻)

Caption: General workflow for SNAr on this compound.

While fluorine is more electronegative, making the attached carbon more electrophilic, the relative leaving group ability of halogens in SNAr reactions is complex. Often, the attack of the nucleophile is the slow step, and the high polarization of the C-F bond can favor this initial attack.[6] However, specific reaction conditions and the nature of the nucleophile ultimately determine the regioselectivity.

Core Reactivity: Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most valuable transformation of this compound, yielding 2-Chloro-4,5-difluoroaniline, a versatile precursor for many bioactive molecules. The choice of reduction methodology is critical to ensure high yield and chemoselectivity, primarily avoiding undesired hydrodehalogenation.

Comparative Analysis of Reduction Methodologies
Method Reagents & Conditions Advantages Disadvantages & Causality
Catalytic Hydrogenation H₂, Pd/C, Ethanol/MeOH, RT-50°CHigh efficiency, clean workup.High risk of hydrodechlorination. The C-Cl bond is more susceptible to hydrogenolysis than C-F bonds.
Catalytic Hydrogenation H₂, Raney Nickel, Ethanol/THFReduces risk of dehalogenation compared to Pd/C.[7]Pyrophoric catalyst requires careful handling. May require higher pressures/temperatures.
Metal/Acid Reduction SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxExcellent chemoselectivity, tolerates halogens well.[7]Stoichiometric amounts of tin salts are required, leading to metal waste streams.
Metal/Acid Reduction Iron powder, NH₄Cl (aq), Ethanol, RefluxCost-effective, environmentally benign metal. Good for large-scale synthesis.[7]Can be slow; requires filtration of fine iron/iron oxide sludge. Reaction can be exothermic.[8]
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, RefluxAvoids use of high-pressure hydrogen gas.Still carries a risk of dehalogenation with palladium catalysts.
Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable laboratory-scale method that preserves the halogen substituents. The self-validating nature of this procedure lies in the visual disappearance of the yellow nitro compound and the straightforward workup to isolate the amine.

Objective: To synthesize 2-Chloro-4,5-difluoroaniline from this compound.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The reaction is often exothermic; addition can be done in portions if necessary.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The yellow color of the nitro compound will fade.

  • Quenching & Basification: Cool the reaction mixture to room temperature. Carefully pour it over ice. Slowly add a 5 M NaOH solution to neutralize the excess acid and precipitate tin salts (as tin hydroxides). Adjust the pH to >10. Causality: This step is crucial to deprotonate the anilinium salt to the free amine, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-4,5-difluoroaniline.

  • Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.

Reduction_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O A->B C Reflux & Monitor by TLC B->C D Cool & Quench on Ice C->D Reaction Complete E Basify with NaOH (pH > 10) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Sources

electrophilic and nucleophilic sites of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-4,5-difluoronitrobenzene

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical behavior is dictated by the unique electronic landscape of its substituted aromatic ring. The presence of a potent electron-withdrawing nitro group in conjunction with three halogen atoms creates a highly electron-deficient aromatic system. This guide provides a comprehensive analysis of the , elucidates the underlying principles governing its reactivity, and offers practical insights for its application in chemical synthesis. We will explore the regioselectivity of its reactions, focusing on the dominant nucleophilic aromatic substitution (SNAr) pathways, and provide a validated experimental protocol for its functionalization.

Introduction: The Molecular Architecture and Significance

This compound, with the chemical formula C₆H₂ClF₂NO₂, belongs to a class of highly functionalized nitroaromatics.[1][2] These compounds are valued not for their inherent biological activity, but as versatile building blocks for constructing more complex molecular architectures.[3] The strategic placement of ortho-chloro, para-fluoro, and meta-fluoro substituents relative to a powerful nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[4][5] Understanding the delicate interplay of these substituents is paramount for predicting reaction outcomes and designing efficient synthetic routes.

This guide will dissect the molecule's electronic structure to identify its reactive centers. We will demonstrate that the carbon atoms attached to the halogen substituents are highly electrophilic, serving as the primary targets for nucleophiles. Conversely, the molecule as a whole lacks significant nucleophilic character.

PropertyValueReference
CAS Number 771-76-6[1]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molecular Weight 193.54 g/mol [1]
Appearance Very faintly hazy amber/khaki liquid[1]
Purity ≥98%[1]

Electronic Landscape: Unveiling the Reactive Sites

The reactivity of this compound is a direct consequence of the distribution of electron density across its aromatic ring. The substituents exert profound inductive and resonance effects that define the electrophilic and nucleophilic character of each atom.

  • The Nitro Group (-NO₂): This is the dominant activating group for nucleophilic attack. It is a strong π-acceptor (via resonance) and σ-acceptor (via induction), withdrawing electron density from the entire ring. Crucially, it can stabilize the negative charge of the intermediate Meisenheimer complex in SNAr reactions, particularly when the attack occurs at the ortho or para positions.[6][7]

  • Halogen Atoms (Cl, F): The fluorine and chlorine atoms also withdraw electron density through their strong inductive effects (-I effect). While they possess lone pairs and can theoretically donate electron density via resonance (+R effect), the inductive effect is dominant for halogens. Fluorine's high electronegativity makes the carbon atom it is bonded to highly electrophilic, which can accelerate the rate-determining nucleophilic addition step.[8]

This combination of powerful electron-withdrawing groups renders the entire aromatic ring electrophilic and highly susceptible to attack by nucleophiles. The most electrophilic sites are the carbon atoms bearing the halogens, specifically those at the C2 (ortho) and C4 (para) positions relative to the nitro group.

Caption: Electrophilic centers (δ+) on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

Given its electronic structure, this compound readily undergoes Nucleophilic Aromatic Substitution (SNAr). This reaction is not a single-step process like SN2. Instead, it proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: The nucleophile (Nu⁻) attacks an electrophilic carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

The addition of the nucleophile is typically the slow, rate-determining step.[6] Therefore, the reaction rate is enhanced by factors that stabilize the Meisenheimer complex.

Regioselectivity: Which Halogen is Replaced?

The key question for any synthetic chemist is which of the three halogens will be substituted. The nitro group at C1 activates the ortho (C2-Cl) and para (C4-F) positions for attack.

  • Attack at C2 (ortho): A nucleophilic attack at the carbon bearing the chlorine atom is favorable. The resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the adjacent nitro group, providing significant stabilization.

  • Attack at C4 (para): Similarly, an attack at the carbon bearing the fluorine atom at C4 is also highly favorable. The negative charge of the intermediate can be delocalized across the ring and onto the nitro group via resonance.

  • Attack at C5 (meta): An attack at the C5 position is electronically disfavored. The negative charge in the resulting intermediate cannot be directly delocalized onto the nitro group through resonance, making this intermediate significantly less stable.

The competition between substitution at C2 (Cl) and C4 (F) is nuanced. While the C-Cl bond is weaker than the C-F bond, the rate-determining step is the nucleophilic attack. Fluorine's superior electronegativity makes the C4 carbon more electrophilic (a more "polarized" bond) than the C2 carbon, often leading to a faster rate of attack at the C-F position in SNAr reactions.[8] Therefore, under many conditions, substitution of the fluorine at the C4 position is the kinetically preferred pathway. Sequential substitution, where a second nucleophile displaces another halogen, is also possible under more forcing conditions.[5]

cluster_mech Generalized SNAr Mechanism Reactant This compound + Nu⁻ TS1 Transition State 1 Reactant->TS1 Addition (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product Substituted Product + L⁻ TS2->Product

Caption: The two-step addition-elimination pathway of SNAr.

Electrophilic Reactivity: A Challenging Transformation

The same electronic factors that make this compound an excellent substrate for nucleophilic attack make it a very poor one for electrophilic aromatic substitution (EAS). The strong deactivating effects of the nitro and halo groups remove electron density from the π-system, making the ring unattractive to electrophiles.

Reactions such as nitration, Friedel-Crafts alkylation/acylation, or further halogenation would require exceptionally harsh conditions (e.g., strong Lewis acids, high temperatures) and are generally impractical. If a reaction were forced to occur, the directing effects of the existing substituents would need to be considered. The nitro group is a powerful meta-director. However, the positions meta to the nitro group (C3 and C5) are either sterically hindered or already substituted. This inherent electronic deactivation and steric hindrance make further electrophilic substitution synthetically unviable.

Experimental Protocol: Synthesis of an Amine Derivative via SNAr

This section provides a representative, self-validating protocol for the SNAr of this compound with a primary amine, a common transformation in drug discovery. The causality behind each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-2-chloro-5-fluoro-4-nitroaniline by regioselective substitution of the C4-fluorine atom.

Reaction Scheme: this compound + Benzylamine → N-benzyl-2-chloro-5-fluoro-4-nitroaniline + HF

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesRationale
This compound193.541.94 g10.0 mmolLimiting Reagent
Benzylamine107.151.18 g (1.2 mL)11.0 mmolNucleophile (1.1 eq. to ensure full conversion)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmolBase (2.0 eq.) to neutralize the HF byproduct
Dimethyl Sulfoxide (DMSO)78.1320 mL-Polar aprotic solvent to facilitate SNAr[4]
Step-by-Step Procedure
  • Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol).

    • Causality: A dry, inert atmosphere (N₂) prevents side reactions involving atmospheric moisture. Potassium carbonate is a solid base that will not compete as a nucleophile but will effectively scavenge the acid formed.

  • Solvent and Reagent Addition: Add 20 mL of anhydrous DMSO to the flask. Begin stirring to create a suspension. Add benzylamine (11.0 mmol) dropwise via syringe over 5 minutes.

    • Causality: DMSO is an ideal solvent as its polar, aprotic nature solvates the cation (K⁺) but not the anion (carbonate), enhancing the base's reactivity. It also effectively dissolves the reactants and stabilizes the charged Meisenheimer complex.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours.

    • Causality: Moderate heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing thermal decomposition.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the limiting reagent spot.

    • Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A yellow precipitate should form.

    • Causality: The organic product is insoluble in water, while the DMSO solvent and inorganic salts (KF, excess K₂CO₃) are soluble. This step effectively precipitates the product and removes the bulk of the impurities.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL). Recrystallize the crude solid from ethanol to obtain the pure product.

    • Causality: Filtration isolates the crude product. Recrystallization is a robust purification technique that removes occluded impurities, yielding a product of high purity suitable for further use or analysis.

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and regiochemistry. The expected product will show the loss of one fluorine signal and the appearance of signals corresponding to the benzyl group.

cluster_workflow Experimental Workflow Setup 1. Reactor Setup (Flask, Stirrer, N₂) Addition 2. Reagent Addition (Substrate, Base, Solvent, Nucleophile) Setup->Addition Reaction 3. Heat to 80°C (4-6 hours) Addition->Reaction Monitoring 4. TLC Monitoring (Check for completion) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up (Precipitation in H₂O) Monitoring->Workup Complete Purification 6. Isolation & Purification (Filtration, Recrystallization) Workup->Purification Analysis 7. Characterization (NMR, MS, Yield) Purification->Analysis

Caption: A validated workflow for SNAr functionalization.

Conclusion

This compound is a textbook example of a strategically activated aromatic compound. Its reactivity is overwhelmingly dominated by its electrophilic character, specifically at the carbon atoms of the aromatic ring. The potent electron-withdrawing capacity of the nitro group, augmented by the inductive effects of the three halogen atoms, primes the molecule for nucleophilic aromatic substitution. The primary sites of attack are the C2 and C4 positions, which are ortho and para to the nitro group, respectively. Due to the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon, substitution of the C4-fluoro group is often the preferred kinetic pathway. Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic substitution. By understanding these fundamental principles of reactivity, researchers can effectively leverage this compound as a versatile and reliable building block in the synthesis of high-value chemical entities.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. National Center for Biotechnology Information. [Link]

  • US Patent 5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
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  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.
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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoronitrobenzene

This compound is a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its value is derived from a strategically functionalized aromatic ring, primed for sequential nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group, in concert with three distinct halogen substituents, provides a versatile platform for the controlled, regioselective introduction of a wide array of nucleophiles. This allows for the construction of complex molecular architectures, most notably in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial agents.[1][2][3] This guide provides a comprehensive overview of the principles governing the SNAr reactions of this substrate and detailed protocols for its application in research and development.

Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[4][5]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The aromaticity of the ring is temporarily lost in this step.

  • Elimination of the Leaving Group: The leaving group is subsequently eliminated, restoring the aromaticity of the ring and yielding the final substitution product.

Regioselectivity in this compound

The reactivity and regioselectivity of SNAr reactions on this compound are governed by the electronic effects of the nitro group and the relative leaving group abilities of the halogens.

  • Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[4][8] It stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group.[6][7]

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[9]

For this compound, nucleophilic attack will preferentially occur at the positions ortho and para to the strongly activating nitro group. This means the primary sites for substitution are C-2 (bearing the chloro group) and C-5 (bearing a fluoro group). The chlorine at the C-2 position is generally the most susceptible to displacement due to the combined activating effect of the ortho nitro group and the generally good leaving group ability of chloride in many solvent systems. However, selective substitution of the fluorine atoms can also be achieved under specific conditions.

Visualization of the Reaction Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product substrate This compound Cl, F, F, NO2 meisenheimer Meisenheimer Complex Resonance Stabilized Carbanion substrate->meisenheimer nucleophile Nucleophile Nu⁻ nucleophile->meisenheimer Nucleophilic Attack product Substituted Product Nu, F, F, NO2 meisenheimer->product Elimination leaving_group Leaving Group Cl⁻ meisenheimer->leaving_group

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

Safety Precautions

This compound is a hazardous substance.[10] Always consult the Safety Data Sheet (SDS) before use.[10][11][12] Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4,5-difluoronitrobenzene derivatives, which are precursors to many fluoroquinolone antibiotics.[13]

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, cyclopropylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Reaction with Alcohols (Alkoxides)

This protocol outlines the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 eq) to a suspension of the strong base (1.2 eq) in the anhydrous aprotic solvent at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Reaction with Thiols (Thiolates)

This protocol details the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the thiol (1.1 eq) and base (1.5 eq) in the anhydrous solvent, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Prepare Reagents (Substrate, Nucleophile, Solvent, Base) start->reagents reaction_setup Set up Reaction (Inert atmosphere if needed) reagents->reaction_setup monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized workflow for SNAr reactions.

Comparative Data for SNAr Reactions

The following table summarizes typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Yield (%)
Amines PiperidineAcetonitrileK₂CO₃60>90
MorpholineDMFEt₃N80>85
CyclopropylamineDMSOK₂CO₃100>80
Alcohols Sodium MethoxideMethanol-Reflux>75
Potassium PhenoxideDMF-100>70
Thiols ThiophenolAcetonitrileK₂CO₃25>95
Benzyl MercaptanDMFNaH0 to 25>90

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

Applications in Fluoroquinolone Synthesis

A primary application of the SNAr products derived from this compound is in the synthesis of fluoroquinolone antibiotics. For instance, the reaction with cyclopropylamine yields a key intermediate. This intermediate can then undergo further reactions, such as cyclization, to form the core quinolone scaffold. The remaining fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone drugs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently reactive nucleophileUse a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).
Reaction temperature too lowGradually increase the reaction temperature while monitoring for side product formation.
Deactivated substrateEnsure the starting material is pure.
Formation of multiple products Lack of regioselectivityModify the solvent or temperature to favor the desired substitution pattern. Consider using a bulkier nucleophile to enhance steric hindrance at one position.
Side reactionsUse milder reaction conditions or a less aggressive base.
Difficult purification Similar polarity of product and starting materialOptimize the reaction to go to full conversion. Explore different chromatographic conditions or consider derivatization for easier separation.

Conclusion

The nucleophilic aromatic substitution reactions of this compound offer a robust and versatile methodology for the synthesis of highly functionalized aromatic compounds. A thorough understanding of the underlying mechanistic principles, particularly regarding regioselectivity, is crucial for the successful application of this substrate. The protocols and data presented in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular entities with significant potential.

References

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  • Química Organica.org. (2010). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

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  • Khan, I., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(19), 4471.
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  • Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • ResearchGate. (2023). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Retrieved from [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

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Application Notes & Protocols: Strategic Utilization of 2-Chloro-4,5-difluoronitrobenzene in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoronitrobenzene

In the intricate field of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This compound is a trifunctional aromatic building block of significant strategic value. Its utility stems from the orchestrated reactivity of its substituents: a strongly electron-withdrawing nitro group, a labile chlorine atom, and two comparatively robust fluorine atoms. This arrangement makes the molecule an exceptional substrate for regioselective Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the synthesis of numerous APIs, particularly kinase inhibitors.

This guide provides an in-depth exploration of the chemistry of this compound, focusing on the mechanistic principles that govern its reactivity and offering detailed, field-proven protocols for its application in the synthesis of complex heterocyclic scaffolds relevant to drug development.

Part 1: The Chemistry of this compound

The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of this compound is unlocked through the SNAr reaction. For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition exquisitely met by the presence of the nitro group.[1] The reaction follows a two-step addition-elimination mechanism.

Causality of Reactivity and Regioselectivity: The nitro group powerfully activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions. In this molecule, the chlorine atom is ortho to the nitro group, while one fluorine atom is meta and the other is para. While the para position is electronically the most activated, the carbon-chlorine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This interplay between electronic activation and leaving group ability dictates that the chlorine atom is the most labile site for initial nucleophilic displacement. This predictable regioselectivity is the foundation of its utility, allowing for a controlled, stepwise functionalization of the aromatic ring.

The mechanism proceeds via the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[2]

Caption: General mechanism of the SNAr reaction.

Part 2: Application in the Synthesis of Quinazoline-Based Kinase Inhibitors

A predominant application of this chemistry in drug development is the synthesis of 4-anilinoquinazoline derivatives. This scaffold is central to a class of tyrosine kinase inhibitors, including the approved drugs Gefitinib, Lapatinib, and Vandetanib.[3][4][5] this compound serves as an ideal starting point for constructing the substituted aniline portion of these molecules.

General Synthetic Strategy

The overall strategy involves a three-stage process that leverages the unique reactivity of the starting material to build molecular complexity in a controlled manner.

General_Strategy A This compound B Step 1: Regioselective SNAr (Displacement of Cl) A->B C 2-(Nucleophile)-4,5-difluoronitrobenzene B->C D Step 2: Nitro Group Reduction C->D E 4,5-Difluoro-2-(nucleophile)aniline D->E F Step 3: SNAr Condensation with Chloroquinazoline Core E->F G Final 4-Anilinoquinazoline Scaffold (API Precursor) F->G

Caption: Overall workflow for API precursor synthesis.

Protocol 1: SNAr with an Amine Nucleophile

This protocol details the initial and most critical step: the selective substitution of the chlorine atom. The choice of nucleophile (R-NH₂) is determined by the target API.

Objective: To synthesize a 2-(amino)-4,5-difluoronitrobenzene intermediate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)[2]

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)[2]

  • Solvent (e.g., DMF, DMSO, EtOH)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the portion-wise addition of the base (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(amino)-4,5-difluoronitrobenzene intermediate.

ParameterConditionRationale / Causality
Solvent DMF, DMSO, EtOHPolar aprotic solvents (DMF, DMSO) are excellent for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[2]
Base K₂CO₃, Et₃NAn inorganic base like K₂CO₃ is often preferred for ease of removal during aqueous work-up. Et₃N is a soluble organic base.[2]
Temperature 25 - 100 °CHigher temperatures are required for less reactive nucleophiles to overcome the activation energy for the formation of the Meisenheimer complex.
Equivalents Nucleophile: >1.0 eqA slight excess of the nucleophile ensures the complete consumption of the limiting starting material.
Protocol 2: Reduction of the Nitro Group

Objective: To convert the nitro-intermediate into the corresponding aniline, a key precursor for quinazoline synthesis.

Materials and Reagents:

  • 2-(amino)-4,5-difluoronitrobenzene intermediate (1.0 eq)

  • Reducing Agent (e.g., 10% Palladium on Carbon, Tin(II) chloride, Iron powder)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid, Ethyl Acetate)

  • Hydrogen source (for catalytic hydrogenation) or Acid (for chemical reduction)

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Reaction Setup: To a solution of the nitro-intermediate in a suitable solvent (e.g., Methanol or Ethanol) in a hydrogenation vessel, add 10% Pd/C catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but can vary) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Part 3: Exemplary Synthesis of a 4-Anilinoquinazoline Core

This section demonstrates the final condensation step to form the privileged 4-anilinoquinazoline scaffold, a core structure in many kinase inhibitors like Gefitinib.[5][6]

Protocol 3: Condensation with 4-Chloro-6,7-dimethoxyquinazoline

Objective: To synthesize a key precursor for a Gefitinib analogue by reacting the aniline from Protocol 2 with a chloroquinazoline.

Final_Synthesis cluster_0 Aniline Precursor Synthesis cluster_1 Quinazoline Core cluster_2 Final Condensation (SNAr) A 2-Chloro-4,5- difluoronitrobenzene B S(N)Ar with R-NH2 A->B C Nitro-Intermediate B->C D Nitro Reduction C->D E Substituted Aniline D->E G Condensation Reaction (Protocol 3) E->G F 4-Chloro-6,7-dimethoxyquinazoline F->G H 4-Anilinoquinazoline Product G->H

Caption: Final API precursor synthesis workflow.

Materials and Reagents:

  • Substituted aniline from Protocol 2 (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 - 1.1 eq)[5]

  • Solvent (e.g., Isopropanol, n-Butanol)

  • Optional: Acid or Base catalyst (e.g., HCl, DIPEA)

Step-by-Step Methodology:

  • Reaction Setup: Suspend the substituted aniline (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.05 eq) in isopropanol (10-20 mL per mmol) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C for isopropanol). The reaction is often acid-catalyzed, and the hydrochloride salt of the aniline may be used directly, or a catalytic amount of acid can be added. The reaction proceeds via another SNAr mechanism, where the aniline nitrogen attacks the C4 position of the quinazoline, displacing the chloride.[5][7]

  • Monitoring and Isolation: Stir the reaction at reflux for several hours (typically 2-6 h), monitoring by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Work-up: Cool the mixture to room temperature or below (0-5 °C) to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold isopropanol, followed by a non-polar solvent like hexane or ether, to remove impurities. Dry the solid under vacuum to obtain the purified 4-anilinoquinazoline product.

ParameterConditionRationale / Causality
Solvent Isopropanol, n-ButanolProtic solvents that can facilitate proton transfer and are good for reflux conditions. The product often has lower solubility in these solvents upon cooling, aiding isolation.[8]
Catalyst Acid (e.g., HCl)Protonation of the quinazoline ring can further activate the C4 position towards nucleophilic attack, accelerating the reaction.
Temperature RefluxProvides the necessary thermal energy to overcome the activation barrier for the SNAr reaction between the moderately nucleophilic aniline and the chloroquinazoline.
Product Isolation Precipitation/CrystallizationThis is a highly efficient purification method for crystalline products, often avoiding the need for chromatography on a large scale.[5]

Conclusion

This compound is a testament to the power of strategic molecular design. Its inherent, predictable regioselectivity in SNAr reactions allows chemists to execute complex synthetic sequences with a high degree of control. The protocols outlined here demonstrate a robust and logical pathway from this versatile starting material to the core structures of life-saving kinase inhibitor drugs. By understanding the underlying mechanistic principles—the causality behind the reactivity—researchers and drug development professionals can confidently employ this building block to accelerate the discovery and synthesis of next-generation APIs.

References

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  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. .

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Application Note & Protocol: A Robust and Efficient Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4,5-difluorobenzoic acid is a pivotal building block in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique substitution pattern of chlorine and fluorine atoms imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules.[3][5] This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-4,5-difluorobenzoic acid, starting from commercially available o-difluorobenzene. The described three-step process is efficient, scalable, and relies on well-understood chemical transformations, ensuring high yield and purity.

Introduction and Strategic Rationale

The synthesis of fluorinated aromatic compounds is of paramount importance for drug discovery and material science.[3][5] 2-Chloro-4,5-difluorobenzoic acid (CAS No. 110877-64-0) serves as a critical intermediate for creating more complex molecules.[2][4] While several synthetic routes exist, many are either laborious or utilize expensive starting materials.[1]

The protocol detailed herein was selected for its efficiency and economic viability. It follows a logical and robust pathway:

  • Electrophilic Aromatic Substitution (Chlorination): Introduction of a chlorine atom onto the o-difluorobenzene ring.

  • Friedel-Crafts Acylation: Installation of an acetyl group, which serves as a precursor to the carboxylic acid.

  • Oxidation (Haloform Reaction): Conversion of the methyl ketone intermediate into the final carboxylic acid product.

This approach avoids harsh reagents like alkyllithiums and cryogenic temperatures, making it more amenable to standard laboratory and pilot-plant scales.[6]

Overall Reaction Pathway

The synthesis proceeds through the following three distinct stages, starting from o-difluorobenzene.

Caption: Workflow for the synthesis of 2-chloro-4,5-difluorobenzoic acid.

Materials and Safety

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
o-Difluorobenzene367-11-3C₆H₄F₂114.09Sigma-Aldrich, Fisher Scientific
Iron(III) Chloride (anhydrous)7705-08-0FeCl₃162.20Acros Organics
Chlorine Gas (Cl₂)7782-50-5Cl₂70.90Airgas, Praxair
Acetyl Chloride75-36-5CH₃COCl78.50Sigma-Aldrich
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34Fisher Scientific
Sodium Hypochlorite Solution7681-52-9NaOCl74.44Commercial Bleach (assay checked)
Hydrochloric Acid (conc.)7647-01-0HCl36.46VWR, Fisher Scientific
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄120.37Sigma-Aldrich
Safety and Hazard Overview

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[7]

  • 2-Chloro-4,5-difluorobenzoic Acid: Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[7][8] Harmful if swallowed or in contact with skin.[8]

  • Chlorine Gas: Highly toxic and corrosive. A dedicated gas handling system and scrubber are essential.

  • Aluminum Chloride & Iron(III) Chloride: Corrosive and react violently with water. Handle in a dry environment.

  • Acetyl Chloride: Corrosive, flammable, and reacts violently with water to produce HCl gas.

  • Sodium Hypochlorite: Corrosive. Mixing with acid releases toxic chlorine gas.

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[2][7][9]

Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed procedure by Li and Huang.[1]

Step 1: Synthesis of 3,4-Difluorochlorobenzene (1)
  • Rationale: This step uses a Lewis acid catalyst (FeCl₃) to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺ equivalent) that attacks the electron-rich aromatic ring.

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the liquid surface, and a condenser connected to a gas scrubber (e.g., containing NaOH solution).

  • Charging: To the flask, add o-difluorobenzene (114 g, 1.0 mol) and anhydrous iron(III) chloride (2.0 g, 12 mmol).

  • Reaction: Heat the mixture to 50°C. Bubble chlorine gas (56.8 g, 0.8 mol) through the mixture over approximately 3 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Work-up: After the addition is complete, allow the mixture to cool to room temperature. Carefully wash the organic mixture with water (3 x 200 mL) in a separatory funnel to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and distill the filtrate through a short Vigreux column. Collect the fraction boiling at 118-120°C.

    • Expected Yield: ~134 g (90%) of a colorless oil.[1]

Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone (2)
  • Rationale: A classic Friedel-Crafts acylation. The strong Lewis acid AlCl₃ coordinates to the acetyl chloride, forming a highly electrophilic acylium ion that is attacked by the 3,4-difluorochlorobenzene intermediate.

  • Setup: In a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add anhydrous aluminum chloride (120 g, 0.9 mol).

  • Charging: Add 3,4-difluorochlorobenzene (1) (133.7 g, 0.9 mol) to the flask.

  • Addition: Cool the stirred mixture in an ice bath. Slowly add acetyl chloride (70.6 g, 0.9 mol) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction at 50°C for 2 hours.

  • Work-up: Cool the reaction mixture back to room temperature and pour it carefully onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL). This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Distill the resulting oil under vacuum.

    • Expected Yield: ~143 g (75%) of a colorless oil.[1]

Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid (3)
  • Rationale: This is a haloform reaction, where the methyl ketone is oxidized by sodium hypochlorite. The reaction proceeds via the formation of a trichloromethyl intermediate, which is then cleaved to yield the carboxylate salt and chloroform. Acidification protonates the salt to give the final product.

  • Reagent Preparation: Prepare a sodium hypochlorite solution by carefully bubbling chlorine gas (71 g, 1.0 mol) into a cooled (0°C) solution of sodium hydroxide (84 g, 2.1 mol) in water (400 mL).

  • Reaction: In a flask equipped with a mechanical stirrer and a thermometer, add the 2-chloro-4,5-difluoroacetophenone (2) (95.3 g, 0.5 mol).

  • Addition: Slowly add the prepared sodium hypochlorite solution to the ketone, maintaining the reaction temperature between 50-60°C.

  • Completion: Stir at this temperature for an additional 1 hour after the addition is complete.

  • Work-up: Cool the mixture to room temperature. Add a small amount of sodium bisulfite to destroy any excess hypochlorite.

  • Precipitation: Carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. A white solid will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product in a vacuum oven at 60°C.

    • Expected Yield: ~77 g (80%) of a white solid.[1]

    • Physical Properties: Melting point: 103-106 °C.[2][3][7]

Summary of Quantitative Data

StepStarting MaterialKey ReagentsTemp.TimeProductReported Yield (%)
1o-Difluorobenzene (1.0 mol)Cl₂ (0.8 mol), FeCl₃50°C3 h3,4-Difluorochlorobenzene90%[1]
2Product from Step 1 (0.9 mol)CH₃COCl (0.9 mol), AlCl₃ (0.9 mol)50°C2 h2-Chloro-4,5-difluoroacetophenone75%[1]
3Product from Step 2 (0.5 mol)NaOCl (from 1.0 mol Cl₂)50-60°C1 hFinal Product 80%[1]

References

  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-difluorobenzoic Acid.
  • PubChem. 2-Chloro-4,5-difluorobenzoic acid. Retrieved from [Link]

  • Capot Chemical. (2009, May 30). MSDS of 2-Chloro-4,5-difluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4,5-difluorobenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ElectronicsAndBooks. Organic Preparations and Procedures International SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2009). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Chloro-2,5-difluorobenzoic acid. Retrieved from [Link]

  • NIPER, SAS Nagar, India. CRIPS Vol. 16 No. 5 November-December 2022. Retrieved from [Link]

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Application Notes & Protocols: Strategic Amination of 2-Chloro-4,5-difluoronitrobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of 2-Chloro-4,5-difluoronitrobenzene

In the landscape of modern medicinal chemistry and materials science, this compound has emerged as a powerhouse building block. Its utility stems from a highly activated aromatic system, primed for sequential functionalization. The presence of a potent electron-withdrawing nitro group dramatically enhances the ring's susceptibility to nucleophilic attack, while the three distinct halogen atoms (one chlorine, two fluorines) offer a tunable platform for selective substitution.

This guide provides an in-depth exploration of the reaction between this compound and various amines. We will dissect the underlying reaction mechanism, present robust and validated protocols, and discuss the causality behind key experimental choices, empowering researchers to leverage this versatile reagent to its full potential in complex molecular design.

The Reaction Mechanism: A Dance of Activation and Substitution

The reaction of this compound with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is not a concerted process but rather a two-step addition-elimination pathway.[1][4]

Pillar 1: Nucleophilic Attack and the Meisenheimer Complex The process is initiated by the attack of a nucleophilic amine on one of the electron-deficient carbon atoms bearing a halogen. The nitro group, positioned ortho to the chlorine atom and para to one of the fluorine atoms, is the key activating feature. It powerfully withdraws electron density from the ring, making the carbons at the C2 (chloro) and C5 (fluoro) positions highly electrophilic. This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The stability of this complex is the cornerstone of the entire reaction, as the negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group.[2][4]

Pillar 2: Regioselectivity - The Fate of the Halogens A critical consideration is which halogen is displaced. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack. Therefore, leaving group ability in SNAr often follows the trend F > Cl > Br > I, contrary to SN1/SN2 reactions.[2]

For this compound:

  • Position C2 (ortho to NO₂): Bears a Chlorine atom.

  • Position C5 (para to NO₂): Bears a Fluorine atom.

  • Position C4 (meta to NO₂): Bears a Fluorine atom and is significantly less activated.

The primary substitution will occur at the positions activated by the nitro group, namely C2 and C5. Due to the superior activating effect of fluorine on the attached carbon for the rate-limiting nucleophilic attack, the fluorine at the para position (C5) is often the first to be substituted by an amine nucleophile. However, the specific reaction conditions, solvent, and nature of the amine can influence this selectivity.

Pillar 3: Elimination and Re-aromatization In the final, rapid step, the halide ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

SNAr_Mechanism Reactants This compound + Amine (R-NH₂) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) Product N-Substituted Product + Halide Ion (X⁻) Intermediate->Product Step 2: Elimination (Fast, Re-aromatization)

Diagram 1: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Validated Experimental Protocol: Amination of this compound

This protocol provides a general, reliable method for the monosubstitution of this compound with primary or secondary amines.

Trustworthiness through Self-Validation: This protocol incorporates in-process checks (TLC monitoring) and concludes with product purification and assumes final characterization (e.g., NMR, MS) to validate the outcome.

Materials and Reagents
  • Substrate: this compound

  • Nucleophile: Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Workup: Ethyl acetate, Water, Brine

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert gas line (Nitrogen or Argon), TLC plates and chamber, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

    • Expert Insight: Anhydrous conditions are crucial to prevent unwanted side reactions with water. The use of an inert atmosphere protects the reagents, especially if the amine is sensitive to oxidation.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of the amine (1.1 - 1.5 eq).

    • Causality Explained: The base serves two purposes: it deprotonates protonated amine salts if used, and more importantly, it neutralizes the acid (HCl or HF) formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the amine ensures the complete consumption of the limiting substrate.

  • Reaction Execution & Monitoring: Stir the reaction mixture at the desired temperature (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Expert Insight: A typical TLC eluent system is a mixture of hexane and ethyl acetate. The starting material is less polar than the amine-substituted product. Visualizing the disappearance of the starting material spot is a reliable indicator of reaction completion.

  • Workup & Extraction: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Causality Explained: Pouring the reaction into water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃) and the high-boiling point solvent (DMF/DMSO), facilitating the extraction process.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted product.

Workflow Setup 1. Reaction Setup (Flask, Solvent, Substrate, Inert Gas) Addition 2. Reagent Addition (Base, Amine) Setup->Addition Reaction 3. Heating & Stirring (Monitor by TLC) Addition->Reaction Workup 4. Quench & Extract (Water, Ethyl Acetate) Reaction->Workup Purify 5. Wash, Dry, Concentrate (Brine, MgSO₄, Rotovap) Workup->Purify Final 6. Column Chromatography (Pure Product) Purify->Final

Diagram 2: A generalized workflow for the SNAr reaction and product isolation.

Data Summary: Typical Reaction Conditions
Amine TypeTypical BaseSolventTemperature (°C)Typical Time (h)Notes
Primary AliphaticK₂CO₃, Et₃NDMF, DMSO, EtOH25 - 802 - 12Generally highly reactive. Room temperature may suffice.
Secondary AliphaticK₂CO₃, Et₃NDMF, DMSO25 - 1004 - 18Very reactive; steric hindrance can slow the reaction.
Anilines (Aromatic)K₂CO₃, DIPEADMF, DMSO80 - 12012 - 24Less nucleophilic than aliphatic amines; requires heating.
DiaminesK₂CO₃, Et₃NDMF, EtOH50 - 1206 - 24Can lead to di-substitution or polymerization depending on stoichiometry.

Applications in Drug Discovery & Advanced Synthesis

The products of this reaction are not merely final compounds; they are versatile intermediates for building complex, biologically active molecules. This reaction is a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[5][6]

  • Scaffold Development: The initial amination provides a key structural motif. The resulting secondary or tertiary amine can be a critical pharmacophore or a handle for further derivatization.

  • Sequential Substitution: The remaining fluorine and chlorine atoms on the ring are still activated (though less so after the addition of an electron-donating amine group) and can be displaced by other nucleophiles under more forcing conditions.[7] This allows for a programmed, step-wise construction of highly substituted aromatic rings, a valuable strategy in creating libraries of compounds for drug screening.

  • Synthesis of Heterocycles: The amine and nitro functionalities can be manipulated to form fused heterocyclic systems, such as quinoxalines or benzimidazoles, which are common cores in many pharmaceutical agents.[7] For instance, reduction of the nitro group to an amine provides a 1,2-diamine scaffold ready for cyclization reactions.

This building block and its SNAr reactions are integral to creating compounds for various therapeutic areas, leveraging the unique properties that fluorine substitution imparts on drug molecules, such as increased metabolic stability and binding affinity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Plater, M. J., & Harrison, W. T. A. (2025). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.
  • Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (n.d.). Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • Plater, M. J. (2024).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene.
  • Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
  • Professor Dave Explains. (2019, July 12).

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Introduction: The Strategic Value of 2-Chloro-4,5-difluoronitrobenzene in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from 2-Chloro-4,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

The prevalence of fluorinated heterocyclic compounds in modern pharmaceuticals and agrochemicals is a testament to the unique and often beneficial properties that fluorine imparts to organic molecules.[1][2][3][4] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a critical tool in drug design.[1] this compound has emerged as a highly versatile and valuable building block for the synthesis of these important scaffolds. Its utility stems from a combination of features: an aromatic ring highly activated towards nucleophilic attack by a potent electron-withdrawing nitro group, and three distinct halogen substituents that can act as leaving groups, allowing for sequential and regioselective functionalization.

This guide provides a detailed exploration of the synthetic pathways originating from this compound, focusing on the preparation of key heterocyclic systems such as benzimidazoles and quinoxalines. We will delve into the mechanistic principles governing these transformations, offer detailed experimental protocols, and discuss the analytical methods required for structural verification, thereby providing a comprehensive resource for researchers in the field.

PART 1: Core Principles of Reactivity

The chemistry of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This process is fundamentally different from the more common electrophilic aromatic substitution and is contingent on specific electronic features of the aromatic ring.

1.1. The SNAr Mechanism: An Overview

The SNAr reaction proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The viability of an SNAr reaction is critically dependent on three factors:

  • A Good Leaving Group: Halogens are common leaving groups.

  • A Strong Nucleophile: The attacking species must have sufficient nucleophilicity to attack the aromatic ring.

  • An Activated Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is essential. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining addition step.[5][6]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

1.2. Regioselectivity and Leaving Group Hierarchy

In this compound, the nitro group at C1 powerfully activates the ring. The primary sites for nucleophilic attack are:

  • C2 (ortho to NO₂): Substituted with Chlorine.

  • C5 (para to NO₂): Substituted with Fluorine.

While iodide is typically the best leaving group in SN1/SN2 reactions, the trend is often reversed in SNAr. The rate-determining step is the nucleophilic attack. Fluorine's high electronegativity creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to attack.[7] Therefore, substitution of a fluorine atom is often kinetically favored over chlorine under many conditions. However, the specific outcome depends on the nucleophile, solvent, and temperature, and in some cases, substitution of the C2-chloro group can be achieved. This tunable reactivity is a key advantage of this substrate.

PART 2: Synthesis of Key Heterocyclic Scaffolds

The strategic placement of reactive sites on this compound allows for its conversion into a variety of valuable heterocyclic systems.

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[8][9] The synthesis from this compound typically involves a preliminary SNAr reaction followed by a reductive cyclization.

Causality Behind the Experimental Choices: The synthesis begins with a nucleophilic substitution of one of the halogens by an amine. This is followed by the crucial step of reducing the nitro group to an amine. This newly formed amine is now positioned ortho to the previously introduced substituent, primed for an intramolecular cyclization to form the imidazole ring.

G cluster_0 Synthetic Workflow: Benzimidazole Synthesis A This compound + R-NH₂ (Nucleophile) B SₙAr Reaction (e.g., DMF, Base) A->B Step 1 C N-Substituted Nitroaniline Intermediate B->C D Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) C->D Step 2 E o-Phenylenediamine Derivative D->E F Intramolecular Cyclization (e.g., Formic Acid, Reflux) E->F Step 3 G Fluorinated Benzimidazole Product F->G H Purification & Characterization (Chromatography, NMR, MS) G->H Final Step

Caption: Experimental workflow for the synthesis of benzimidazoles.

Application Protocol 1: Synthesis of 2-Substituted-5,6-difluorobenzimidazole

This protocol outlines a general procedure starting with the displacement of the chlorine at the C2 position, followed by reduction and cyclization.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Substituted o-phenylenediamine≥98%Acros Organics
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher
Ethanol (EtOH)AnhydrousJ.T. Baker
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Formic Acid (HCOOH)≥95%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher
Saturated Sodium Bicarbonate SolutionAqueousIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher

Step-by-Step Methodology

Part A: Synthesis of 4,5-Difluoro-N¹-(substituted)-2-nitrobenzene-1,2-diamine

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired substituted o-phenylenediamine (1.1 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often carried forward without further purification.

Part B: Reductive Cyclization

  • Reduction: Dissolve the crude nitroaniline intermediate from Part A in ethanol. Add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. If the reaction is slow, add concentrated HCl dropwise until the reaction initiates (exothermic).

  • Cyclization: After the reduction is complete (as monitored by TLC), add formic acid (or another suitable cyclizing agent like an aldehyde) and reflux for 4-8 hours.[10]

  • Neutralization & Extraction: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Dry the combined organic extracts over sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-5,6-difluorobenzimidazole.

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another class of privileged heterocycles with a wide array of biological activities.[11][12][13] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] In our case, the required o-phenylenediamine derivative is first synthesized from this compound.

Causality Behind the Experimental Choices: This strategy hinges on transforming the starting material into a 1,2-diaminobenzene derivative. This is achieved by first performing an SNAr reaction with an amine to install a substituent, followed by reduction of the nitro group. The resulting diamine is then condensed with a diketone like benzil to form the six-membered pyrazine ring of the quinoxaline scaffold.

Application Protocol 2: Synthesis of a 6,7-Difluoroquinoxaline Derivative

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Benzylamine≥99%Acros Organics
Potassium Carbonate (K₂CO₃)AnhydrousFisher
Dimethylformamide (DMF)AnhydrousJ.T. Baker
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Hydrazine Monohydrate≥98%Sigma-Aldrich
Benzil98%Acros Organics
Ethanol (EtOH)200 ProofDecon Labs

Step-by-Step Methodology

Part A: Synthesis of N-Benzyl-4,5-difluoro-2-nitroaniline

  • Reaction Setup: In a 250 mL flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (2.5 eq).

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC until completion.

  • Work-up: Cool the reaction, pour into a beaker of ice-water, and stir until a solid precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude product.

Part B: Synthesis of 3-Benzylamino-4,5-difluorobenzene-1,2-diamine

  • Reaction Setup: Suspend the crude product from Part A in ethanol. Add 10% Pd/C catalyst (approx. 5-10 mol %).

  • Reduction: Heat the suspension to reflux. Add hydrazine monohydrate (5.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction and gas evolution.

  • Filtration: After the reaction is complete (disappearance of yellow color and confirmed by TLC), cool the mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting diamine is often used immediately in the next step due to its potential for air oxidation.

Part C: Quinoxaline Formation

  • Condensation: Dissolve the crude diamine from Part B in ethanol. Add benzil (1.05 eq).

  • Reaction: Reflux the mixture for 2-4 hours. A precipitate of the quinoxaline product should form.

  • Isolation & Purification: Cool the reaction to room temperature. Filter the solid product, wash with cold ethanol, and dry to obtain the desired 2,3-diphenyl-6,7-difluoroquinoxaline derivative. Further purification can be achieved by recrystallization from ethanol or an ethanol/DMF mixture.[12]

Quantitative Data Summary

Starting MaterialNucleophileHeterocyclic ProductTypical YieldReference
This compoundo-PhenylenediamineBenzimidazole deriv.75-85%[14]
This compoundBenzylamine/BenzilQuinoxaline deriv.80-90%[11][12]
4,5-Difluoro-1,2-dinitrobenzeneButylamineDiamine Adduct~70%[15]

PART 3: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical characterization of the intermediates and final products. Unambiguous structural confirmation is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of protons on the aromatic ring and substituents. Integration values verify the relative number of protons. Coupling patterns help establish the substitution pattern.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds. The chemical shifts and coupling constants (JH-F, JF-F) provide definitive proof of the fluorine atoms' positions on the heterocyclic core.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.

  • Chromatography (TLC/HPLC): Thin Layer Chromatography is used for reaction monitoring. High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should typically exceed 95% for subsequent applications.

By employing this suite of analytical techniques, a researcher can have high confidence in the identity, structure, and purity of the synthesized heterocyclic compounds, ensuring the reliability of downstream biological or materials science investigations.

References

  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research. Available at: [Link]

  • Plater, M. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (Year unknown). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. ResearchGate. Available at: [Link]

  • Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available at: [Link]

  • Wu, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of fluorinated benzimidazoles. ResearchGate. Available at: [Link]

  • Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules. Available at: [Link]

  • Singleton, D. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Synthetic route for compounds 2–10. ResearchGate. Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Cantabrana, V., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
  • Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Neliti. Available at: [Link]

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. Available at: [Link]

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Catalytic Reduction of 2-Chloro-4,5-difluoronitrobenzene: A Detailed Guide to Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in 2-Chloro-4,5-difluoronitrobenzene is a critical transformation in synthetic organic chemistry, yielding 2-Chloro-4,5-difluoroaniline, a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this substrate. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and address crucial safety and handling considerations. The methodologies outlined herein are designed to be robust and scalable, ensuring high yield and purity of the desired product.

Introduction: Significance and Context

The transformation of nitroarenes into anilines is a fundamental process in organic synthesis.[1][2] 2-Chloro-4,5-difluoroaniline, the product of the reduction of this compound, serves as a vital building block in the creation of complex molecules, particularly in the pharmaceutical industry. For instance, it is a key precursor in the synthesis of certain fluoroquinolone antibiotics and other therapeutic agents.[3] The presence of halogen substituents on the aromatic ring necessitates a carefully selected reduction method to avoid undesired dehalogenation, making catalytic hydrogenation a preferred and selective method.[4][5]

Mechanistic Insights: The Pathway from Nitro to Amine

The catalytic reduction of a nitroarene to an aniline is a six-electron process that occurs on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium or platinum supported on activated carbon.[2][6] The generally accepted mechanism proceeds through a series of intermediates.[1][2][7][8]

The reaction pathway can be summarized as follows:

  • Adsorption: Both the nitroaromatic compound and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.[7][9]

  • Stepwise Reduction: The nitro group is sequentially reduced. The nitroarene (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH).[1][7][8]

  • Final Reduction: The hydroxylamine intermediate is finally reduced to the corresponding aniline (Ar-NH₂).[1][7][8][10]

  • Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Reaction_Mechanism Start This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + 2[H] Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2[H] Product 2-Chloro-4,5-difluoroaniline (Ar-NH2) Hydroxylamine->Product + 2[H] Catalyst Catalyst Surface (e.g., Pd/C) + H2

Caption: Generalized mechanism for the catalytic reduction of a nitroarene.

Selecting the Appropriate Catalytic System

The choice of catalyst and hydrogen source is paramount for a successful and selective reduction.

  • Catalysts:

    • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[4][11] It is particularly effective in avoiding dehalogenation of aryl chlorides and fluorides under controlled conditions.

    • Platinum on Carbon (Pt/C): Another highly effective catalyst for nitro group reduction.[12] In some cases, it can be more active than Pd/C but may also have a higher propensity for ring hydrogenation or dehalogenation if not used judiciously.[13]

    • Raney Nickel: A cost-effective alternative to precious metal catalysts.[4][14] It is often used when there is a concern about dehalogenation with Pd/C, especially for aryl bromides and iodides.[4]

  • Hydrogen Sources:

    • Hydrogen Gas (H₂): The most common and cleanest hydrogen source. It requires the use of a pressurized reaction vessel and stringent safety precautions.[15][16]

    • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, to provide hydrogen in situ.[5][17] It circumvents the need for high-pressure hydrogenation equipment, making it a more accessible technique for many laboratories.[17]

    • Sodium Borohydride (NaBH₄) with a Transition Metal Salt: A combination of NaBH₄ with a catalyst like nickel(II) chloride can also effectively reduce nitroarenes.[18][19][20] This system generates hydrogen in situ and can be performed under mild conditions.[18][21]

For the reduction of this compound, Palladium on Carbon (5-10% loading) with hydrogen gas is a highly reliable and scalable method, offering excellent chemoselectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the catalytic reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol is designed for a laboratory scale synthesis using a high-pressure reactor.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard chemical supplier
Palladium on Carbon (5% or 10% Pd)Reputable catalyst supplierHandle as a pyrophoric solid when dry.[15][16]
Ethyl Acetate or MethanolAnhydrousStandard chemical supplier
Hydrogen GasHigh PurityGas supplier
Nitrogen GasHigh PurityGas supplierFor inerting the system.
Celite® (Diatomaceous Earth)For filtration.

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a glass liner, magnetic or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.

  • Schlenk flask and line for inert atmosphere handling.

  • Magnetic stir plate.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.[22]

  • Catalyst Charging: Under an inert atmosphere of nitrogen, carefully add the 5% or 10% Pd/C catalyst to the reactor's glass liner. The catalyst loading is typically between 1-5 mol% of palladium relative to the substrate.

  • Substrate Addition: Dissolve the this compound in a suitable solvent (e.g., ethyl acetate or methanol) and add it to the reactor liner containing the catalyst.

  • System Purging: Seal the reactor. Purge the system with nitrogen three times to remove any oxygen, followed by three purges with hydrogen gas.[16][22]

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and, if necessary, heat the reaction to the optimal temperature (often room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Shutdown and Catalyst Removal: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.[22]

  • Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric.[15] Keep the filter cake wet with solvent during filtration and transfer it to a designated waste container.[15][23]

  • Workup: Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-4,5-difluoroaniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental_Workflow A 1. Charge Reactor (Catalyst & Substrate Solution) B 2. Seal and Purge System (Nitrogen then Hydrogen) A->B C 3. Pressurize with H2 and Stir (Monitor H2 uptake) B->C D 4. Reaction Completion (Vent H2, Purge with N2) C->D E 5. Filter Reaction Mixture (Remove Catalyst via Celite) D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

Caption: Experimental workflow for catalytic hydrogenation with H₂ gas.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol is suitable for laboratories not equipped with high-pressure reactors.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard chemical supplier
Palladium on Carbon (5% or 10% Pd)Reputable catalyst supplier
Ammonium Formate≥97%Standard chemical supplier
MethanolAnhydrousStandard chemical supplier
Celite® (Diatomaceous Earth)For filtration.

Equipment:

  • Round-bottom flask.

  • Magnetic stir plate and stir bar.

  • Reflux condenser.

  • Heating mantle or oil bath.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and methanol.

  • Catalyst Addition: Carefully add the 5% or 10% Pd/C catalyst to the flask.

  • Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the reaction mixture in portions. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with methanol.[23]

  • Workup: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-Chloro-4,5-difluoroaniline as needed.

Safety and Handling: A Self-Validating System

Trustworthiness in any protocol is built on a foundation of safety and awareness.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[15][24] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[22][24] Always leak-test the equipment before introducing hydrogen.[22]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[15][16] Never allow the used catalyst to dry on the filter paper.[23] Quench the used catalyst by suspending it in water.

  • Exothermic Reactions: The reduction of nitro groups is often exothermic.[6] For larger-scale reactions, be prepared to cool the reaction mixture, especially during the initial stages.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and conducting reactions.[24]

Data Presentation: Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the catalytic hydrogenation of this compound.

ParameterProtocol 1 (H₂ Gas)Protocol 2 (Transfer Hydrogenation)
Substrate This compoundThis compound
Catalyst 5% Pd/C (2 mol % Pd)10% Pd/C (2 mol % Pd)
Hydrogen Source H₂ Gas (50 psi)Ammonium Formate (4 eq.)
Solvent MethanolMethanol
Temperature 25 °C65 °C (Reflux)
Reaction Time 2-4 hours1-3 hours
Typical Yield >95%>90%

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Conclusion

The catalytic reduction of this compound is a robust and efficient method for the synthesis of 2-Chloro-4,5-difluoroaniline. By carefully selecting the catalyst and reaction conditions, high yields and excellent chemoselectivity can be achieved, avoiding the undesirable dehalogenation. The protocols provided in this guide, coupled with a strong emphasis on safety, offer a reliable framework for researchers and professionals in the field of chemical synthesis and drug development.

References

Application of 2-Chloro-4,5-difluoronitrobenzene in the Synthesis of High-Performance Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Chloro-4,5-difluoronitrobenzene in Modern Dye Chemistry

This compound is a versatile aromatic intermediate that has garnered significant interest in the synthesis of high-performance dyes, particularly for synthetic fibers like polyester.[1] Its unique substitution pattern, featuring a nitro group for activation and a combination of chloro and fluoro leaving groups, offers a powerful platform for the construction of a diverse range of chromophores. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many modern dyes.[2][3] This guide provides an in-depth exploration of the application of this compound in dye synthesis, offering detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Core Synthetic Strategies and Mechanistic Insights

The utility of this compound in dye synthesis primarily revolves around two strategic pathways:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction and Diazotization. This is a highly effective route for the synthesis of azo dyes. The process begins with the displacement of one of the halogen atoms on the this compound ring by a suitable nucleophile. The resulting nitroaromatic intermediate is then reduced to the corresponding aniline derivative. This aniline serves as a diazo component, which, upon diazotization and coupling with an electron-rich aromatic compound, yields the final azo dye.[3][4] The presence of the remaining halogen atoms on the dye's backbone can enhance its affinity for synthetic fibers and improve its fastness properties.[5]

  • Pathway B: Direct Nucleophilic Aromatic Substitution with Chromophoric Nucleophiles. In this approach, this compound is directly reacted with a nucleophile that is already a chromophore or can be easily converted into one. This method is particularly useful for creating dyes with specific structural motifs, such as those based on substituted anilines or phenols, which are themselves colored or can be readily functionalized to generate color.[6]

The following sections provide detailed protocols for the synthesis of dyes using these two fundamental strategies.

Application Notes and Experimental Protocols

Protocol 1: Synthesis of a Disperse Red Azo Dye via Pathway A

This protocol outlines the synthesis of a disperse red azo dye starting from this compound. The synthesis involves three key stages: reduction of the nitro group, diazotization of the resulting aniline, and azo coupling with a suitable coupling component.

Stage 1: Reduction of this compound to 2-Chloro-4,5-difluoroaniline

The reduction of the nitro group is a critical first step to generate the primary aromatic amine required for diazotization. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

  • Materials:

    • This compound

    • Methanol

    • Raney Nickel catalyst

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, prepare a solution of this compound in methanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the recommended pressure (e.g., 2 x 106 Pa).[7]

    • Heat the reaction mixture to a suitable temperature (e.g., 60°C) with constant stirring.[7]

    • Maintain the hydrogen pressure and temperature for the duration of the reaction, monitoring the uptake of hydrogen.

    • Upon completion of the reaction (typically confirmed by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the methanol under reduced pressure to obtain the crude 2-Chloro-4,5-difluoroaniline. The product can be further purified by distillation or recrystallization if necessary.

Stage 2: Diazotization of 2-Chloro-4,5-difluoroaniline

Diazotization converts the primary aromatic amine into a highly reactive diazonium salt, which is the electrophile in the subsequent azo coupling reaction.[4][8]

  • Materials:

    • 2-Chloro-4,5-difluoroaniline

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Deionized Water

  • Procedure:

    • Prepare a suspension of 2-Chloro-4,5-difluoroaniline in a mixture of concentrated hydrochloric acid and deionized water in a beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring.

    • In a separate beaker, dissolve sodium nitrite in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5°C. A clear solution of the diazonium salt should form.

    • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Stage 3: Azo Coupling with N,N-diethylaniline

The diazonium salt is then reacted with an electron-rich coupling component, such as N,N-diethylaniline, to form the final azo dye.[4]

  • Materials:

    • Diazonium salt solution from Stage 2

    • N,N-diethylaniline

    • Sodium Hydroxide solution (10%)

  • Procedure:

    • In a separate beaker, dissolve N,N-diethylaniline in a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with continuous, efficient stirring.

    • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5°C and continue stirring for 30 minutes to ensure complete coupling.

    • Isolate the precipitated dye by filtration.

    • Wash the dye thoroughly with cold water until the filtrate is neutral.

    • Dry the dye in a vacuum oven at a low temperature.

dot

Caption: Workflow for the synthesis of a disperse red azo dye.

Protocol 2: Synthesis of a Substituted Diphenylamine Dye via Pathway B

This protocol demonstrates the direct synthesis of a dye precursor by the nucleophilic aromatic substitution of this compound with an aromatic amine.

  • Materials:

    • This compound

    • p-Anisidine

    • Pyridine

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and a molar equivalent of p-anisidine in pyridine.

    • Heat the reaction mixture to reflux (approximately 115-120°C) for several hours (e.g., 4 hours).[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • Collect the solid product by filtration and wash it thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the substituted diphenylamine derivative. This product itself can be a dye, or the nitro group can be further functionalized.

dot

Caption: Workflow for direct SₙAr to form a diphenylamine dye.

Data Presentation: Properties of Dyes Derived from Chloro-Fluoro Aromatic Precursors

The following table summarizes the typical properties of disperse dyes synthesized from chloro-fluoro aniline precursors, which are structurally analogous to the dyes that can be obtained from this compound.

Dye Structure ClassColorλmax (nm)Light Fastness (Polyester)Wash Fastness (Polyester)Sublimation Fastness (Polyester)
Monoazo (from chloro-fluoro-aniline)Yellow to Red400-500Good to Very Good (5-7)[1]Excellent (5)Excellent (5)
Disazo (from chloro-fluoro-aniline)Red to Blue480-600Good to Very Good (5-6)Excellent (5)Excellent (5)

Fastness properties are rated on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, with higher numbers indicating better performance.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide array of high-performance dyes. The strategic combination of a nitro activating group and multiple halogen leaving groups allows for a range of synthetic transformations, primarily through nucleophilic aromatic substitution and pathways involving subsequent diazotization and azo coupling. The resulting dyes, particularly disperse dyes for polyester, exhibit excellent fastness properties, making them suitable for demanding applications in the textile and materials industries.[5] Further research into the selective functionalization of the different halogen atoms on the this compound ring could lead to the development of novel chromophores with tailored properties for advanced applications, including functional dyes for electronics and imaging.

References

  • Science Alert. (2012, December 4). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. [Link]

  • Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096. [Link]

  • Discovery Scientific Society. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery, 58, e20d1033. [Link]

  • MDPI. (2023). Synthesis and Spectral Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]

  • IJIRSET. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Google Patents. (1998).
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • ResearchGate. (2021). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. [Link]

  • Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • ResearchGate. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of contemporary drug design.[1] Among the vast array of fluorinated building blocks, 2-Chloro-4,5-difluoronitrobenzene stands out as a particularly versatile and reactive intermediate.[2] Its structure is richly decorated with functional handles: an activatable chloro group for cross-coupling, two fluoro substituents, and a strongly electron-withdrawing nitro group. This unique combination makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds with high precision.[3][4][5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

Core Concepts: Navigating the Reactivity of an Electron-Deficient Aryl Chloride

The success of any cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle and the specific nature of the substrates involved. While the general mechanism—oxidative addition, transmetalation, and reductive elimination—is conserved, the specific attributes of this compound introduce unique considerations.[6][7]

  • Activation of the C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high strength of the C-Cl bond.[8] However, the potent electron-withdrawing effects of the nitro group and the two fluorine atoms on the aromatic ring significantly decrease the electron density at the carbon atom bearing the chlorine. This electronic-deficiency makes the C-Cl bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst, which is the crucial first and often rate-determining step of the catalytic cycle.[2][8][9]

  • The Role of Ligands: The choice of ligand is critical for facilitating the challenging oxidative addition of aryl chlorides. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10][11] These ligands stabilize the palladium(0) center, increase its electron density to promote oxidative addition, and facilitate the subsequent reductive elimination step to release the product and regenerate the active catalyst.

  • Chemoselectivity (C-Cl vs. C-F Activation): A common concern with polyhalogenated aromatics is the potential for competitive activation of different carbon-halogen bonds. In this substrate, the C-Cl bond is significantly more reactive towards palladium(0) insertion than the highly stable C-F bonds. While palladium-catalyzed C-F activation is known, it typically requires more forcing conditions or specialized catalytic systems and is not a significant competing pathway under the standard conditions described herein.[12][13]

Below is a generalized workflow for setting up these reactions, emphasizing the critical steps for success.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification P1 Select & Dry Glassware P2 Degas Solvents (e.g., Ar sparging) P1->P2 P3 Weigh Reagents (Inert Atmosphere) P2->P3 R1 Charge Vessel: Pd Source & Ligand P3->R1 Transfer to Reaction Vessel R2 Add Solvent & Base R1->R2 R3 Add Aryl Chloride & Coupling Partner R2->R3 R4 Heat to Temperature with Stirring R3->R4 R5 Monitor Progress (TLC, LC-MS) R4->R5 W1 Cool to RT & Quench R5->W1 Upon Completion W2 Filter (e.g., Celite) to Remove Pd W1->W2 W3 Aqueous Work-up (Extraction) W2->W3 W4 Dry & Concentrate W3->W4 W5 Purify (Column Chromatography) W4->W5

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups.[3][14] It couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form biaryl structures, which are prevalent in pharmaceuticals.[7]

G Pd0 LₙPd⁰ OA_Complex Lₙ(Ar)Pdᴵᴵ(Cl) Pd0->OA_Complex Oxidative Addition Trans_Complex Lₙ(Ar)Pdᴵᴵ(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product ArCl Ar-Cl Boronic R-B(OR)₂ Base Base Waste1 Cl⁻ Waste2 Base-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 2-(Aryl)-4,5-difluoronitrobenzene
  • Preparation: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).

  • Solvent: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₂CO₃ (2.0)Toluene/H₂O100
4-Methoxyphenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)1,4-Dioxane100
3-Thienylboronic acidXPhos-Pd-G2 (2.0)-Cs₂CO₃ (2.0)THF/H₂O80

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[15] This reaction couples the aryl chloride with a primary or secondary amine, offering a direct route to substituted anilines that are otherwise difficult to prepare.[16] The mechanism involves oxidative addition, coordination of the amine, deprotonation by a strong base, and reductive elimination.[15][17]

G Pd0 LₙPd⁰ OA_Complex Lₙ(Ar)Pdᴵᴵ(Cl) Pd0->OA_Complex Oxidative Addition Amine_Complex [Lₙ(Ar)Pdᴵᴵ(NR¹R²)] OA_Complex->Amine_Complex Amine Binding & Deprotonation Amine_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amine_Complex->Product ArCl Ar-Cl Amine HNR¹R² Base Base Waste1 Base-H⁺ Waste2 Cl⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Aryl-2-amino-4,5-difluoronitrobenzene
  • Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equivalents) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equivalent) followed by the amine (1.1-1.2 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction to completion.[3]

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and pass it through a short plug of silica gel or Celite® to remove baseline impurities and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired aryl amine.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd(OAc)₂ (2.0)BINAP (3.0)NaOt-Bu (1.4)Toluene100
AnilinePd₂(dba)₃ (1.5)Xantphos (3.0)Cs₂CO₃ (2.0)1,4-Dioxane110
n-ButylaminePd-G3-XPhos (2.0)-LHMDS (1.5)THF80

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a reliable method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[5] The reaction is uniquely co-catalyzed by palladium and copper(I).[18][19] The resulting conjugated enyne structures are valuable in materials science and as precursors for more complex molecular architectures.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 LₙPd⁰ OA_Complex Lₙ(Ar)Pdᴵᴵ(Cl) Pd0->OA_Complex Oxidative Addition Trans_Complex Lₙ(Ar)Pdᴵᴵ(C≡CR) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Trans_Complex->Product CuCl CuCl Cu_Alkyne Cu-C≡CR CuCl->Cu_Alkyne Base Cu_Alkyne->OA_Complex Cu_Alkyne->CuCl Transmetalation (to Pd) Alkyne H-C≡CR Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Synthesis of 2-(Alkynyl)-4,5-difluoronitrobenzene
  • Preparation: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents). Finally, add the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (3.0)CuI (1.5)Et₃N (2.0)THF25-40
TrimethylsilylacetylenePd(PPh₃)₄ (5.0)CuI (2.0)DIPEA (2.5)DMF50
1-HexynePd(OAc)₂/PPh₃ (2/4)CuI (1.0)Et₃N (2.0)Acetonitrile60

Heck Reaction: Vinylation of an Aryl Chloride

The Heck (or Mizoroki-Heck) reaction is a versatile method for the arylation or vinylation of alkenes.[20][21] It couples this compound with an alkene in the presence of a base to form a substituted alkene, following a Pd(0)/Pd(II) catalytic cycle.[20][22] The reaction is highly valuable for extending carbon chains and creating complex olefinic structures.

G Pd0 LₙPd⁰ OA_Complex Lₙ(Ar)Pdᴵᴵ(Cl) Pd0->OA_Complex Oxidative Addition Alkene_Complex π-Complex OA_Complex->Alkene_Complex Coordination Sigma_Complex σ-Alkyl Pdᴵᴵ Alkene_Complex->Sigma_Complex Migratory Insertion Sigma_Complex->Pd0 β-Hydride Elimination Product Ar-Alkene Sigma_Complex->Product ArCl Ar-Cl Alkene Alkene Base Base

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-difluoronitrobenzene (CAS 771-76-6). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. We will delve into the underlying chemical principles, provide in-depth troubleshooting for common experimental issues, and offer a validated protocol to serve as a reliable baseline for your work.

Section 1: The Core Synthesis: Understanding the Nitration of 1-Chloro-3,4-difluorobenzene

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) nitration of 1-Chloro-3,4-difluorobenzene. This reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion is then attacked by the electron-rich aromatic ring.

Causality of Experimental Design: Regioselectivity

The primary challenge in this synthesis is controlling the position of nitration (regioselectivity). The starting material, 1-Chloro-3,4-difluorobenzene, has three potential sites for nitration. The existing halogen substituents are deactivating yet ortho-, para-directing.

  • Chlorine (at C1): Directs to positions 2 and 6 (ortho) and 4 (para).

  • Fluorine (at C3 & C4): Directs to adjacent (ortho) and opposite (para) positions.

The combined electronic and steric effects of these halogens preferentially direct the incoming nitro group to the C2 position, yielding the desired this compound. However, suboptimal conditions can lead to the formation of undesired isomers, which are the primary source of yield loss and purification challenges.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I'm recovering a significant amount of starting material. What's going wrong?

Answer: This issue points to an incomplete reaction, which can stem from several factors related to the generation and reactivity of the nitronium ion (NO₂⁺).

  • Insufficient Nitrating Agent Activity: The nitronium ion is formed in an equilibrium reaction between nitric and sulfuric acid. If your sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture), the equilibrium will not favor NO₂⁺ formation, starving the reaction.

    • Solution: Always use fresh, high-purity concentrated (98%+) sulfuric acid. Consider using fuming sulfuric acid (oleum) to ensure an anhydrous environment and maximize nitronium ion generation, a technique often employed in industrial settings for challenging nitrations.[1]

  • Inadequate Reaction Time or Temperature: While nitrations are exothermic and require careful cooling, operating at a temperature that is too low can significantly slow the reaction rate, preventing it from reaching completion within a practical timeframe.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider allowing it to stir for a longer period at the set temperature or cautiously raising the temperature by 2-3 °C increments while carefully monitoring for any uncontrolled exotherm.

Question 2: My overall yield is acceptable, but purification is difficult due to the presence of multiple isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is the most significant challenge in this synthesis. Controlling the reaction's kinetic and thermodynamic profile is key to favoring the desired C2 nitration.

  • Cause - Reaction Temperature: Temperature is the most critical parameter influencing isomer distribution. Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers, leading to a mixed product.

    • Expert Insight: The formation of the desired this compound is the kinetically favored pathway. By maintaining a strictly controlled low temperature (typically 0-5 °C), you limit the available energy, ensuring the reaction proceeds almost exclusively via the lowest energy pathway.

    • Solution: Implement a robust cooling system (ice-salt bath or cryocooler) to maintain a stable internal reaction temperature. Add the nitrating agent dropwise and slowly to the substrate solution to manage the exotherm effectively. A patent for a similar process, the nitration of fluorobenzene, highlights maintaining temperatures between 45°C and 60°C, but for this specific substrate, lower temperatures are generally recommended to maximize selectivity.[2]

  • Cause - Acid Mixture Composition: The ratio and concentration of the nitric/sulfuric acid mixture can subtly influence which isomer is formed.

    • Solution: A higher proportion of sulfuric acid generally increases the concentration of the nitronium ion, which can lead to a more aggressive and less selective reaction. Start with a well-documented acid ratio (see protocol below) and adjust only if necessary.

Question 3: I'm observing the formation of dark-colored byproducts, and my mass spectrometry analysis suggests dinitration. How can I prevent this?

Answer: Dark coloration often indicates oxidative side reactions, while dinitration is a classic issue of over-reaction. Both are typically caused by excessive reaction temperature or incorrect stoichiometry.

  • Cause - Uncontrolled Exotherm: A runaway temperature is the most common cause. Even a brief temperature spike above 10-15 °C can initiate side reactions and dinitration, where a second nitro group is added to the ring.

    • Solution: Ensure efficient stirring and slow, subsurface addition of the nitrating agent. If you observe a rapid temperature increase, have a pre-chilled quenching solution (e.g., ice water) ready for emergency shutdown.

  • Cause - Incorrect Stoichiometry: Using a large excess of nitric acid can drive the reaction towards dinitration, especially if the reaction time is extended.

    • Solution: Use a slight excess (typically 1.05 to 1.2 equivalents) of nitric acid. This ensures the complete consumption of the starting material without providing enough excess reagent to promote significant dinitration.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal method for monitoring this reaction? Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It allows you to track the disappearance of the starting material (1-Chloro-3,4-difluorobenzene) and the appearance of the product peak, while also detecting any significant isomer formation. For quicker, qualitative checks, TLC can also be effective.

  • How should I safely quench the reaction? The reaction must be quenched by slowly pouring the acidic reaction mixture onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the acid dilution and precipitates the organic product. Never add water or ice directly to the reaction flask , as this can cause violent, localized boiling and splashing of the corrosive mixture.[3]

  • What is the best purification technique for the final product? If the reaction is selective, the crude product precipitated from the quench can often be purified by a single recrystallization from a suitable solvent like ethanol or methanol. If isomers are present, fractional distillation under reduced pressure or column chromatography may be necessary, though these can lead to yield losses.

  • Are there safety concerns I should be aware of? Absolutely. Mixed nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3] The reaction is highly exothermic and can become uncontrollable if cooling is insufficient. Always work in a certified fume hood, wear appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield), and have appropriate quench and neutralization materials on hand. Aromatic nitro compounds can be toxic and should be handled with care.[4]

Section 4: Optimized Experimental Protocol

This protocol is a baseline method designed to maximize yield and selectivity. Researchers should perform their own risk assessment and initial small-scale trials.

Reagent & Conditions Table
Reagent/ParameterMolar Mass ( g/mol )AmountMolar EquivalentsNotes
1-Chloro-3,4-difluorobenzene148.5510.0 g1.0Starting Material
Conc. Sulfuric Acid (98%)98.0840 mL-Solvent/Catalyst
Conc. Nitric Acid (70%)63.013.3 mL (4.7 g)1.1Nitrating Agent
Reaction Temperature-0-5 °C-Critical for selectivity
Reaction Time-2-4 hours-Monitor by GC/TLC
Step-by-Step Methodology
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.

  • Substrate Addition: Slowly add 1-Chloro-3,4-difluorobenzene (10.0 g) to the cold sulfuric acid with vigorous stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully pre-mix concentrated nitric acid (3.3 mL) and concentrated sulfuric acid (5 mL). Cool this mixture in an ice bath.

  • Reaction: Add the cold nitrating acid mixture to the dropping funnel and add it dropwise to the reaction flask over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C .

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by GC or TLC.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separate beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying & Purification: Dry the crude product under vacuum. The resulting solid can be further purified by recrystallization from ethanol to yield this compound as a solid.

Section 5: Visualization of the Synthesis Workflow

The following diagram illustrates the key decision points and troubleshooting loops in the synthesis process.

SynthesisWorkflow Start Start: 1-Chloro-3,4-difluorobenzene Reaction Nitration Reaction (HNO₃/H₂SO₄, 0-5 °C) Start->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quench on Ice Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct High Purity Troubleshoot Troubleshooting Analysis Purification->Troubleshoot Low Yield/ Impurities Troubleshoot->Reaction Optimize Conditions: - Temp Control - Acid Ratio - Stoichiometry

Caption: Workflow for the synthesis of this compound.

References

  • U.S. Patent 5,545,768 A: "Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • U.S. Patent 4,164,517 A: "Preparation of fluoronitrobenzene.
  • Eureka | Patsnap : "Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene." [Link]

  • Google Patents: "Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran."
  • U.S. Patent 4,642,398 A: "Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • WIPO Patent WO/2022/201155 : "PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID." [Link]

  • WIPO Patent WO/2024/047648 : "PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID." [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. : "The Synthesis and Applications of 2-Chloro-3,4-difluoronitrobenzene: A Chemist's Guide." [Link]

  • ResearchGate : "Synthesis of 4, 5-dichloro-2-fluoronitrobenzene." [Link]

  • WIPO Patent WO2007072679A1: "Process for producing 2,4-difluoronitrobenzene.
  • ePrints Soton : "Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics." [Link]

  • Google Patents: "Preparation method of 2-fluoro-4,5-dichloronitrobenzene."
  • Google Patents: "A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid."
  • European Patent Office : "Process for preparing chloro-difluorobenzene." [Link]

  • MDPI : "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." [Link]

  • PubMed : "Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography." [Link]

  • Publications Office of the European Union : "Overview on PFAS analytical methods." [Link]

  • U.S. Patent 5,227,545 A: "Process for the preparation of 2,4-dichlorofluorobenzene.
  • New Jersey Department of Health : "Nitric Acid - Hazardous Substance Fact Sheet." [Link]

  • YouTube : "Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene." [Link]

  • YouTube : "Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions." [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 : "Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene..." [Link]

  • PrepChem.com : "Synthesis of 3,4-difluoronitrobenzene." [Link]

  • Google Patents: "Preparation method of 2-chloro-4-fluorotoluene."
  • PubChem : "1-Chloro-2,3-difluorobenzene." [Link]

  • ChemRxiv : "Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine." [Link]

Sources

Technical Support Center: Purification of Crude 2-Chloro-4,5-difluoronitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-4,5-difluoronitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for successful downstream applications.[1][2]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue in recrystallization. This typically occurs when the melting point of the compound is low relative to the boiling point of the solvent or when the solution is significantly impure.[3]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution may be supersaturated, causing the compound to come out of solution at a temperature above its melting point. To resolve this, reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.[4] Then, allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[3]

  • Inappropriate Solvent: If the problem persists, the solvent's boiling point may be too high. Consider a different solvent or a mixed solvent system with a lower boiling point.

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

Answer: A lack of crystal formation upon cooling usually indicates either that too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[3]

Causality & Solution:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If available, add a "seed crystal" (a tiny amount of pure this compound) to the solution. This provides a template for further crystal formation.[4]

  • Increase Concentration: If nucleation techniques fail, it is highly likely that too much solvent was used, meaning the solution is not saturated at the lower temperature.[3][5] Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow it to cool again.[4]

  • Further Cooling: As a final step, cooling the flask in an ice-water bath may be necessary to decrease the solubility of the compound sufficiently for crystallization to occur.[6]

Q3: My final product yield is very low. What are the likely causes?

Answer: A low yield can result from several factors during the recrystallization process.

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most common reason for a poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[4][5] To rectify this in future experiments, add the hot solvent in small portions until the solute just dissolves.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and flask for the hot filtration step.[6]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[5] Use a minimal amount of ice-cold solvent to rinse the crystals.

Q4: The purified crystals are still colored. How can I remove colored impurities?

Answer: The persistence of color indicates the presence of impurities that co-crystallize with the product.

Causality & Solution:

  • Adsorbent Treatment: Highly colored impurities can often be removed by using activated charcoal.[6] After dissolving the crude compound in the hot solvent, cool the solution slightly to prevent boiling over, and then add a small amount of activated charcoal (typically 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. The charcoal can then be removed by hot filtration, and the clear, colorless filtrate can be cooled to induce crystallization.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Answer: Understanding the physical properties of your compound is essential for a successful recrystallization.

PropertyValueSource
Molecular Formula C₆H₂ClF₂NO₂[7]
Molecular Weight 193.54 g/mol [1][7]
Appearance Very faintly hazy amber/khaki liquid or solid[7]
Melting Point 33 - 37 °C / 91.4 - 98.6 °F[8]
Boiling Point 232.6 °C at 760 mmHg[1]
Purity (Typical) ≥98%[7]
Q2: How do I select the best solvent for this recrystallization?

Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] It should also be chemically inert with the compound and have a boiling point that is below the compound's melting point to avoid oiling out.[10][11]

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the polar nitro group and halogen substituents, polar aprotic or moderately polar protic solvents are good starting points.

  • Small-Scale Testing: Before committing to a large-scale recrystallization, test the solubility of a small amount of your crude product in a few candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).[12]

SolventBoiling Point (°C)Suitability Considerations
Ethanol 78Often a good choice for moderately polar compounds.[13]
Methanol 65Similar to ethanol but more volatile.
Isopropanol 82A slightly less polar alcohol option.
Ethyl Acetate 77A good solvent for compounds with ester-like polarity.[14]
Hexane/Ethanol VariableA mixed solvent system can be fine-tuned. Hexane acts as an anti-solvent.[13]
Water 100Unlikely to be a good solvent on its own due to the organic nature of the compound, but can be used as an anti-solvent with a miscible organic solvent like ethanol.[13][14]
Q3: What are common impurities in crude this compound?

Answer: Impurities can originate from starting materials, side-products, or decomposition. Common impurities may include:

  • Isomers: Positional isomers such as 3-Chloro-4,5-difluoronitrobenzene or other dichloronitrobenzene precursors.[1][15]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 1,2-difluoro-4-nitrobenzene or 1-chloro-2,4-difluorobenzene.

  • By-products from Synthesis: The synthesis of fluoronitrobenzene compounds can involve harsh conditions, potentially leading to various by-products.[16][17]

Q4: What are the primary safety concerns when handling this compound and solvents?

Answer: this compound and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before beginning work.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[20]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources.[10]

Q5: How can I confirm the purity of my final product?

Answer: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range that corresponds to the literature value (33-37 °C).[8] Impurities will typically cause the melting point to be depressed and broaden the range.

III. Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying the crude compound using a single-solvent recrystallization method.

1. Solvent Selection:

  • Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol). The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[9]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture gently on a hot plate in a fume hood.

  • Add more hot solvent in small portions, swirling the flask, until the solid completely dissolves.[10] Avoid adding a large excess of solvent.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with a fluted filter paper to prevent premature crystallization.[6]

  • Pour the hot solution through the fluted filter paper into the clean, pre-heated flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.[6]

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[10]

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature.

7. Purity Assessment:

  • Once dry, determine the melting point of the crystals and compare it to the literature value.

IV. Visual Workflows

The following diagrams illustrate the recrystallization process and a decision-making tree for troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Start Start with Crude This compound SelectSolvent Select Appropriate Solvent Start->SelectSolvent Dissolve Dissolve Crude Solid in Minimal Hot Solvent SelectSolvent->Dissolve HotFiltration Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFiltration Insoluble impurities? Cool Cool Solution Slowly to Form Crystals Dissolve->Cool No insoluble impurities HotFiltration->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash Crystals with Ice-Cold Solvent Collect->Wash Dry Dry Purified Crystals Wash->Dry Analyze Analyze Purity (e.g., Melting Point) Dry->Analyze End Pure Product Analyze->End

Caption: Recrystallization workflow from crude solid to pure product.

Troubleshooting_Tree cluster_crystal_formation Crystal Formation Issues cluster_purity_yield Purity & Yield Issues Start Problem Encountered During Recrystallization NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield of Final Product Start->LowYield ColoredProduct Product is Still Colored Start->ColoredProduct Sol_ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->Sol_ScratchSeed Try First Sol_ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->Sol_ReheatAddSolvent Sol_CheckSolvent Check for Excess Solvent and Proper Washing LowYield->Sol_CheckSolvent Sol_Charcoal Use Activated Charcoal and Re-crystallize ColoredProduct->Sol_Charcoal Sol_Evaporate Evaporate Some Solvent and Re-cool Sol_ScratchSeed->Sol_Evaporate If Fails

Caption: Decision tree for troubleshooting common recrystallization problems.

V. References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. University of Massachusetts, Boston, Science Learning Center. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization1. University of Colorado Boulder, Department of Chemistry. [Link]

  • 2,4-Difluoronitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization. California State University, Stanislaus, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3-Chloro-4,5-difluoronitrobenzene. LookChem. [Link]

  • Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. Google Patents.

  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents.

  • Preparation of fluoronitrobenzene. Google Patents.

  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.

Sources

Technical Support Center: Purification of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4,5-difluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this versatile intermediate. Here, we address frequently encountered impurities, provide in-depth troubleshooting protocols, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction mixture?

The nature and quantity of impurities are highly dependent on the synthetic route employed. However, several common classes of impurities are consistently observed. Understanding these is the first step toward effective purification.

  • Isomeric Byproducts: The most prevalent impurities are often isomers formed during aromatic substitution reactions. Depending on the precursors, you may encounter compounds like 1-chloro-2,3-difluoro-5-nitrobenzene or other positional isomers. The formation of these is governed by the directing effects of the substituents on the benzene ring.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.

  • Over-reacted Products: In some cases, particularly during nitration or chlorination steps, di- or tri-substituted byproducts can form under harsh conditions.[1]

  • Hydrolysis Products: The presence of water or hydroxide ions, especially at elevated temperatures, can lead to the nucleophilic substitution of a halogen atom (typically the chlorine) to form the corresponding nitrophenol.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., sulfolane, DMF, toluene) and acidic or basic reagents can be carried through.

Table 1: Common Impurity Classes and Their Characteristics

Impurity ClassPotential StructuresTypical PropertiesReason for Formation
Isomeric Byproducts e.g., 1-Chloro-2,3-difluoro-5-nitrobenzeneSimilar polarity and boiling point to the desired product.Competing regioselectivity during electrophilic or nucleophilic aromatic substitution.
Starting Materials e.g., 1,2-Difluorobenzene, 3,4-DifluorochlorobenzeneVariable, but often less polar than the nitrated product.Incomplete conversion during the reaction.
Hydrolysis Products e.g., 2,3-Difluoro-6-nitrophenolAcidic, more polar, and water-soluble under basic conditions.Reaction with water or hydroxide ions, often at elevated temperatures.[2]
Residual Solvents e.g., Toluene, DMF, SulfolaneHigh boiling points can make them difficult to remove under vacuum.Used as the reaction medium.[3][4]

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Q2: My crude product is an oil or a low-melting solid and won't crystallize. What should I do?

This is a classic sign of significant impurities, often unreacted starting materials or residual solvent, which depress the melting point of the desired product.

Causality: The presence of impurities disrupts the crystal lattice formation of the target compound. High-boiling solvents can be particularly problematic.

Troubleshooting Protocol:

  • Initial Solvent Wash (Trituration):

    • Place the crude oil in a flask.

    • Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. A cold, non-polar solvent like hexanes or heptane is an excellent first choice.

    • Stir or sonicate the mixture vigorously for 15-20 minutes. The desired product should precipitate as a solid.

    • Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.

  • Purity Check: Analyze the resulting solid by TLC, GC, or LC-MS to determine if the purity has improved sufficiently.[5] If not, proceed to more advanced methods like chromatography.

Q3: After recrystallization, my product purity is still low, and TLC/GC analysis shows multiple spots close to my product.

This indicates the presence of impurities with similar polarity and solubility to this compound, most likely isomeric byproducts. Simple recrystallization is often insufficient to separate such closely related compounds.

Causality: Recrystallization relies on significant differences in solubility between the product and impurities in a given solvent system. Isomers often have very similar solubility profiles, making separation by this method inefficient.

Solution: Flash Column Chromatography Flash chromatography provides superior separation power based on small differences in affinity for the stationary phase.

Step-by-Step Protocol for Flash Column Chromatography:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that gives good separation between your product spot and the impurity spots. The target Rf value for the desired product should be between 0.25 and 0.40.

    • A common mobile phase for compounds of this polarity is a mixture of hexanes (or heptane) and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a 100:1 ratio of silica to crude product by weight is a good rule of thumb).

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

A logical workflow ensures that purification is approached systematically, saving time and resources.

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

When faced with an unexpected result, this decision tree can help diagnose the issue.

TroubleshootingTree Start Problem: Low Purity After Initial Purification Q1 What does the impurity profile look like on TLC/GC? Start->Q1 A1_Streaking Streaking or Baseline Material Q1->A1_Streaking Streaking A1_Discrete Discrete, Well-Separated Spots Q1->A1_Discrete Separated Spots A1_Close Spots Very Close to Product (Isomers) Q1->A1_Close Close Spots Sol_Streaking Solution: Perform an acidic/basic aqueous wash to remove polar/ionic impurities. A1_Streaking->Sol_Streaking Sol_Discrete Solution: Optimize recrystallization solvent. The current solvent may be too effective, co-dissolving impurities. A1_Discrete->Sol_Discrete Sol_Close Solution: Recrystallization is insufficient. Use Flash Column Chromatography for separation. A1_Close->Sol_Close

Caption: Decision tree for troubleshooting common purification outcomes.

Advanced Topics

Q4: How can I remove acidic impurities like 2,3-Difluoro-6-nitrophenol?

Phenolic impurities are best removed by an acid-base extraction during the initial workup.

Causality: Phenols are acidic (pKa ≈ 10) and will be deprotonated by a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form a water-soluble phenoxide salt. The desired product, being neutral, will remain in the organic layer.

Protocol: Caustic Wash

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated phenolic impurity.

  • Repeat the wash 1-2 more times.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.

Q5: What are the best analytical methods to confirm the final purity of my product?

A combination of methods is always recommended for authoritative purity confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents and isomeric byproducts. The mass spectrometer provides structural confirmation.[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for less volatile compounds. Using a UV detector is common for aromatic compounds. HPLC can provide high-resolution separation of isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for purity assessment (qNMR) if an internal standard is used. ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the fluorine substitution pattern.

  • Melting Point: A sharp melting point range (e.g., 35-39 °C for 2-Chloro-4-fluoronitrobenzene) that is consistent with literature values is a strong indicator of high purity.[7]

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]

  • Google Patents. (CN102796003A). Preparation method of 2-fluoro-4,5-dichloronitrobenzene.
  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]

  • Google Patents. (US4164517A).
  • Google Patents. (CN101993433A). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-difluoro-4-nitrobenzene. PubChem Compound Summary. [Link]

  • Google Patents. (US5227545A).
  • Google Patents. (US5545768A). Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for the Synthesis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental outcomes.

I. Introduction to the Synthesis

The synthesis of this compound is a vital step in the production of various pharmaceuticals and agrochemicals. The most common method is the nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The temperature and reaction time are paramount parameters that dictate the yield, purity, and safety of this exothermic reaction.

The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1][2][3]. The aromatic ring of 1-chloro-2,3-difluorobenzene then attacks this electrophile, leading to the desired product.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2O Water (H₂O) Substrate 1-Chloro-2,3-difluorobenzene NO2+->Substrate Electrophile Intermediate Arenium Ion Intermediate Substrate->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: General workflow for the nitration of 1-chloro-2,3-difluorobenzene.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 1-chloro-2,3-difluorobenzene?

A1: The optimal temperature is a critical factor that balances reaction rate with the formation of unwanted byproducts. Generally, a temperature range of 0°C to 10°C is recommended for this specific nitration. Lower temperatures, such as those around 5°C, have been shown to yield high purity and good yields (around 83%) in similar difluorobenzene nitrations[4]. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and prevent over-nitration or degradation of the starting material.

Q2: How does reaction time influence the yield and purity of this compound?

A2: Reaction time is intrinsically linked to the reaction temperature. At the optimal temperature range of 0-10°C, a reaction time of 2 to 4 hours is typically sufficient for completion. Progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material. Prolonged reaction times, even at low temperatures, can increase the likelihood of side reactions.

Q3: What are the common side products, and how can their formation be minimized?

A3: The primary side products are isomers and dinitro compounds. The directing effects of the chloro and fluoro substituents on the benzene ring can lead to the formation of other isomers. Over-nitration, resulting in dinitro compounds, can occur if the reaction temperature is too high or the reaction time is too long[1][5]. To minimize these:

  • Maintain strict temperature control: Use an ice-salt bath or a cryostat to keep the temperature consistently low.

  • Control the addition of the nitrating mixture: Add the nitric acid/sulfuric acid mixture dropwise to the substrate to manage the exotherm.

  • Monitor the reaction: Stop the reaction once the starting material is consumed to prevent further nitration.

Q4: What are the safety precautions for handling the nitrating mixture?

A4: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. Always handle it with extreme care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles or a face shield, is mandatory.[6][8] When preparing the mixture, always add the nitric acid slowly to the sulfuric acid , never the other way around, to prevent dangerous splashing and exothermic reactions.[7] In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb the material with a non-combustible absorbent.[8]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Product lost during extraction or purification. 3. Sub-optimal Reagent Ratio: Incorrect stoichiometry of nitric acid or sulfuric acid.1. Verify Reaction Completion: Before quenching, take a small aliquot and analyze via TLC or GC to ensure the starting material is consumed. If not, allow the reaction to proceed for a longer duration at the controlled temperature. 2. Optimize Workup: Ensure proper phase separation during extraction. Use an adequate amount of solvent for complete extraction. Minimize transfers between glassware to reduce mechanical losses. 3. Check Reagent Stoichiometry: Typically, a slight excess of nitric acid is used. Ensure accurate measurement of all reagents.
Low Purity (Presence of Isomers or Dinitro Compounds) 1. High Reaction Temperature: The most common cause of side product formation.[5] 2. Prolonged Reaction Time: Allows for the formation of thermodynamically more stable, but undesired, products.1. Strict Temperature Control: Employ a reliable cooling system (ice-salt bath, cryostat) to maintain the temperature below 10°C, and ideally around 5°C.[4] Monitor the internal temperature of the reaction flask continuously. 2. Reaction Monitoring: As mentioned, monitor the reaction progress and quench it as soon as the starting material is consumed.
Runaway Reaction (Uncontrolled Exotherm) 1. Too Rapid Addition of Nitrating Mixture: The rate of heat generation exceeds the rate of heat removal. 2. Inadequate Cooling: The cooling bath is not sufficient to dissipate the heat produced.1. Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution. 2. Efficient Cooling: Ensure the reaction flask is sufficiently immersed in the cooling bath. For larger scale reactions, consider using a more efficient cooling system. Have a larger ice bath ready to add if the temperature begins to rise unexpectedly.
Dark Reaction Mixture 1. Presence of Impurities: Impurities in the starting material or reagents can lead to side reactions and discoloration. 2. Slight Decomposition: At higher temperatures, some decomposition of the nitro compounds can occur.1. Use High-Purity Reagents: Ensure the 1-chloro-2,3-difluorobenzene, nitric acid, and sulfuric acid are of high purity. 2. Maintain Low Temperature: A darker color can be an indicator of elevated temperatures. Re-check and adjust your cooling system.

IV. Experimental Protocol: Nitration of 1-chloro-2,3-difluorobenzene

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 1-chloro-2,3-difluorobenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

protocol_flowchart start Start step1 Charge flask with 1-chloro-2,3-difluorobenzene and cool to 0-5°C. start->step1 step2 Prepare nitrating mixture: slowly add HNO₃ to H₂SO₄ in a separate flask, cooled in an ice bath. step1->step2 step3 Add nitrating mixture dropwise to the substrate, maintaining temperature at 0-5°C. step2->step3 step4 Stir for 2-4 hours at 0-5°C, monitoring reaction progress (TLC/GC). step3->step4 step5 Quench the reaction by slowly pouring it over crushed ice. step4->step5 step6 Extract the product with dichloromethane. step5->step6 step7 Wash the organic layer with saturated NaHCO₃ solution, then brine. step6->step7 step8 Dry the organic layer over anhydrous MgSO₄. step7->step8 step9 Filter and concentrate the solution in vacuo. step8->step9 end Obtain crude this compound step9->end

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Preparation of the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1-chloro-2,3-difluorobenzene. Cool the flask to 0-5°C using an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the cooled solution of 1-chloro-2,3-difluorobenzene via a dropping funnel over a period of 30-60 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture vigorously at 0-5°C for 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

V. Data Summary

The following table summarizes the expected outcomes based on different reaction conditions. These are generalized values and may vary based on the specific scale and equipment used.

Temperature (°C)Reaction Time (hours)Expected Yield (%)PurityCommon Issues
0 - 52 - 480 - 90HighSlower reaction rate.
5 - 101 - 375 - 85GoodSlight increase in isomers.
10 - 201 - 260 - 75ModerateIncreased formation of isomers and dinitro compounds.
> 20< 1< 60LowSignificant side product formation, risk of runaway reaction.

VI. References

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.

  • ChemicalBook. (n.d.). 2,5-Difluoronitrobenzene synthesis. Retrieved January 6, 2026, from

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved January 6, 2026, from

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved January 6, 2026, from

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

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Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution on 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-4,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we will delve into common experimental issues, providing in-depth, mechanistically grounded solutions to overcome them.

Core Principles of SNAr with this compound

Nucleophilic aromatic substitution is a powerful tool in organic synthesis. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed through a direct backside attack, which is sterically hindered in aromatic systems.[1][2] Instead, it occurs via a two-step addition-elimination mechanism.[1][3][4] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2) on our substrate, is crucial as they stabilize this negatively charged intermediate, thereby activating the ring towards nucleophilic attack.[2][3][5]

In the case of this compound, the nitro group, positioned ortho to the chlorine atom, strongly activates the ring. This makes the halogen atoms susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols.[6]

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - Cl⁻ lg Leaving Group (Cl⁻)

Caption: General mechanism of SNAr reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the issue.

Question 1: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix this?

Possible Cause 1: Insufficiently Activated Ring or Weak Nucleophile

While the nitro group is a potent activator, the overall success of the reaction is a interplay between the electrophilicity of the aromatic ring and the strength of the nucleophile.

  • Expert Insight: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[5][7] If your nucleophile is too weak, this step will be exceedingly slow.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Evaluate pKa: A stronger base is generally a stronger nucleophile. However, be mindful of steric hindrance, which can reduce nucleophilicity.

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SN2 and SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the "naked" anion highly reactive.[8][9] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[9]

Possible Cause 2: Inappropriate Reaction Temperature

SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Expert Insight: The aromaticity of the benzene ring must be disrupted to form the Meisenheimer complex, which requires a significant energy input.

  • Troubleshooting Steps:

    • Increase Temperature: If your reaction is being run at room temperature, consider heating it. A good starting point is often 60-80 °C, but some reactions may require temperatures upwards of 150 °C.[10]

    • Monitor for Decomposition: Be cautious when increasing the temperature, as it can also lead to decomposition of your starting material, nucleophile, or product. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Possible Cause 3: Presence of Water

Trace amounts of water can have a detrimental effect on the reaction, especially if you are using a strong base to generate your nucleophile.

  • Expert Insight: Water can protonate and deactivate the nucleophile. It can also compete as a nucleophile, leading to the formation of undesired phenol byproducts through hydrolysis.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.

    • Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: I am observing the formation of multiple products. How can I improve the selectivity?

Possible Cause 1: Competing Nucleophilic Attack at Different Positions

This compound has three potential leaving groups: one chlorine and two fluorine atoms. While the chlorine at the 2-position is the most activated by the ortho-nitro group, substitution at the fluorine positions can also occur.

  • Expert Insight: The regioselectivity of the reaction is determined by the relative activation of each position by the electron-withdrawing nitro group. The ortho and para positions to the nitro group are the most activated.[4][11] In this substrate, the chlorine is ortho to the nitro group, making it the most likely site of attack. However, the fluorine at position 5 is para to the nitro group and is also activated.

  • Troubleshooting Steps:

    • Lower the Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at a lower temperature may favor the kinetically preferred product.

    • Choice of Nucleophile: A bulkier nucleophile may exhibit greater selectivity for the less sterically hindered position.

    • Solvent Effects: The solvent can influence the relative rates of competing pathways. Experiment with different polar aprotic solvents to see if selectivity can be improved.

Possible Cause 2: Formation of Ether Byproducts with Alkoxide Nucleophiles

When using an alcohol as a nucleophile, there is a possibility of forming a symmetrical ether from the starting alcohol, especially if a strong base is used. This is analogous to the Williamson ether synthesis.[12]

  • Expert Insight: The alkoxide generated can react with any unreacted alkyl halide present if the alcohol was used to generate the alkoxide in situ.

  • Troubleshooting Steps:

    • Pre-form the Alkoxide: Prepare the alkoxide separately and then add it to the solution of this compound. This avoids having a high concentration of the deprotonating agent in the presence of the alcohol.

    • Use a Non-nucleophilic Base: Employ a base that is sterically hindered and less likely to act as a nucleophile itself, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).

Question 3: My reaction yields are consistently low, even with good conversion. What could be the issue?

Possible Cause 1: Product Decomposition under Reaction Conditions

The desired product may not be stable under the reaction conditions, especially if prolonged heating is required.

  • Expert Insight: The electron-withdrawing nitro group that activates the starting material for substitution can also make the product susceptible to further reactions or degradation.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or LC-MS to determine the point of maximum product formation. Over-running the reaction can lead to decreased yields.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

    • Optimize Work-up Procedure: Ensure that the work-up and purification procedures are not causing product loss. Some products may be sensitive to acid or base washes.

Possible Cause 2: Difficult Purification

The product may be difficult to separate from the starting material or byproducts.

  • Expert Insight: If the polarity of the product is very similar to that of the starting material or a major byproduct, chromatographic separation can be challenging.

  • Troubleshooting Steps:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Derivative Formation: In some cases, it may be beneficial to convert the product to a derivative that is easier to purify, and then revert it back to the desired product in a subsequent step.

    • Alternative Chromatographic Techniques: Explore different stationary phases or solvent systems for column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the better leaving group in this SNAr reaction, chlorine or fluorine?

In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction, after the rate-determining nucleophilic attack. Therefore, the strength of the carbon-halogen bond is less important than in SN1 or SN2 reactions.[5][13] The reactivity is primarily governed by the ability of the halogen to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect. Fluorine is the most electronegative halogen and therefore has the strongest inductive effect, making the carbon it is attached to more electrophilic. Consequently, in many SNAr reactions, fluoride is a better leaving group than chloride.[5] However, in this compound, the chlorine is positioned ortho to the strongly activating nitro group, which often makes it the most readily displaced halogen.

Q2: What is the role of a base in this reaction if my nucleophile is already an anion?

Even if your nucleophile is an anion, a non-nucleophilic base is often added as an acid scavenger. The reaction may produce acidic byproducts that can protonate and deactivate the nucleophile. A common choice is a tertiary amine like triethylamine or a carbonate base like potassium carbonate.

Q3: Can I use a protic solvent for this reaction?

While polar aprotic solvents are generally preferred, protic solvents like alcohols can sometimes be used.[14] However, be aware that they can slow down the reaction by solvating the nucleophile.[8][15] If the nucleophile is also the solvent (e.g., using an alcohol as both), this can be an effective strategy, but it may require higher temperatures.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can provide information on the relative amounts of starting material, product, and byproducts.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere (N2 or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Amine Nucleophile - Base (K₂CO₃) - Solvent (DMF) start->setup heat Heat Reaction Mixture (e.g., 80 °C under N₂) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Wash and Dry monitor->workup Complete purify Purification: (Column Chromatography or Recrystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow.

Data Summary

ParameterRecommended ConditionRationale
Solvent Polar aprotic (DMF, DMSO)Enhances nucleophilicity by solvating the cation.[8][9]
Temperature 60 - 150 °COvercomes the activation energy for Meisenheimer complex formation.
Base K₂CO₃, Et₃N (scavenger)Neutralizes acidic byproducts.
Base NaH, t-BuOK (for deprotonation)Generates a more potent anionic nucleophile from a neutral precursor.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture.

References

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • O. Acevedo, W. L. Jorgensen. (2009, August 25). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Understanding Nucleophilic Aromatic Substitution with 2-Chloro-4-fluoronitrobenzene. Retrieved from [Link]

  • Frontera, A., et al. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]

  • Domingo, L. R., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Foley, D. A., et al. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. In Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 16). 118 CHM2211 Reactions of Ethers with Haloacids by Sn2 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Retrieved from [Link]

  • LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. In Chemistry LibreTexts. Retrieved from [Link]

  • Chad's Prep. (2021, February 22). 13.3 Reactions of Ethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]

  • LibreTexts. (2022, July 18). 8.S: Nucleophilic Substitution Reactions (Summary). In Chemistry LibreTexts. Retrieved from [Link]

  • Kim, H., et al. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Retrieved from [Link]

  • LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). In Chemistry LibreTexts. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS20. Solutions to selected problems - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • ResearchGate. (2015, June 23). (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]

  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. Retrieved from [Link]

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Technical Support Center: Purifying 2-Chloro-4,5-difluoronitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4,5-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the column chromatography of this compound.

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for a compound of this nature—a halogenated nitroaromatic—is a non-polar solvent system. Based on its structure, this compound is a relatively non-polar molecule. We recommend starting with a mixture of ethyl acetate and a hydrocarbon solvent like hexane or heptane.[1][2] A typical starting ratio to try on a Thin Layer Chromatography (TLC) plate to determine the optimal separation would be in the range of 5-20% ethyl acetate in hexanes.[1] The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

Q2: What stationary phase should I use?

Standard silica gel (SiO2) with a mesh size of 230-400 is the most common and appropriate stationary phase for this type of purification.[3] It provides a good balance of surface area and flow characteristics for flash chromatography.

Q3: My compound appears to be degrading on the column. What can I do?

While this compound is generally stable, some nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel.[4][5] If you suspect degradation, you can deactivate the silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent system containing a small amount (1-3%) of a neutralizer like triethylamine.[1][5] Another option is to use an alternative stationary phase like alumina, although this may require re-optimization of your solvent system.[4]

Q4: How can I effectively load my sample onto the column?

For optimal separation, the sample should be loaded in a concentrated band. There are two primary methods:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar eluent. Pipette this solution directly and evenly onto the top of the packed column.[6]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[5][6] This powder can then be carefully added to the top of the packed column.

Troubleshooting Guide

This section provides solutions to more specific problems you might encounter during your column chromatography experiment.

Problem Potential Cause(s) Recommended Solution(s)
No compound is eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of your eluent. For example, if you started with 5% ethyl acetate in hexanes, try increasing to 10%, then 15%, and so on.
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running a full column.[4] Consider deactivating the silica as described in the FAQs.
The fractions are too dilute to detect the compound.Concentrate a few of the collected fractions and re-analyze them by TLC.[4]
The desired compound is eluting with impurities. Poor separation due to an inappropriate solvent system.Re-optimize your solvent system using TLC. Aim for a larger difference in Rf values between your product and the impurities.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound bands are tailing or streaking. The compound is interacting too strongly with the stationary phase.Increase the polarity of the eluent once the compound begins to elute to speed up its movement down the column.[4]
The compound may be slightly acidic or basic.Add a small amount of a modifier to your eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, triethylamine is often used.[1]
The column runs very slowly. The silica gel is too fine or has been packed too tightly.Use a coarser mesh silica gel or apply gentle air pressure (flash chromatography) to increase the flow rate.[3]
Dichloromethane is being used as a solvent.While an excellent solvent for dissolving many compounds, dichloromethane can cause silica to swell and slow down the column.[5] If possible, switch to an alternative like ethyl acetate/hexane.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Problem Observed problem_node No Compound Eluting Poor Separation Band Tailing Slow Flow Rate start->problem_node cause_node Eluent too non-polar? Overloaded column? Strong interaction? Packing too dense? problem_node:f0->cause_node:f0 problem_node:f1->cause_node:f1 problem_node:f2->cause_node:f2 problem_node:f3->cause_node:f3 solution_node Increase eluent polarity Reduce sample load Use gradient elution / add modifier Use air pressure (Flash) cause_node:f0->solution_node:f0 cause_node:f1->solution_node:f1 cause_node:f2->solution_node:f2 cause_node:f3->solution_node:f3 end Successful Purification solution_node->end SeparationPrinciple cluster_column Silica Gel Column (Stationary Phase) cluster_elution Elution Profile Mixture (A+B+C) Mixture (A+B+C) Separation Separation Mixture (A+B+C)->Separation A A (Least Polar) Separation->A Elutes First B B (Target) C C (Most Polar) Fraction2 Fraction 2: B B->Fraction2 Collected Fraction1 Fraction 1: A Fraction1->Fraction2 Fraction3 Fraction 3: C Fraction2->Fraction3

Sources

dealing with regioisomers in the synthesis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Chloro-4,5-difluoronitrobenzene >

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on managing and overcoming the challenge of regioisomer formation. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and present optimized protocols to ensure the highest possible yield and purity of your target molecule.

Understanding the Challenge: The Science of Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 1-chloro-2,3-difluorobenzene. The primary challenge in this reaction is controlling the position of the incoming nitro group (—NO₂), as multiple regioisomers can be formed.

The regiochemical outcome is dictated by the directing effects of the substituents already on the benzene ring: the chlorine atom and the two fluorine atoms. Halogens are deactivating yet ortho, para-directing groups.[1][2] This means they slow down the rate of reaction compared to benzene but direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (adjacent) and para (opposite) to themselves.

In the case of 1-chloro-2,3-difluorobenzene, the situation is complex:

  • Chlorine at C1: Directs to C2, C4, and C6.

  • Fluorine at C2: Directs to C1, C3, and C5.

  • Fluorine at C3: Directs to C2, C4, and C6.

The positions are activated or deactivated based on the cumulative electronic effects of all three halogens. The desired product results from nitration at the C5 position. However, a significant and common regioisomeric impurity is 2-Chloro-3,4-difluoronitrobenzene , which arises from nitration at the C6 position. The steric hindrance from the adjacent chloro group and the electronic deactivation from the fluorine at C2 typically disfavor nitration at C3.

Controlling the reaction conditions, particularly temperature, is paramount to maximizing the formation of the desired 5-nitro isomer over the 6-nitro isomer.

Visualizing the Reaction: Pathways to Isomer Formation

The nitration proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5][6] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[6][7] The final step is the loss of a proton to restore aromaticity.[2][7] The diagram below illustrates the competing pathways.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products A 1-Chloro-2,3-difluorobenzene C Electrophilic Attack (NO₂⁺) A->C B HNO₃ / H₂SO₄ B->C D σ-Complex (Attack at C5) C->D Favored Pathway E σ-Complex (Attack at C6) C->E Competing Pathway F Desired Product: This compound D->F Deprotonation G Regioisomeric Impurity: 2-Chloro-3,4-difluoronitrobenzene E->G Deprotonation

Caption: Competing nitration pathways for 1-chloro-2,3-difluorobenzene.

Analytical Workflow for Isomer Differentiation

Accurate quantification of the product and its regioisomeric impurity is critical. Gas Chromatography (GC) is the most common and effective method for this analysis.

Protocol: Gas Chromatography (GC) Analysis

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • A standard GC system equipped with a Flame Ionization Detector (FID) is sufficient.

    • The choice of capillary column is crucial for separating the closely-eluting isomers.

ParameterRecommended SettingPurpose
Column Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)Provides good selectivity for aromatic isomers.
Dimensions 30 m length x 0.25 mm ID x 0.25 µm filmStandard dimensions for high-resolution separation.
Carrier Gas Helium or Hydrogen---
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Split Ratio 50:1 to 100:1Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 220 °C. Hold for 5 min.Temperature gradient to separate components by boiling point.
Detector Temp. 280 °C (FID)Ensures all analytes remain in the gas phase.
  • Data Interpretation:

    • The desired product, this compound, will typically have a slightly different retention time than the 2-Chloro-3,4-difluoronitrobenzene impurity.

    • Identification should be confirmed by running authenticated standards of each isomer if available, or by GC-MS to confirm the mass fragmentation patterns.

    • The isomeric ratio is calculated from the relative peak areas, assuming a similar response factor for both isomers in the FID.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My post-reaction GC analysis shows a poor isomeric ratio (e.g., <95:5 of desired to undesired isomer). What is the most likely cause?

A1: The most critical parameter influencing regioselectivity in this nitration is reaction temperature .

  • Probable Cause: The reaction temperature was too high. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the sterically less-favored but electronically viable 6-nitro isomer.

  • Solution: Maintain a strict reaction temperature, typically between 0 °C and 5 °C, throughout the addition of the nitrating mixture.[8] Use an efficient cooling bath (ice-salt or a cryocooler) and add the mixed acid dropwise to the substrate solution to control the exothermic nature of the reaction. A patent for a similar synthesis highlights maintaining a reaction temperature of -2°C to 2°C.[9]

Q2: The reaction is very slow or does not go to completion, resulting in a low yield.

A2: This issue usually points to problems with the nitrating agent or insufficient activation.

  • Probable Cause 1: Inactive Nitrating Agent. The mixed acid (HNO₃/H₂SO₄) may be old or have absorbed atmospheric moisture, which reduces the concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Solution 1: Always use fresh, high-purity concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Prepare the mixed acid just before use by adding the nitric acid slowly to the sulfuric acid in an ice bath.

  • Probable Cause 2: Insufficient Acid Stoichiometry. An inadequate amount of sulfuric acid will not fully generate the required concentration of nitronium ions.

  • Solution 2: Ensure a sufficient excess of sulfuric acid is used. A common ratio is 2 to 4 volumes of H₂SO₄ for every 1 volume of HNO₃.

Q3: My final product is dark and oily, and difficult to purify by recrystallization.

A3: This suggests the presence of dinitrated byproducts or other impurities from side reactions.

  • Probable Cause: Over-nitration due to excessive temperature, prolonged reaction time, or too high a concentration of nitric acid. The initial product is deactivated, but forcing conditions can lead to a second nitration.[10]

  • Solution:

    • Strict Temperature Control: As mentioned in A1, keep the temperature below 5 °C.

    • Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent subsequent reactions.

    • Purification: If impurities are present, consider purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system, or vacuum distillation.

Frequently Asked Questions (FAQs)

Q: What are the essential safety precautions for this reaction? A: You are working with highly corrosive and oxidizing strong acids.

  • Always work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • When preparing the mixed acid, always add nitric acid to sulfuric acid slowly , never the other way around, to control the exothermic heat of mixing.

  • Have a neutralization agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.

  • The reaction quench (pouring the reaction mixture onto ice) is also highly exothermic and should be done slowly and carefully.

Q: Can I use a different nitrating agent, like potassium nitrate in sulfuric acid? A: Yes, using a nitrate salt like KNO₃ or NaNO₃ in concentrated H₂SO₄ is a common alternative to mixed acid.[8][11] This method can sometimes offer better control as it involves adding a solid in portions. However, the solubility of the salt in sulfuric acid can be a limiting factor, and the reaction may require slightly elevated temperatures to proceed at a reasonable rate, which could negatively impact regioselectivity.[11] Optimization would be required.

Q: How do I properly quench and work up the reaction? A: A standard workup procedure is as follows:

  • Prepare a beaker with a large amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice with stirring. This will hydrolyze the remaining acids and precipitate your organic product.

  • The solid product can then be collected by vacuum filtration.

  • Wash the crude solid thoroughly with cold water until the washings are neutral (test with pH paper). This removes residual acid.

  • Wash with a small amount of cold ethanol or methanol to remove some organic impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Q: Why is this compound an important intermediate? A: This molecule is a valuable building block in medicinal chemistry and agrochemistry. For instance, the related compound 2-chloro-4,5-difluorobenzoic acid, which can be derived from it, is a key intermediate in the synthesis of fluoroquinolone antibiotics and other pharmaceuticals.[12]

References

  • Esteves, P. M., et al. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. Available at: [Link]

  • Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC, NIH. Available at: [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • WIPO. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. Available at: [Link]

  • YouTube. (2023). Nitration || Electrophilic substitution reaction #haloarenes. YouTube. Available at: [Link]

  • Chemguide. (n.d.). The nitration of benzene. Chemguide. Available at: [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. Available at: [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

  • Molbase. (n.d.). What is the synthesis process of 2'-Chloro-4',5'-difluoroacetophenone and its application?. Molbase. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. Available at: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. JoVE. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4,5-difluoronitrobenzene is a highly valuable substrate in synthetic chemistry, particularly for constructing complex molecules in drug discovery and materials science. Its reactivity is dominated by the nucleophilic aromatic substitution (SNAr) mechanism, which is exquisitely sensitive to the surrounding solvent environment. This guide provides in-depth, field-tested insights into navigating the experimental nuances of this substrate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered at the bench.

Section 1: Fundamental Reactivity & Mechanistic Insights (FAQs)

Q1: What is the dominant reaction mechanism for this compound, and which position is most susceptible to nucleophilic attack?

A: The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process but involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2]

  • Step 1 (Rate-Determining in many cases): The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. This forms the tetrahedral Meisenheimer complex, and the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.

  • Step 2: The leaving group departs, restoring the aromaticity of the ring.

The position most susceptible to attack is the chlorine atom at the C-2 position . The nitro group (NO₂) is a powerful electron-withdrawing group that activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. Its activating effect is strongest at the ortho (C-2) and para (C-5) positions. While both fluorine and chlorine are good leaving groups, the C-2 position is ortho to the nitro group, making it the most electrophilic site.

Caption: The SNAr mechanism for this compound.

Q2: How does the choice of solvent fundamentally alter the reaction rate?

A: Solvents do not merely dissolve reactants; they actively participate in the reaction by solvating transition states and intermediates. The SNAr mechanism involves the formation of a charged intermediate, the Meisenheimer complex. Therefore, the solvent's ability to stabilize this complex is paramount.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[2][3] They possess large dipole moments that effectively solvate cations but are poor at solvating anions because their positive poles are sterically hindered. When using a nucleophile as a salt (e.g., NaOR, KSR), the cation is sequestered by the solvent, leaving a "naked," highly reactive anion. This dramatically increases the rate of the initial nucleophilic attack (k₁).

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down SNAr reactions. They possess acidic protons that can form strong hydrogen bonds with the anionic nucleophile. This solvation shell "cages" the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the aromatic ring. However, in cases where the departure of the leaving group is the rate-limiting step, these solvents can sometimes assist by stabilizing the departing anion (e.g., F⁻ or Cl⁻) through hydrogen bonding.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow reaction rates.[3] However, they can be useful in specific cases where high regioselectivity is desired, as they can favor transition states with more "built-in" solvation through intramolecular interactions.[5]

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction is proceeding very slowly or has stalled. What are the primary factors to investigate?

A: This is a common issue that can almost always be resolved by systematically evaluating the following four factors: Solvent, Nucleophile, Temperature, and Purity.

  • Solvent Choice & Purity:

    • Is your solvent appropriate? As discussed, a polar aprotic solvent like DMSO or DMF is typically required for a reasonable reaction rate. Switching from a solvent like THF or Dioxane to DMSO can induce a dramatic rate enhancement.

    • Is your solvent dry? The presence of water is a major culprit. Water can protonate and deactivate anionic nucleophiles. Furthermore, it can compete as a nucleophile, leading to unwanted hydrolysis byproducts. Ensure you are using an anhydrous grade of solvent.

  • Nucleophile Strength & Concentration:

    • Is your nucleophile strong enough? The reactivity follows the general trend: Thiolates > Alkoxides > Amines > Halides. Neutral nucleophiles like ammonia or simple amines will react much slower than their corresponding amides (e.g., NaNH₂). If using a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can be beneficial.

    • Is the nucleophile degrading? Some nucleophiles, particularly alkoxides in the presence of trace water, can be unstable over long reaction times at elevated temperatures.

  • Reaction Temperature:

    • Is the temperature high enough? SNAr reactions have a significant activation energy barrier. If the reaction is slow at room temperature, gently heating to 50-80 °C can often provide the necessary kinetic boost. For very unreactive nucleophiles, temperatures above 100 °C may be required.[6] Always monitor for potential decomposition of your starting material or product at higher temperatures.

  • Purity of Starting Material:

    • Is the this compound pure? Acidic impurities can quench your nucleophile. It is good practice to verify the purity of the starting material by GC-MS or NMR before use.

Troubleshooting_Flowchart Start Problem: Reaction is Slow or Stalled CheckSolvent 1. Evaluate Solvent - Is it Polar Aprotic (DMSO, DMF)? - Is it anhydrous? Start->CheckSolvent SolventOK Solvent is appropriate CheckSolvent->SolventOK Yes SwitchSolvent Action: - Switch to DMSO or DMF. - Use anhydrous grade solvent. CheckSolvent->SwitchSolvent No CheckNucleophile 2. Evaluate Nucleophile - Is it sufficiently basic/nucleophilic? - Is a base required (for neutral Nu)? SolventOK->CheckNucleophile NucleophileOK Nucleophile is suitable CheckNucleophile->NucleophileOK Yes ImproveNucleophile Action: - Use a stronger nucleophile. - Add a non-nucleophilic base. CheckNucleophile->ImproveNucleophile No CheckTemp 3. Evaluate Temperature - Is the reaction being heated? NucleophileOK->CheckTemp TempOK Temperature is elevated CheckTemp->TempOK Yes IncreaseTemp Action: - Increase temperature incrementally (e.g., 50 °C -> 80 °C). - Monitor for decomposition. CheckTemp->IncreaseTemp No CheckPurity 4. Check Starting Material Purity - Any acidic impurities? TempOK->CheckPurity PurityOK Consider other complex issues (e.g., phase transfer catalysis). CheckPurity->PurityOK Yes PurifySM Action: - Purify the substrate. - Re-run reaction. CheckPurity->PurifySM No

Caption: Troubleshooting flowchart for slow or stalled SNAr reactions.

Q4: I am observing a mixture of products where both chlorine and fluorine are substituted. How can I improve selectivity for substitution at the C-2 (Chloro) position?

A: While the C-2 position is electronically favored, the C-F bond is intrinsically stronger than the C-Cl bond, but fluoride is a better leaving group than chloride in polar aprotic solvents once the bond is broken. This can lead to competitive substitution.

  • Lower the Temperature: Reaction selectivity is often inversely proportional to temperature. By lowering the reaction temperature, you provide less energy to overcome the activation barrier for the less-favored pathway (substitution at C-4 or C-5). Run the reaction at the lowest temperature that still provides a reasonable rate.

  • Choice of Nucleophile: Bulky nucleophiles may show a higher preference for the sterically less hindered C-5 position. If you are seeing substitution at C-5, consider if a less bulky nucleophile is an option.

  • Control Stoichiometry: Use of a large excess of the nucleophile can drive the reaction towards multiple substitutions. Employing a stoichiometry of 1.0-1.1 equivalents of your nucleophile will favor monosubstitution. If disubstitution is the issue, ensure you are not letting the reaction run for too long after the starting material is consumed.

Section 3: Protocols & Data

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general workflow for the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine) and is intended as a starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel with stir bar and nitrogen inlet

Procedure:

  • Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension for 10 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every hour. The starting material is UV active and should stain with permanganate. Look for the disappearance of the starting material and the appearance of a new, typically more polar, spot.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Table: Influence of Solvent Type on Relative SNAr Reaction Rates

This table summarizes the qualitative effects of different solvent classes on the rate of SNAr reactions, based on established principles for similar activated aromatic systems.[3][4][7]

Solvent ClassRepresentative SolventsDielectric Constant (ε)Key Interaction with Nucleophile (Nu⁻)Expected Relative Rate
Polar Aprotic DMSO, DMF, NMPHigh (35-50)Poor anion solvation, "naked" Nu⁻Very Fast
Polar Aprotic (Ester/Ketone) Ethyl Acetate, AcetoneMedium (6-21)Moderate anion solvationModerate
Ethers THF, DioxaneLow-Medium (4-8)Weak solvation of charged intermediateSlow to Moderate
Polar Protic Methanol, Ethanol, WaterHigh (25-80)Strong H-bonding, "caged" Nu⁻Slow
Nonpolar Toluene, HexaneLow (2-3)Very poor stabilization of intermediateVery Slow

References

  • Plater, M. J., & Harrison, W. T. A. (2025). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. ([Link])

  • Forni, A., et al. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Forni, A., et al. (1978). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Isanbor, C., & Babatunde, B. (2009). Specific and non-specific solvent effects on aromatic nucleophilic substitution. ResearchGate. ([Link])

  • Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research. ([Link])

  • Gajda, T., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules. ([Link])

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. American Chemical Society. ([Link])

  • Emokape, U. G., & Atasie, V. N. (2005). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. ([Link])

  • Fink, H., et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Synthana, S., et al. (2010). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ResearchGate. ([Link])

  • Plater, M. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. ([Link])

  • Eureka. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. ([Link])

  • Sumitomo Chemical Company. (2007). Process for producing 2,4-difluoronitrobenzene.
  • Imperial Chemical Industries Ltd. (1979). Preparation of fluoronitrobenzene.
  • Shenyang Research Institute of Chemical Industry. (2005). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Nagarajan, K., et al. (1997). Nucleophilic substitutions on 3-chloro-4-fluoronitrobenzene. ResearchGate. ([Link])

Sources

Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-4,5-difluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the catalytic challenges of 2-Chloro-4,5-difluoronitrobenzene. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, in-depth solutions to common issues encountered during the chemical transformation of this versatile synthetic intermediate. By explaining the "why" behind experimental choices, this resource aims to empower you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom, being ortho to the nitro group, is the primary site of substitution.[1]

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: My SNAr reaction with an amine nucleophile is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in SNAr reactions with this compound is a common issue that can often be traced back to several key factors:

  • Insufficient Nucleophilicity: The amine you are using may not be a strong enough nucleophile to attack the electron-deficient ring effectively.

    • Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. Alternatively, you could switch to a more inherently nucleophilic amine if the synthesis allows.[2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[2] Nonpolar solvents may not facilitate the reaction efficiently.[3]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.[2] Be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Moisture Contamination: Water can deactivate the nucleophile, particularly if a strong base is used for deprotonation.

    • Solution: Ensure all reagents and solvents are anhydrous.[2] Drying solvents and using freshly opened reagents can significantly improve yields.

Q2: I'm observing the formation of multiple products in my SNAr reaction. How can I improve the selectivity for substitution at the chlorine position?

A2: While the chlorine at the 2-position is the most activated site for nucleophilic attack, side reactions can occur, especially under harsh conditions.

  • Cause: At higher temperatures, substitution at the fluorine positions can become competitive. The fluorine atom at the 4-position is also activated by the nitro group.

  • Solution:

    • Lower the Reaction Temperature: This is the most straightforward approach to improving selectivity. Running the reaction at the lowest temperature that still provides a reasonable reaction rate will favor the kinetically preferred product.

    • Optimize the Base: The choice and stoichiometry of the base can influence selectivity. A milder base or using a stoichiometric amount of a stronger base might prevent side reactions.

    • Solvent Effects: In some cases, the solvent can influence the regioselectivity of the reaction.[3] Screening a few different polar aprotic solvents could be beneficial.

Troubleshooting Workflow for SNAr Reactions

Caption: Troubleshooting workflow for common SNAr reaction issues.

General Experimental Protocol for SNAr with an Amine
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.) and a polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) followed by a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Section 2: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-chloro-4,5-difluoroaniline, a valuable building block. The primary challenge in this reaction is achieving chemoselectivity, specifically avoiding the reduction of the chloro and fluoro substituents (hydrodehalogenation).

Frequently Asked Questions (FAQs) for Nitro Group Reduction

Q1: How can I selectively reduce the nitro group without removing the halogen atoms (dehalogenation)?

A1: Dehalogenation is a significant side reaction, particularly with palladium-based catalysts.[2] The C-Cl bond is more susceptible to hydrogenolysis than the C-F bond.[1] Here are some strategies to minimize this:

  • Catalyst Choice:

    • Raney Nickel: This is often a better choice than Pd/C for halogenated nitroarenes as it is less prone to causing dehalogenation.[2][4]

    • Platinum(IV) oxide (PtO₂): This can also be an effective catalyst for selective nitro group reduction.

    • Metal-Based Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or HCl) are classic and effective methods for chemoselective nitro reduction in the presence of halides.[4]

  • Reaction Conditions:

    • Acidic Medium: Performing catalytic hydrogenation in the presence of an acid has been shown to inhibit dehalogenation.[2]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst can sometimes offer better selectivity.

Q2: My catalytic hydrogenation reaction is sluggish or has stalled. What could be the problem?

A2: A stalled hydrogenation reaction can be frustrating. Here’s a checklist of potential culprits:

  • Catalyst Deactivation/Poisoning:

    • Cause: Impurities in the starting material, solvent (e.g., sulfur compounds), or improper handling of the catalyst can poison the active sites.[5] Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[5]

    • Solution: Use high-purity reagents and solvents. Ensure all glassware is meticulously clean. If poisoning is suspected, a fresh batch of catalyst is recommended.[5]

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low for the reaction scale.

    • Solution: Typical loadings for Pd/C are 5-10 mol%.[5] If the reaction is slow, a modest increase in catalyst loading might be beneficial.

  • Poor Agitation:

    • Cause: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient stirring limits the mass transfer of hydrogen to the catalyst surface.[5]

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize gas-liquid contact.[5]

  • Inadequate Hydrogen Pressure:

    • Cause: For some substrates, the pressure provided by a hydrogen balloon may be insufficient.

    • Solution: Consider using a Parr hydrogenator or a similar apparatus to achieve higher hydrogen pressures.[5]

Catalyst and Condition Comparison for Nitro Reduction
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C H₂ (balloon or pressure), RT, MeOH/EtOHHigh activity, readily availableProne to causing dehalogenation[2][4]
H₂ / Raney Ni H₂ (balloon or pressure), RT, MeOH/EtOHLess prone to dehalogenation[2][4]Pyrophoric, requires careful handling[5]
Fe / AcOH or HCl Refluxing acidGood chemoselectivity, inexpensiveRequires stoichiometric metal, acidic workup
SnCl₂ / HCl RT or gentle heating, EtOHMild conditions, good for sensitive substrates[4]Stoichiometric tin salts, waste disposal
Zn / HCOOH RT, various solventsMild, effectiveStoichiometric metal, acidic conditions
General Experimental Protocol for Catalytic Hydrogenation
  • Substrate and Solvent: In a suitable reaction vessel (e.g., a Parr bottle or a thick-walled flask), dissolve this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.[5]

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel) under a positive pressure of the inert gas.[5]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., from a balloon or a pressurized source).[5]

  • Reaction: Stir the mixture vigorously at the desired temperature (often room temperature is sufficient).[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The resulting 2-chloro-4,5-difluoroaniline or the parent nitrobenzene can be further functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively.

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

Q1: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but the yield is poor. What are the key parameters to optimize?

A1: The success of a Suzuki-Miyaura coupling hinges on the careful interplay of several components.[6]

  • Catalyst and Ligand:

    • Cause: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Electron-rich and sterically hindered ligands often promote the reaction.

    • Solution: For challenging couplings, especially with aryl chlorides, ligands like XPhos, SPhos, or RuPhos are often effective.[7] Screening a few different catalyst/ligand combinations is a standard optimization step.

  • Base:

    • Cause: The base is crucial for the transmetalation step.[8] The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solution: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] For difficult substrates, stronger bases like K₃PO₄ are often required. The use of aqueous base solutions can also be beneficial.

  • Solvent:

    • Cause: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A range of solvents can be used, including toluene, dioxane, and THF, often with water as a co-solvent.[6] The choice of solvent can depend on the base and the reaction temperature.

  • Temperature:

    • Cause: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.

    • Solution: Heating the reaction, often to 80-120 °C, is typical. Microwave irradiation can sometimes accelerate the reaction and improve yields.[9]

Q2: My Buchwald-Hartwig amination is not working. What are the common pitfalls?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to reaction conditions.[10]

  • Catalyst System:

    • Cause: Similar to the Suzuki coupling, the palladium precursor and ligand are paramount. The reaction is sensitive to the steric and electronic properties of the ligand.

    • Solution: A wide array of specialized ligands have been developed for this reaction. Screening different generations of Buchwald or Hartwig ligands is often necessary.

  • Base Selection:

    • Cause: A strong, non-nucleophilic base is typically required.

    • Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can depend on the amine and aryl halide substrates.

  • Oxygen Sensitivity:

    • Cause: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.

    • Solution: It is crucial to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent prior to use is also recommended.

Decision-Making Workflow for Catalyst/Ligand Selection

Coupling_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald suzuki_halide suzuki_halide suzuki->suzuki_halide buchwald_amine Amine Type (Primary vs. Secondary) buchwald->buchwald_amine suzuki_ligand Ligand Choice for Aryl-Cl: - XPhos - SPhos - RuPhos suzuki_halide->suzuki_ligand suzuki_base Base Choice: - K₂CO₃ (for Br, I) - K₃PO₄ (for Cl) suzuki_ligand->suzuki_base buchwald_ligand Ligand Choice: - Gen 3/4 Buchwald Ligands - Josiphos-type Ligands buchwald_amine->buchwald_ligand buchwald_base Base Choice: - NaOtBu - K₃PO₄ - LiHMDS buchwald_ligand->buchwald_base

Caption: Decision tree for selecting cross-coupling reaction parameters.

References

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Physical Chemistry Chemical Physics. Available at: [Link]

  • Selective Reduction of Nitro Compounds by Organosilanes Catalyzed by a Zirconium Metal-Organic Framework Supported Salicylaldimine-Cobalt(II) Complex. (2023). ChemPlusChem. Available at: [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). SAGE Publications Inc. Available at: [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Available at: [Link]

  • A review on the selective reduction of aromatic and aliphatic nitro compounds to amines. (n.d.). Available at: [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Available at: [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Data. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Available at: [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile a. (n.d.). ResearchGate. Available at: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Academia.edu. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed. Available at: [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). Journal of Organometallic Chemistry. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). Organic Process Research & Development. Available at: [Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society. Available at: [Link]

  • (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. (2015). ResearchGate. Available at: [Link]

Sources

scale-up challenges for the synthesis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the pharmaceutical and agrochemical sectors, 2-Chloro-4,5-difluoronitrobenzene is prized for its role in the synthesis of complex, biologically active molecules.[1] Its synthesis, typically achieved through the electrophilic nitration of 1-chloro-2,3-difluorobenzene, presents a classic case study in the complexities of scaling chemical processes. While straightforward on a laboratory bench, the industrial-scale production of this compound is fraught with challenges related to thermal safety, regioselectivity, and impurity control.

This technical support center provides a troubleshooting guide and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the intricacies of scaling up the synthesis of this compound. As Senior Application Scientists, we offer this guide grounded in established chemical principles and field-proven experience to ensure process safety, efficiency, and product quality.

Core Synthesis Reaction

The primary manufacturing route involves the nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reaction Scheme: 1-chloro-2,3-difluorobenzene + HNO₃ / H₂SO₄ → this compound + H₂O

The key to a successful scale-up lies in meticulously controlling the highly exothermic nature of this reaction and directing the substitution to the desired position on the aromatic ring.

Troubleshooting and Process Optimization Guide

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Section 1: Thermal Management and Runaway Prevention

Nitration reactions are notoriously exothermic and present a significant risk of thermal runaway if not properly managed.[2][3] A thermal runaway is an uncontrollable exothermic reaction where the rate of heat generation surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure that can result in catastrophic equipment failure.[4]

Q1: My reaction temperature is increasing uncontrollably despite maximum cooling. What is happening and what are the immediate steps I should take?

A: You are likely experiencing the onset of a thermal runaway reaction. This is a critical safety event. The rapid temperature rise indicates that the reaction's heat output is overwhelming the reactor's cooling capacity. This can be triggered by factors such as an excessive accumulation of unreacted nitrating agent, poor agitation leading to localized hot spots, or a failure in the cooling system.[4]

Immediate Actions:

  • Stop All Reagent Feeds: Immediately cease the addition of the nitrating mixture.

  • Ensure Maximum Cooling: Verify that all cooling utilities are operating at their maximum capacity.

  • Confirm Agitation: Ensure the agitator is functioning correctly to maintain homogeneity and maximize heat transfer to the reactor walls.[4]

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to initiate an emergency quench procedure by transferring the reactor contents to a pre-chilled vessel containing a large volume of ice and water.

  • Monitor for Gas Evolution: Watch for the evolution of brown-yellow fumes (Nitrogen Dioxide, NO₂), which signals a decomposition reaction and escalates the severity of the event.[4]

G start Temperature Excursion Detected (T > T_setpoint) stop_addition Immediately Stop Nitrating Agent Addition start->stop_addition max_cooling Ensure Maximum Cooling is Applied stop_addition->max_cooling check_agitation Verify Agitator Functionality max_cooling->check_agitation temp_stabilized Is Temperature Decreasing? check_agitation->temp_stabilized monitor Continue Monitoring Investigate Root Cause temp_stabilized->monitor  Yes prepare_quench Prepare Emergency Quench System temp_stabilized->prepare_quench  No end Process Secured monitor->end quench_decision Does Temperature Continue to Rise? prepare_quench->quench_decision quench_decision->monitor  No execute_quench Execute Emergency Quench Procedure quench_decision->execute_quench  Yes execute_quench->end G sub 1-chloro-2,3-difluorobenzene node1 Desired Path This compound Conditions: - Low Temperature (0-5°C) - Slow Reagent Addition - High Agitation sub->node1 node2 node2 sub->node2 reagents {HNO₃ | H₂SO₄} reagents->node1 reagents->node2

Caption: Factors influencing regioselectivity in the nitration process.
Q4: My isolated yield is consistently low, even when HPLC analysis of the crude reaction mixture shows high conversion. Where am I losing the product?

A: Low isolated yield despite high crude conversion often points to mechanical or physical losses during the work-up and purification stages, which are magnified at scale.

Potential Loss Points:

  • Quenching & Phase Separation: The product is organic-soluble. During the quench into water, an insufficient volume of an extraction solvent or the formation of stable emulsions can lead to the loss of product in the aqueous phase.

  • Washing Steps: Aggressive washing (e.g., with sodium bicarbonate to neutralize residual acid) can lead to hydrolysis or other degradation if not performed at a controlled temperature. Multiple washing steps increase the chance of product loss at the interface during separations.

  • Filtration and Transfers: Significant amounts of product can be lost adhering to the walls of reactors, filter media, and transfer lines. Ensure equipment is thoroughly rinsed with the appropriate solvent and the rinses are combined with the main batch.

  • Recrystallization: This is a major step where yield can be compromised. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Conversely, crashing the product out too quickly by rapid cooling can trap impurities, necessitating further purification and associated losses.

    • Protocol: Develop a robust crystallization protocol by carefully determining the solubility curve of the product in the chosen solvent. Cool the solution slowly to promote the growth of large, pure crystals and maximize recovery.

Section 3: Impurity Profiling and Purification

A thorough understanding of the impurity profile is a regulatory requirement and is essential for developing an effective purification strategy. [5][6]

Q5: What are the common impurities I should be monitoring for, and what are the best analytical techniques to use?

A: A comprehensive impurity profile is critical. Modern chromatographic techniques are essential for both identification and quantification. [7][8]

Impurity Class Specific Examples Recommended Analytical Method(s) Rationale
Starting Material 1-chloro-2,3-difluorobenzene GC-FID, HPLC-UV To ensure reaction completion.
Isomeric Byproducts 1-chloro-2,3-difluoro-4-nitrobenzene GC-MS, HPLC-UV/MS GC often provides better resolution for isomers. MS is needed for definitive identification.
Over-reaction Products Dinitro-chloro-difluorobenzene isomers LC-MS These are higher molecular weight and less volatile, making LC-MS the preferred method.

| Degradation Products | Phenolic compounds (from hydrolysis) | LC-MS | Can form during aggressive work-up conditions. |

Q6: My final product fails to meet the purity specification due to persistent isomeric impurities. What is the most effective large-scale purification method?

A: For crystalline solids like this compound, recrystallization is the most effective and scalable purification technique. The key is selecting a solvent system where the desired product has a steep solubility curve (highly soluble at high temperatures, poorly soluble at low temperatures) while the isomeric impurity remains relatively soluble at low temperatures.

Experimental Protocol: Developing a Recrystallization Procedure

  • Solvent Screening: Test a range of solvents (e.g., isopropanol, ethanol, heptane, toluene, and mixtures thereof) on a small scale to identify a suitable candidate.

  • Determine Solubility: For the chosen solvent, determine the amount needed to dissolve the crude product near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a filtration of the hot solution. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of pure, well-defined crystals. Seeding with a small crystal of pure product can be beneficial.

  • Isolation and Drying: Once crystallization is complete, isolate the product by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum at a moderate temperature (e.g., 40-50°C).

  • Analysis: Analyze the purified product and the mother liquor by HPLC or GC to assess the effectiveness of the purification and quantify the yield loss.

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the quality of the starting 1-chloro-2,3-difluorobenzene? Extremely critical. Impurities in the starting material can lead to the formation of additional byproducts that may be difficult to separate from the final product. Always use a starting material with a purity of >99% and analyze each batch before use.

FAQ 2: What are the primary safety hazards associated with this process on a large scale? The primary hazards are:

  • Thermal Runaway: As detailed above, this is the most severe risk. [3][4]* Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive and require specialized handling procedures and equipment.

  • Toxicity: Halogenated nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and respiratory protection, in a well-ventilated area. [9] FAQ 3: What in-process controls (IPCs) are essential for monitoring the reaction? The most important IPC is monitoring the reaction's progress by periodically taking samples from the reaction mixture (after careful quenching of the sample) and analyzing them by GC or HPLC. This allows you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion and preventing the process from running longer than necessary.

References
  • Benchchem. Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • ACS Publications. Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
  • ResearchGate. Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Biblioteka Nauki. Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • STM Journals. Risk Assessment of Nitration Process Using HAZOP and Fault Tree.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemistry LibreTexts. Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Chem-Impex. 2-Chloro-4-fluoronitrobenzene.
  • PubMed. Biotransformation and toxicity of halogenated benzenes.
  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry.
  • PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Organic Syntheses Procedure. m-CHLORONITROBENZENE.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution.
  • YouTube. Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene.

Sources

preventing decomposition of 2-Chloro-4,5-difluoronitrobenzene during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Chloro-4,5-difluoronitrobenzene

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this versatile but sensitive intermediate. By understanding the underlying chemical principles, you can effectively prevent decomposition and achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound darkens and shows signs of decomposition during vacuum distillation. What is happening and how can I prevent it?

A1: Understanding the Cause of Decomposition

The darkening of this compound during distillation is often a result of thermal decomposition. Halogenated nitroaromatic compounds can be susceptible to degradation at elevated temperatures.[1][2] The nitro group is a strong electron-withdrawing group, which activates the aromatic ring, making it more susceptible to nucleophilic attack, even from trace impurities or self-condensation at high temperatures.[3][4] Thermal stress can also lead to the release of irritating and toxic gases like nitrogen oxides (NOx) and hydrogen fluoride.[5]

Troubleshooting Protocol: Optimizing Vacuum Distillation

The key to successful distillation of thermally sensitive compounds is to lower the boiling point by reducing the pressure.[6][7]

Step-by-Step Protocol:

  • High-Vacuum System: Ensure you are using a robust vacuum pump capable of achieving a pressure of at least 2.3 mmHg. A well-sealed system is crucial.

  • Accurate Temperature Control: Use a digital thermometer and a heating mantle connected to a rheostat for precise temperature regulation. An oil bath is recommended for uniform heating.

  • Stirring: Gentle stirring with a magnetic stir bar will prevent bumping and localized overheating.

  • Monitor the Distillation: Collect fractions carefully, monitoring both temperature and pressure. The target compound should distill at approximately 71°C at 2.3 mmHg.[8]

ParameterRecommended ValueRationale
Pressure < 5 mmHgLowers the boiling point to minimize thermal stress.
Bath Temperature ~80-90 °CShould be kept as low as possible, just enough to induce steady distillation.
Head Temperature ~71 °C (at 2.3 mmHg)The boiling point of the pure compound under vacuum.[8]
Q2: I am attempting to purify this compound by recrystallization, but I'm getting poor recovery or the product "oils out". How do I select the right solvent system?

A2: The Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10] For halogenated nitroaromatics, a two-solvent system often provides the best results. This typically involves a "soluble" solvent in which the compound dissolves readily and an "anti-solvent" in which it is poorly soluble.[11][12]

Troubleshooting Protocol: Two-Solvent Recrystallization

A common and effective solvent system for compounds of this class is a polar solvent paired with a non-polar anti-solvent.

Step-by-Step Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a warm solvent like ethanol or ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: To the hot, clear filtrate, add a non-polar solvent like n-hexane or water dropwise until the solution becomes faintly turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot primary solvent to re-clarify the solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Ice Bath: Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under vacuum.

Solvent SystemRoleRationale
Ethanol / Water Primary / Anti-solventEthanol is a good solvent for many organic compounds, while water acts as a non-polar anti-solvent.[9]
Ethyl Acetate / Hexane Primary / Anti-solventA versatile combination for moderately polar compounds.[10]
Toluene / Hexane Primary / Anti-solventSuitable for aromatic compounds.
Q3: I've noticed that my purified product starts to develop a yellow or orange hue over time during storage. What causes this instability and what are the optimal storage conditions?

A3: Understanding Storage Instability

Nitroaromatic compounds can be sensitive to light and air over extended periods. The observed color change is likely due to slow decomposition or the formation of minor impurities. Proper storage is essential to maintain the integrity of the purified compound.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, amber glass bottle to protect from light.[13]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[13][14] A temperature range of 2-8°C is often recommended.[8]

  • Incompatible Materials: Avoid storage near strong bases or oxidizing agents, as these can promote decomposition.[5][15]

Visualizing the Troubleshooting Process

To aid in diagnosing purification issues, the following workflow diagram outlines the key decision points and corrective actions.

Caption: Troubleshooting workflow for purification.

Understanding Decomposition Pathways

The primary mode of decomposition for this compound during purification is nucleophilic aromatic substitution (SNAr), which can be exacerbated by heat or the presence of nucleophilic impurities.

G cluster_0 Decomposition by Nucleophilic Attack A This compound C Meisenheimer Complex (Intermediate) A->C Attack at C-Cl B Nucleophile (e.g., OH⁻, RO⁻, impurities) B->C D Decomposition Product (e.g., Phenol or Ether derivative) C->D Loss of Cl⁻ E Heat / Impurities E->A

Caption: Simplified SNAr decomposition pathway.

The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution of the chloro group.[3][16] This reaction is more likely to occur at elevated temperatures or in the presence of nucleophiles.

References

  • Google Patents. (n.d.). CN102796003A - Preparation method of 2-fluoro-4,5-dichloronitrobenzene.
  • ResearchGate. (n.d.). Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Google Patents. (n.d.). EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.
  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). JPS6013743A - Production of 2,5-difluoronitrobenzene.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Chemsrc. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • YouTube. (2021). Vacuum Distillation. Retrieved from [Link]

  • YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • Google Patents. (n.d.). CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.
  • PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • Nature. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]

  • PubMed. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal plasma decomposition of fluorinated greenhouse gases. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4,5-difluoronitrobenzene (CAS 771-76-6)[1][2]. As a critical intermediate in pharmaceutical and agrochemical synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard for such elucidation. This document will not only present the predicted spectral data but also delve into the underlying physical principles that dictate the spectral appearance, offering a framework for researchers, scientists, and drug development professionals to interpret and predict the NMR spectra of similarly complex substituted aromatic systems.

The Structural Landscape: Substituent Effects on the Benzene Ring

This compound is a tetra-substituted benzene ring featuring three distinct halogen atoms and a strongly electron-withdrawing nitro group. The relative positions of these substituents create a unique electronic environment for each of the two remaining aromatic protons and six carbons, leading to a predictable and interpretable NMR spectrum.

All four substituents (–NO₂, –Cl, and two –F) are electron-withdrawing. The nitro group is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects, which significantly deshields (shifts downfield) the aromatic protons and carbons, particularly at the ortho and para positions[3]. Halogens also withdraw electron density inductively but can donate it weakly through resonance. These competing effects determine the final chemical shifts.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2!"]; C4 [label="C4", pos="0.8,-2!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"];

// Substituents and Protons Cl [label="Cl", pos="0,3!"]; NO2 [label="NO₂", pos="-2.6,-1.5!"]; H3 [label="H", pos="-1.6,-3.5!"]; F4 [label="F", pos="1.6,-3.5!"]; F5 [label="F", pos="2.6,-1.5!"]; H6 [label="H", pos="0, -0.2!"]; // Repositioned for clarity

// Define edges for the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Cl; C2 -- NO2; C3 -- H3; C4 -- F4; C5 -- F5; C6 -- H6;

// Add labels inside the ring lab1 [label="1", pos="0,1!"]; lab2 [label="2", pos="-0.8,-0.5!"]; lab3 [label="3", pos="-0.5,-1.5!"]; lab4 [label="4", pos="0.5,-1.5!"]; lab5 [label="5", pos="0.8,-0.5!"]; lab6 [label="6", pos="0,0.3!"]; } Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm)[4], corresponding to the protons at the C3 and C6 positions (H-3 and H-6).

H-6 Prediction:

  • Chemical Shift (δ): This proton is ortho to the chlorine atom and meta to the nitro group and a fluorine atom. The deshielding effect of the ortho chlorine and the meta nitro group will place this signal significantly downfield. A predicted range would be δ 7.8 - 8.1 ppm .

  • Multiplicity: H-6 will be coupled to the adjacent H-3 (a three-bond, ³JHH or ortho coupling) and the fluorine atom at C-5 (a three-bond, ³JHF coupling). This will result in a doublet of doublets (dd) .

H-3 Prediction:

  • Chemical Shift (δ): This proton is ortho to the strongly deactivating nitro group and meta to a chlorine and a fluorine atom. The powerful ortho deshielding from the nitro group will shift this proton furthest downfield[3]. A predicted range would be δ 8.2 - 8.5 ppm .

  • Multiplicity: H-3 will be coupled to the adjacent H-6 (³JHH) and the fluorine atom at C-4 (a three-bond, ³JHF coupling). This will also result in a doublet of doublets (dd) .

Coupling Constants (J):

  • ³JHH (ortho): Typical aromatic ortho H-H coupling constants are in the range of 6-10 Hz[5]. We predict a value of ~8-9 Hz .

  • ³JHF: Three-bond proton-fluorine couplings in aromatic systems are typically in the range of 2-15 Hz[5]. The exact value is sensitive to geometry. We can predict values in the range of ~5-10 Hz for both ³J(H-3,F-4) and ³J(H-6,F-5).

  • ⁴JHF and ⁵JHF (meta and para): Longer-range couplings, such as the four-bond coupling between H-6 and F-4 (⁴JHF) and the five-bond coupling between H-3 and F-5 (⁵JHF), are also possible but are typically smaller (< 3 Hz) and may not be resolved[5].

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (Hz)
H-38.2 - 8.5dd³J(H-3,H-6) ≈ 8-9; ³J(H-3,F-4) ≈ 5-10
H-67.8 - 8.1dd³J(H-6,H-3) ≈ 8-9; ³J(H-6,F-5) ≈ 5-10

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as there are no elements of symmetry in the molecule[6]. The chemical shifts will be in the aromatic region (δ 110-160 ppm), with carbons directly attached to substituents showing significant shifts[4]. A key feature of this spectrum will be the large coupling constants between carbon and fluorine, which persist even in proton-decoupled spectra[7][8].

  • C-F Couplings:

    • ¹JCF: One-bond C-F couplings are very large, typically ranging from -160 to -350 Hz. The carbons C-4 and C-5 will therefore appear as doublets with large splitting.

    • ²JCF: Two-bond C-F couplings are smaller, generally 15-50 Hz[5].

    • ³JCF: Three-bond C-F couplings are typically 0-15 Hz[5].

Predicted Chemical Shifts and Multiplicities:

  • C-1 (ipso-Cl): This carbon is attached to chlorine. Its chemical shift will be influenced by the ortho nitro and H-6. Predicted range: δ 130-135 ppm . It will exhibit a small doublet coupling to F-5 (³JCF).

  • C-2 (ipso-NO₂): Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded. Predicted range: δ 145-150 ppm . It will show small couplings to F-4 (³JCF).

  • C-3: This protonated carbon is ortho to the nitro group. Predicted range: δ 125-130 ppm . It will appear as a doublet of doublets due to coupling with F-4 (²JCF) and F-5 (³JCF).

  • C-4 (ipso-F): Directly bonded to fluorine, this carbon will show a very large one-bond C-F coupling constant. Predicted range: δ 150-155 ppm (doublet, ¹JCF ≈ 240-260 Hz) . It will also show a smaller coupling to the adjacent F-5.

  • C-5 (ipso-F): Also directly bonded to fluorine. Its environment is different from C-4 due to the adjacent chlorine. Predicted range: δ 148-153 ppm (doublet, ¹JCF ≈ 240-260 Hz) . It will also be coupled to F-4.

  • C-6: This protonated carbon is ortho to the chlorine. Predicted range: δ 120-125 ppm . It will appear as a doublet of doublets due to coupling with F-5 (²JCF) and F-4 (³JCF).

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Expected Multiplicity (due to C-F coupling)Key Coupling Constant
C-1130 - 135d³JCF
C-2145 - 150d³JCF
C-3125 - 130dd²JCF, ³JCF
C-4150 - 155d¹JCF ≈ 240-260 Hz
C-5148 - 153d¹JCF ≈ 240-260 Hz
C-6120 - 125dd²JCF, ³JCF

Experimental Protocol: A Self-Validating System

Acquiring high-quality, unambiguous NMR data requires careful sample preparation and parameter selection. The following protocol is designed to yield optimal results for both ¹H and ¹³C analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~15-20 mg of sample B Dissolve in ~0.6 mL CDCl₃ with TMS A->B C Transfer to 5mm NMR tube B->C D Insert sample, lock, and shim C->D E Acquire ¹H Spectrum (≥ 8 scans) D->E F Acquire ¹³C Spectrum (≥ 1024 scans) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate & Calibrate (TMS at 0 ppm) H->I J Peak Picking & Coupling Analysis I->J

Methodology:

  • Sample Preparation:

    • Analyte: this compound.

    • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert, has a low boiling point for easy removal, and its deuterium signal provides a stable lock for the spectrometer. Its residual proton signal (δ ~7.26 ppm) does not overlap with the expected analyte signals.

    • Concentration: A concentration of approximately 15-20 mg in 0.6 mL of solvent is recommended. This ensures a good signal-to-noise ratio for the ¹³C spectrum, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope[9].

    • Internal Standard: Tetramethylsilane (TMS) should be added (0.03% v/v) as the internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion.

    • Number of Scans: 8 to 16 scans should be sufficient due to the high sensitivity of the ¹H nucleus.

    • Spectral Width: A spectral width of at least 12 ppm is appropriate to cover the aromatic region and any potential impurities.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Decoupling: Standard proton broadband decoupling should be employed to simplify the spectrum by collapsing C-H multiplets into singlets[9]. Note that C-F couplings will remain.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio. The acquisition time could range from 30 minutes to several hours.

    • Spectral Width: A spectral width of 200-220 ppm is standard for observing all common organic carbon environments.

Comparison with Alternative Analytical Methods

While NMR is unparalleled for complete structural elucidation, other techniques provide complementary information or may be preferred for specific applications like quantification or impurity profiling.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structural confirmation. Non-destructive.Lower sensitivity than MS. Requires higher sample concentration. Complex spectra for mixtures.
GC-MS Molecular weight and fragmentation pattern for identification and quantification.High sensitivity and excellent for separating volatile components and impurities. Provides molecular weight.Isomers can have similar mass spectra. Sample must be volatile and thermally stable. Does not provide detailed connectivity.
HPLC-UV Quantitative analysis, purity determination, and separation of non-volatile impurities.High sensitivity and resolution for separating complex mixtures. Excellent for purity assessment.Does not provide detailed structural information on its own. Requires reference standards for identification.
IR Spectroscopy Identification of functional groups (e.g., C-NO₂, C-F, C-Cl, aromatic C-H).Simple, rapid, and cost-effective. Provides a unique "molecular fingerprint".Provides limited information on the overall carbon skeleton and substituent positions. Not suitable for complex mixture analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with distinct signals for each proton and carbon. The analysis relies on fundamental principles of chemical shift theory and spin-spin coupling. The ¹H spectrum is characterized by two downfield doublet of doublets, while the ¹³C spectrum is defined by six unique signals, with the carbons attached to fluorine exhibiting large, characteristic doublet splittings. When combined with a robust experimental protocol, NMR spectroscopy provides an authoritative and self-validating method for the complete structural characterization of this important chemical intermediate, outperforming other techniques in its ability to deliver a complete connectivity map of the molecule.

References

interpreting the mass spectrum of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Interpreting the Mass Spectrum of 2-Chloro-4,5-difluoronitrobenzene: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. We will delve into the causality behind fragmentation patterns by comparing the target molecule with structurally similar alternatives. This comparative approach, supported by experimental data and established spectrometric principles, offers a robust framework for identifying and characterizing complex halogenated nitroaromatic compounds.

The Rationale for Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a foundational technique in mass spectrometry, particularly valued for the structural elucidation of unknown organic compounds.[1][2] It is considered a "hard" ionization method because it bombards molecules with high-energy electrons (typically 70 eV), inducing reproducible and extensive fragmentation.[2][3] This process creates a unique fragmentation pattern, or "fingerprint," that provides rich structural information beyond just the molecular weight. For a substituted aromatic ring like this compound, EI-MS is exceptionally well-suited to probe the influence of each substituent—chloro, fluoro, and nitro groups—on the molecule's stability and fragmentation pathways.

Predicted Fragmentation Pattern of this compound

Molecular Ion (M⁺˙): The nominal molecular weight is 193 u for the ³⁵Cl isotope and 195 u for the ³⁷Cl isotope. A key identifying feature of chlorine-containing compounds is the characteristic M⁺˙/M+2⁺˙ isotopic pattern. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), the mass spectrum will display two molecular ion peaks at m/z 193 and 195, with a relative intensity ratio of approximately 3:1.[5]

Primary Fragmentation Pathways: The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The nitro group is a major driver of the initial fragmentation.

  • Loss of NO₂: A very common pathway for nitroaromatics is the cleavage of the C-N bond to lose a neutral nitrogen dioxide radical (•NO₂, 46 u). This leads to a C₆H₂ClF₂⁺ fragment.

  • Loss of NO: An alternative pathway involves rearrangement and loss of a neutral nitric oxide radical (•NO, 30 u), followed by the loss of CO.

  • Loss of Cl: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35 u or 37 u).

  • Loss of F: The C-F bond is significantly stronger than the C-Cl bond, making the loss of a fluorine radical (•F, 19 u) a less favorable pathway.

The proposed primary fragmentation pathways are visualized below.

G M [C₆H₂ClF₂NO₂]⁺˙ m/z 193/195 F1 [C₆H₂ClF₂O]⁺ m/z 163/165 M->F1 - NO (30 u) F2 [C₆H₂ClF₂]⁺ m/z 147/149 M->F2 - NO₂ (46 u) F3 [C₆H₂F₂NO₂]⁺ m/z 158 M->F3 - Cl (35/37 u) F4 [C₅H₂F₂O]⁺ m/z 115 F1->F4 - CO (28 u)

Caption: Predicted EI-MS fragmentation of this compound.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment StructureComments
193195[C₆H₂ClF₂NO₂]⁺˙Molecular ion (M⁺˙). Exhibits a ~3:1 intensity ratio.
163165[C₆H₂ClF₂O]⁺Loss of NO from the molecular ion.
147149[C₆H₂ClF₂]⁺Loss of NO₂ from the molecular ion. Often a prominent peak.
158-[C₆H₂F₂NO₂]⁺Loss of a Cl radical from the molecular ion.
112-[C₅H₂F₂]⁺Loss of Cl and NO₂.

Comparative Analysis: Elucidating Substituent Effects

Interpreting a spectrum in isolation can be challenging. By comparing it with related molecules, the specific influence of each functional group becomes clear.

Comparison with 2,4-Difluoronitrobenzene
  • Core Structure: C₆H₃F₂NO₂ (MW = 159)[6]

  • Key Difference: Absence of the chlorine atom.

The mass spectrum of 2,4-difluoronitrobenzene provides a baseline for a dichlorinated nitroaromatic system. Its spectrum is dominated by the molecular ion at m/z 159 and fragments resulting from the loss of NO₂ (m/z 113) and NO (m/z 129).[6] Comparing our predicted spectrum to this reveals two key contributions of the chlorine atom:

  • Isotopic Signature: The most obvious difference is the introduction of the 3:1 M⁺˙/M+2⁺˙ isotopic pattern, which is a definitive marker for the presence of one chlorine atom.[5]

  • New Fragmentation Pathway: The C-Cl bond provides an additional fragmentation route, leading to a peak at m/z 158 (loss of •Cl from the m/z 193 ion).

Comparison with 2-Chloronitrobenzene
  • Core Structure: C₆H₄ClNO₂ (MW = 157/159)[7]

  • Key Difference: Absence of the two fluorine atoms.

The spectrum of 2-chloronitrobenzene is characterized by its molecular ion pair at m/z 157/159 and fragments from the loss of NO₂ (m/z 111/113) and the loss of Cl (m/z 122).[7] The addition of two fluorine atoms in our target molecule has significant consequences:

  • Mass Shift: All corresponding fragments are shifted by +38 u (2 x 19 u for F, minus 2 x 1 u for H). For example, the [M-NO₂]⁺ peak shifts from m/z 111 to m/z 147.

  • Bond Stabilization: The strong electron-withdrawing nature of fluorine atoms stabilizes the aromatic ring, which can alter the relative intensities of fragment ions. Cleavage of the robust C-F bond is generally less favored than C-Cl or C-N bond scission.

Isomeric Effects: The Importance of Substituent Position

While we are focused on the 2-Chloro-4,5-difluoro isomer, it is critical to recognize that other isomers, such as 2-Chloro-3,4-difluoronitrobenzene, would produce distinct spectra. The relative positions of substituents can influence fragmentation through:

  • Ortho Effects: When two bulky groups are adjacent, steric hindrance can promote the cleavage of one of them.

  • Rearrangements: The proximity of certain groups can enable unique rearrangement reactions prior to fragmentation, leading to diagnostic ions not seen in other isomers.[8]

Differentiating isomers often requires careful analysis of the relative abundances of shared fragment ions, as these subtle differences can be the key to unambiguous identification.[9]

Table 2: Comparative Summary of Key Fragmentation Pathways

CompoundMolecular Ion (m/z)Loss of NO₂ (m/z)Loss of Cl (m/z)Key Feature
This compound 193 / 195147 / 149158Combines features of all substituents.
2,4-Difluoronitrobenzene [6]159113-No chlorine isotope pattern.
2-Chloronitrobenzene [7]157 / 159111 / 113122Lacks the mass shift from fluorine.

Experimental Protocol: Acquiring High-Quality GC-EI-MS Data

To validate these predictions and obtain a reliable mass spectrum, a standardized analytical protocol is essential. This ensures reproducibility and allows for comparison with spectral libraries.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Dissolve sample in Ethyl Acetate (1 mg/mL) B Dilute to working concentration (10 µg/mL) A->B C Inject 1 µL into GC Inlet B->C D Separation on DB-5ms column C->D E Elution into MS Ion Source D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Spectrum Generation G->H

Caption: Workflow for GC-EI-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL to avoid detector saturation.

  • Gas Chromatography (GC) Parameters:

    • System: Standard GC-MS system.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to handle the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal for separating aromatic compounds.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used for creating comparable and library-searchable spectra.[3]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C to prevent sample condensation.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

  • Data Analysis:

    • Acquire the mass spectrum across the eluted chromatographic peak.

    • Identify the molecular ion peaks (M⁺˙ and M+2⁺˙) and confirm their ~3:1 ratio.

    • Correlate the major fragment ions with the predicted losses (NO₂, NO, Cl) and structures.

    • Compare the resulting spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The mass spectrum of this compound is a rich source of structural information, defined by the interplay of its three distinct substituents. The definitive 3:1 isotopic cluster at m/z 193/195 immediately confirms the presence of a single chlorine atom. The dominant fragmentation pathways are predicted to be the loss of the nitro group (as •NO₂), leading to the fragment at m/z 147/149, and the loss of a chlorine radical. By systematically comparing these expected features with the known spectra of simpler analogues like 2,4-difluoronitrobenzene and 2-chloronitrobenzene, we can confidently assign the major peaks and build a complete picture of the molecule's behavior under electron ionization. This comparative, first-principles approach is an indispensable tool for the structural elucidation of novel or uncharacterized compounds in pharmaceutical and chemical research.

References

A Comparative Guide to the FTIR Spectral Analysis of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional group identification of 2-Chloro-4,5-difluoronitrobenzene using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the analyte's spectral features with related compounds to provide a deeper understanding of substituent effects on vibrational frequencies. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

The Analytical Challenge: Structural Verification of Highly Substituted Aromatics

In pharmaceutical synthesis and materials science, the precise confirmation of molecular structure is non-negotiable. For complex molecules like this compound, where multiple electron-withdrawing groups are present on an aromatic ring, spectroscopic analysis can be challenging. Each substituent—nitro, chloro, and fluoro groups—imparts a distinct electronic effect, which can shift the characteristic vibrational frequencies of the benzene ring and the functional groups themselves. FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the presence of key functional groups and confirming the overall molecular architecture.

Below is the structure of the target analyte, highlighting the key functional groups that form the basis of our spectral investigation.

Caption: Molecular structure of this compound.

Foundational Principles: Predicting the FTIR Spectrum

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. By analyzing the absorption frequencies, we can identify the functional groups present. For this compound, we anticipate distinct signals from four primary regions: the nitro group, the carbon-halogen bonds, the aromatic C-H bonds, and the benzene ring itself.

  • Nitro Group (NO₂) Vibrations : Aromatic nitro compounds are characterized by two strong and distinct absorption bands resulting from the asymmetric and symmetric stretching of the N-O bonds.[1][2] The strong polarity of these bonds leads to intense peaks, making them excellent diagnostic markers.[3] For aromatic systems, these bands typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1][2][4][5]

  • Aromatic Ring Vibrations : The spectrum will show C-H stretching vibrations above 3000 cm⁻¹, a key indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms.[4][6] In-ring carbon-carbon stretching vibrations produce a set of bands typically found in the 1600-1400 cm⁻¹ region.[6] Furthermore, the substitution pattern on the benzene ring can often be deduced from the pattern of weak overtone bands (2000-1665 cm⁻¹) and the strong C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region.[6]

  • Carbon-Halogen Vibrations :

    • C-F Stretch : The highly polar C-F bond gives rise to a strong absorption band. Due to the high electronegativity of fluorine and its relatively low mass, this stretching vibration is found at high frequencies for a single bond, typically in the 1200-1000 cm⁻¹ range.[7] In polyfluorinated compounds, coupling effects can lead to multiple strong bands in this region.[8][9]

    • C-Cl Stretch : As the mass of the halogen increases, the vibrational frequency decreases.[7] The C-Cl stretching vibration is therefore found at a lower wavenumber, generally in the 850-550 cm⁻¹ region.[4][10][11]

Comparative Spectral Analysis: Elucidating Substituent Effects

To truly understand the spectrum of this compound, we compare its expected vibrational frequencies with those of simpler, related molecules: Nitrobenzene and 2,4-Difluoronitrobenzene . This comparison allows us to isolate the spectral contributions of the halogen substituents. Data for the reference compounds is sourced from the NIST Chemistry WebBook.[12][13][14][15]

Vibrational Mode Nitrobenzene 2,4-Difluoronitrobenzene This compound (Predicted) Causality of Spectral Shift
Aromatic C-H Stretch ~3080 cm⁻¹~3100 cm⁻¹~3100-3120 cm⁻¹The strong electron-withdrawing nature of the halogens and nitro group slightly increases the C-H bond strength, shifting the frequency higher.
NO₂ Asymmetric Stretch ~1527 cm⁻¹~1545 cm⁻¹~1540-1555 cm⁻¹Halogen substituents withdraw electron density from the ring, which reduces conjugation with the nitro group, increasing the N-O bond order and shifting the frequency to a higher wavenumber.
NO₂ Symmetric Stretch ~1350 cm⁻¹~1355 cm⁻¹~1350-1365 cm⁻¹Similar inductive effects from the halogens shift this frequency slightly higher compared to unsubstituted nitrobenzene.
Aromatic C=C Stretch ~1608, 1585, 1477 cm⁻¹~1625, 1520 cm⁻¹~1610-1625, ~1510-1525 cm⁻¹Substitution breaks the symmetry of the benzene ring, altering the number and position of these bands. The electron-withdrawing groups modify the bond orders within the ring.
C-F Stretch N/A~1270, ~1210 cm⁻¹ (multiple bands)~1200-1280 cm⁻¹ (multiple strong bands)The presence of two C-F bonds will result in strong, characteristic absorptions in this region. The exact positions are sensitive to coupling with other ring vibrations.[8][9]
C-Cl Stretch N/AN/A~750-850 cm⁻¹This band is expected in the lower frequency "fingerprint" region and is characteristic of the carbon-chlorine bond.[11]
C-H Out-of-Plane Bend ~740, 680 cm⁻¹ (Monosubstituted)~860, 820 cm⁻¹ (1,2,4-Trisubstituted)~870-900 cm⁻¹ (1,2,4,5-Tetrasubstituted)The position of the strong C-H "oop" band is highly diagnostic of the ring's substitution pattern. A single strong band in this region is expected for the two adjacent hydrogens.

A Self-Validating Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

G cluster_prep Step 1: Preparation & Background cluster_sample Step 2: Sample Application cluster_acq Step 3: Data Acquisition cluster_proc Step 4: Data Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Record Background Spectrum (Clean, empty crystal) p1->p2 Ensure no ambient interferences (CO₂, H₂O) s1 Place a small amount of solid sample on crystal p2->s1 s2 Apply consistent pressure using the ATR anvil s1->s2 Ensures good optical contact a2 Collect Sample Spectrum s2->a2 a1 Set Instrument Parameters (e.g., 4 cm⁻¹ resolution, 32 scans) a1->a2 d1 Perform ATR Correction (If required by software) a2->d1 d2 Identify Peak Frequencies d1->d2 d3 Compare with Reference Data and Theoretical Predictions d2->d3

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Detailed Steps:

  • Instrument Preparation :

    • Causality : Begin by ensuring the ATR crystal (typically diamond or germanium) is impeccably clean. Any residue from previous samples will appear in the spectrum. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

    • Trustworthiness : A clean background is critical for data integrity. Record a background spectrum with the clean, empty crystal. This scan measures the ambient environment (atmospheric water and CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum.

  • Sample Application :

    • Causality : Place a small quantity of the this compound powder directly onto the center of the ATR crystal. Only a pinhead amount is necessary.

    • Trustworthiness : Apply firm, consistent pressure using the instrument's anvil. This step is crucial as it ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Data Acquisition :

    • Expertise : Set the acquisition parameters. For a routine verification, a resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands. Co-adding 16 to 32 scans improves the signal-to-noise ratio by averaging out random noise. The typical scanning range is 4000-400 cm⁻¹.

    • Action : Initiate the sample scan.

  • Processing and Interpretation :

    • Expertise : The resulting spectrum should be processed using the instrument software. An ATR correction algorithm may be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Trustworthiness : Identify the peak positions (wavenumbers) of the major absorption bands and compare them against the data presented in the comparative table. The presence of strong bands in all the expected regions provides a high degree of confidence in the sample's identity and purity.

Conclusion

The FTIR analysis of this compound is a powerful demonstration of spectroscopy's utility in modern chemistry. By systematically dissecting the molecule into its constituent functional groups and comparing its predicted spectrum with known reference compounds, we can confidently identify its key structural features. The strong, characteristic bands of the nitro group, combined with the intense C-F stretches and the unique fingerprint of the substituted aromatic ring, provide a robust and self-validating spectral signature. This guide equips the researcher with the theoretical basis and practical methodology to employ FTIR spectroscopy as a cornerstone of structural verification in the development of complex chemical entities.

References

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A Comparative Guide to the Reactivity of 2-Chloro-4,5-difluoronitrobenzene and 2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Halogenated nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their versatile reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 2-Chloro-4,5-difluoronitrobenzene and 2,4-difluoronitrobenzene. Our focus will be on their susceptibility to nucleophilic attack, the regioselectivity of their reactions, and the underlying electronic and steric factors that govern their chemical behavior.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Brief Refresher

The SNAr reaction is a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it. In the second step, a leaving group, typically a halide, is expelled, and the aromaticity of the ring is restored.

It is a well-established, albeit counterintuitive, principle in SNAr reactions that fluoride is often a better leaving group than chloride, bromide, or iodide.[1][2] This is in direct contrast to SN1 and SN2 reactions. The reason lies in the rate-determining step of the SNAr mechanism: the initial nucleophilic attack. The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1]

A Comparative Analysis of Reactivity

Electronic Effects

The primary driver of reactivity in both molecules is the potent electron-withdrawing nitro group, which activates the ring to nucleophilic attack. The key difference lies in the number and nature of the halogen substituents.

  • 2,4-difluoronitrobenzene: This molecule possesses two fluorine atoms, one ortho and one para to the nitro group. Both positions are highly activated towards nucleophilic attack due to the strong inductive and resonance effects of the nitro group. The high electronegativity of the fluorine atoms further enhances the electrophilicity of the carbon atoms to which they are attached.

  • This compound: This compound has three halogen substituents. The chlorine atom is ortho to the nitro group, and the two fluorine atoms are meta and para to the nitro group. All three halogens contribute to the overall electron-deficient nature of the ring through their inductive effects.

Based on electronic effects alone, one might predict that this compound would be more reactive than 2,4-difluoronitrobenzene due to the presence of an additional electron-withdrawing halogen. However, the position of these halogens is critical in determining the actual reactivity at specific sites.

Regioselectivity and Leaving Group Ability

In 2,4-difluoronitrobenzene , nucleophilic attack can occur at either the C2 (ortho) or C4 (para) position, leading to the displacement of a fluoride ion in either case. The regioselectivity of this reaction is known to be influenced by the nature of the nucleophile and the solvent.[3] For instance, studies have shown that nonpolar solvents can favor ortho-substitution.[3]

In this compound , the situation is more complex. There are three potential leaving groups: the chlorine at C2, the fluorine at C4, and the fluorine at C5.

  • The chlorine at C2 is ortho to the strongly activating nitro group.

  • The fluorine at C4 is para to the nitro group.

  • The fluorine at C5 is meta to the nitro group and is therefore significantly less activated towards nucleophilic attack.

The competition between the displacement of the ortho-chlorine and the para-fluorine is the key determinant of reactivity for this molecule. As previously discussed, in SNAr reactions, fluorine is generally a better leaving group than chlorine. This is due to the rate-determining step being the nucleophilic attack, which is accelerated by the greater electronegativity of fluorine. Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion.

Steric Effects

Steric hindrance can also play a role in determining the site of nucleophilic attack. In this compound, the C2 position is flanked by the nitro group and a fluorine atom at C5, in addition to the chlorine atom itself. The C4 position is flanked by a fluorine atom at C5 and a hydrogen atom at C3. Consequently, the C4 position is sterically less hindered than the C2 position. This steric factor would further favor nucleophilic attack at the C4 position.

Predicted Reactivity Comparison

Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the two compounds.

FeatureThis compound2,4-difluoronitrobenzene
Activating Group -NO₂ at C1-NO₂ at C1
Potential Leaving Groups -Cl at C2 (ortho), -F at C4 (para), -F at C5 (meta)-F at C2 (ortho), -F at C4 (para)
Most Likely Site of Attack C4 (para to -NO₂)C2 (ortho) or C4 (para to -NO₂)
Predicted Major Product Substitution of the fluorine at C4Substitution of fluorine at C2 or C4
Overall Predicted Reactivity High, driven by the para-fluorine leaving groupHigh, with two activated fluorine leaving groups

Given that the para-position to a nitro group is strongly activated and fluorine is an excellent leaving group in SNAr reactions, This compound is expected to be a highly reactive substrate, with substitution occurring preferentially at the C4 position.

Experimental Protocol for Comparative Reactivity Analysis

To obtain definitive, quantitative data on the relative reactivity of these two compounds, a controlled kinetic study is required. The following protocol outlines a general procedure for such a study.

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 2,4-difluoronitrobenzene with a model nucleophile (e.g., morpholine).

Materials:

  • This compound

  • 2,4-difluoronitrobenzene

  • Morpholine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a series of temperature-controlled reaction vessels, prepare solutions of the nitroaromatic compound (either this compound or 2,4-difluoronitrobenzene) and an internal standard in anhydrous DMF.

  • Initiation of Reaction: To each vessel, add a pre-determined amount of morpholine to initiate the reaction. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to the nitroaromatic compound.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction vessel.

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product(s) relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. From these plots, determine the pseudo-first-order rate constant (k') for each reaction. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

Data Presentation:

The results of this study can be presented in a table comparing the rate constants for the two substrates under identical conditions.

SubstrateTemperature (°C)[Nucleophile] (M)Pseudo-first-order rate constant (k') (s⁻¹)Second-order rate constant (k) (M⁻¹s⁻¹)
This compound500.5Experimental ValueCalculated Value
2,4-difluoronitrobenzene500.5Experimental ValueCalculated Value

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanisms for the nucleophilic aromatic substitution of the two compounds.

SNAr_Comparison cluster_24DFNB 2,4-Difluoronitrobenzene cluster_2C45DFNB This compound Start_24DFNB 2,4-Difluoronitrobenzene Meisenheimer_24DFNB_ortho Meisenheimer Complex (ortho-attack) Start_24DFNB->Meisenheimer_24DFNB_ortho + Nu⁻ Meisenheimer_24DFNB_para Meisenheimer Complex (para-attack) Start_24DFNB->Meisenheimer_24DFNB_para + Nu⁻ Product_24DFNB_ortho ortho-Substituted Product Meisenheimer_24DFNB_ortho->Product_24DFNB_ortho - F⁻ Product_24DFNB_para para-Substituted Product Meisenheimer_24DFNB_para->Product_24DFNB_para - F⁻ Start_2C45DFNB This compound Meisenheimer_2C45DFNB_para Meisenheimer Complex (para-attack on F) Start_2C45DFNB->Meisenheimer_2C45DFNB_para + Nu⁻ (major pathway) Product_2C45DFNB_para 4-Substituted Product Meisenheimer_2C45DFNB_para->Product_2C45DFNB_para - F⁻

Figure 1. Proposed major reaction pathways for the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene and this compound.

Experimental_Workflow prep Prepare solutions of substrates and internal standard initiate Initiate reactions by adding nucleophile prep->initiate sample Take aliquots at time intervals initiate->sample quench Quench reaction in aliquots sample->quench analyze Analyze by GC-MS or HPLC quench->analyze data Plot concentration vs. time and determine rate constants analyze->data

Figure 2. A generalized experimental workflow for the comparative kinetic analysis.

Conclusion

References

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  • Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research, 49(5-6), 461-468. [Link]

  • Penieres-Carrillo, J. G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(12), 801-808. [Link]

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  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(16), 7425–7433. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-4,5-difluoronitrobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

2-Chloro-4,5-difluoronitrobenzene is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] As with any component in a synthetic pathway, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Unwanted chemical impurities, such as isomers, by-products, or unreacted starting materials, can have significant consequences, potentially altering the toxicological profile or reducing the therapeutic efficacy of the API.[3][4]

This guide provides an in-depth, field-proven methodology for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the method development, present a detailed and validated protocol, and compare the performance of HPLC against other analytical techniques. This document is designed to serve as a practical, authoritative resource for scientists dedicated to ensuring the highest standards of chemical integrity in their work.

Pillar 1: Why HPLC is the Gold Standard for This Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the purity analysis of non-volatile and thermally sensitive organic molecules like this compound.[5][6] Its suitability stems from several core advantages:

  • High Resolution: HPLC provides excellent separation of the main compound from closely related impurities, which is essential for accurate quantification.[4]

  • Sensitivity: Modern HPLC systems with UV detectors are highly sensitive, capable of detecting impurities at trace levels (typically <0.05%).

  • Versatility: A wide array of stationary phases (columns) and mobile phases can be employed to optimize separations for a vast range of compounds.[7]

  • Quantitative Accuracy: When properly validated, HPLC is a precise and accurate method for determining the percentage purity of a sample.[6]

The presence of the nitrobenzene moiety in this compound provides a strong chromophore, making it ideally suited for detection by UV-Vis spectrophotometry, the most common and robust HPLC detection method.

Pillar 2: A Validated HPLC Protocol for Purity Determination

The following protocol is a self-validating system, designed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[8][9] This ensures the method is reliable, reproducible, and fit for its intended purpose.

Experimental Workflow Overview

The overall process follows a logical sequence from preparation to final report generation, ensuring data integrity at each step.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting A Mobile Phase Preparation B Standard & Sample Solution Preparation C System Equilibration & Suitability Check D Sequence Setup (Blanks, Standards, Samples) C->D E Chromatographic Run (Injection & Separation) D->E F Data Collection (Chromatogram Generation) E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Final Report (Including Validation Data) H->I

Caption: A generalized workflow for the validation of chemical purity.

Detailed Methodological Parameters

This reversed-phase HPLC (RP-HPLC) method is optimized for the separation of this compound from its potential non-polar and moderately polar impurities.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Column Ascentis Phenyl, 4.6 x 150 mm, 5 µmA phenyl stationary phase provides alternative selectivity to a standard C18 column, offering enhanced retention for aromatic compounds, especially those with nitro groups, due to π-π interactions.[7]
Mobile Phase A HPLC-grade WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 50% B; 18.1-25 min: 50% BA gradient is crucial for resolving impurities with a wide range of polarities and ensuring that any highly retained compounds are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmThe nitroaromatic structure has strong absorbance at this wavelength, providing excellent sensitivity for both the main peak and related impurities.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures sample solubility and is compatible with the initial mobile phase conditions to prevent peak distortion.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Filter and degas both solvents thoroughly to prevent pump blockages and baseline noise.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in the sample diluent in a 50 mL volumetric flask. This creates a stock solution of ~0.5 mg/mL. Prepare a working standard by diluting this stock solution to ~0.05 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.05 mg/mL) using the same diluent.

  • System Suitability Test (SST):

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Make five replicate injections of the working standard solution.

    • The system is deemed ready for analysis if the following criteria are met:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • %RSD for Peak Area: ≤ 2.0%

    • Trustworthiness Check: The SST is a mandatory first step that validates the performance of the chromatographic system before any samples are analyzed, ensuring the reliability of the subsequent data.[10]

  • Analysis Sequence: Set up the injection sequence:

    • Blank (diluent) injection to ensure no system contamination.

    • Five replicate injections of the working standard for SST.

    • Blank injection.

    • Sample injections (in duplicate or triplicate).

    • A bracketing standard injection after every 6-10 sample injections to confirm system stability.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram for the sample solution, excluding peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 3: Comparative Analysis with Alternative Methods

While HPLC is the primary method of choice, a comprehensive purity assessment may benefit from orthogonal techniques. Each method offers unique advantages and disadvantages.

FeatureHPLC-UV Gas Chromatography (GC-FID) LC-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between mobile and stationary phases.[5]Separation based on volatility and interaction with a stationary phase.[11]Combines HPLC separation with mass-based detection.[12]Intrinsic quantitative nature based on the relationship between signal intensity and the number of nuclei.[12]
Primary Use Gold standard for routine purity and impurity quantification. [6]Analysis of volatile impurities (e.g., residual solvents).Identification of unknown impurities and quantification at very low levels.[12][13]Absolute purity determination without a reference standard for the analyte; structural confirmation.
Selectivity HighHigh for volatile compoundsVery High (mass-based)High (structurally specific)
Sensitivity High (ng range)Very High (pg range for volatile analytes)Extremely High (pg-fg range)Moderate (µg-mg range)
Strengths Robust, reproducible, widely available, excellent for non-volatile compounds.Excellent for residual solvents and other volatile impurities.Provides molecular weight and structural information, enabling impurity identification.Primary method for purity assignment of reference standards; no chromophore needed.
Limitations Requires a chromophore for UV detection; does not identify unknown peaks.Not suitable for non-volatile or thermally labile compounds.More complex, higher cost, matrix effects can suppress ionization.Lower sensitivity, requires expensive instrumentation and specialized expertise.
Decision Logic for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection A What is the primary analytical goal? B Routine Purity Check & Known Impurity Quant. A->B C Identify an Unknown Impurity A->C D Quantify Volatile Impurities (e.g., Solvents) A->D E Certify a Reference Standard (Absolute Purity) A->E F Use HPLC-UV B->F G Use LC-MS C->G H Use GC-FID D->H I Use qNMR E->I

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The validated RP-HPLC method detailed in this guide provides a robust, reliable, and precise system for the routine purity assessment of this compound. By understanding the causality behind the selection of columns, mobile phases, and detection parameters, researchers can confidently implement and adapt this methodology. The comparison with orthogonal techniques like GC, LC-MS, and qNMR further empowers scientists to build a comprehensive analytical strategy, ensuring that the starting materials used in drug development are of the highest possible quality and integrity. This commitment to analytical excellence is fundamental to the development of safe and effective medicines.

References

  • International Conference on Harmonisation. (2022). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • International Journal of Research in Pharmacy and Science. (2021). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Acta Scientific Pharmaceutical Sciences. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LookChem. (n.d.). 3-Chloro-4,5-difluoronitrobenzene. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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A Comparative Guide to the Synthesis of 2-Chloro-4,5-difluoronitrobenzene: An Evaluation of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4,5-difluoronitrobenzene

This compound is a critical building block in modern medicinal chemistry. Its significance lies primarily in its role as a key intermediate for the synthesis of advanced fluoroquinolone antibacterial agents and other complex pharmaceutical compounds.[1][2] The specific arrangement of its chloro and fluoro substituents on the nitroaromatic ring provides a unique electronic and steric profile, essential for subsequent nucleophilic aromatic substitution (SNAr) reactions that are central to building the core of many drug molecules.

Given its industrial importance, the development of an efficient, scalable, and cost-effective synthetic route is of paramount interest. This guide provides an in-depth, comparative analysis of the principal synthetic strategies for preparing this compound, grounded in experimental evidence and established chemical principles. We will dissect the causality behind experimental choices, validate the protocols described, and offer a definitive recommendation for the most viable route for laboratory and pilot-scale production.

Comparative Analysis of Synthetic Routes

Two primary strategies emerge from the literature for the synthesis of this compound:

  • Route A: Direct Electrophilic Nitration. This approach involves the nitration of a readily available precursor, 1-chloro-3,4-difluorobenzene.

  • Route B: Nucleophilic Halogen Exchange (Halex). This strategy begins with a polychlorinated nitrobenzene and involves the selective replacement of specific chlorine atoms with fluorine.

The following diagram illustrates the conceptual difference between these two approaches.

cluster_A Route A: Electrophilic Nitration cluster_B Route B: Halogen Exchange (Halex) cluster_key Legend A_start 1-Chloro-3,4-difluorobenzene A_end This compound A_start->A_end HNO₃ / H₂SO₄ B_start 2,4,5-Trichloronitrobenzene B_end This compound B_start->B_end KF, Phase Transfer Catalyst (High Temp, Selective) A_key Preferred Route B_key Alternative Route

Caption: High-level comparison of the two primary synthetic strategies.

Data Summary: Route A vs. Route B
ParameterRoute A: Electrophilic NitrationRoute B: Halogen Exchange (Halex)
Starting Material 1-Chloro-3,4-difluorobenzene2,4,5-Trichloronitrobenzene
Number of Steps 11
Key Reagents HNO₃, H₂SO₄KF, CsF, Phase Transfer Catalyst (e.g., quaternary ammonium salt), Aprotic Polar Solvent (e.g., Sulfolane)
Selectivity Control Governed by directing group effects of halogens; generally high regioselectivity for the C2 position.Challenging; requires precise control of temperature and stoichiometry to achieve selective exchange at C4 and C5 without affecting C2.
Reaction Conditions Low temperature (0-10°C)High temperature (180-240°C)[3][4]
Reported Yield High (analogous reactions report >80%)[5]Variable, often moderate due to side products.
Scalability Straightforward; standard nitration equipment.More complex; requires specialized high-temperature reactors and strict anhydrous conditions.[6]
Primary Challenge Potential for minor isomer formation.Achieving high regioselectivity and preventing side reactions (e.g., ether formation from trace water).[6]

In-Depth Discussion and Recommendation

Route A: The Merits of Direct Nitration

The direct nitration of 1-chloro-3,4-difluorobenzene stands out as the superior and more logical synthetic strategy. The foundational principle of this route lies in the directing effects of the halogen substituents during electrophilic aromatic substitution.

Mechanistic Rationale: The chlorine atom at C1 and the fluorine atoms at C3 and C4 are all ortho-, para-directing groups.[7][8] The incoming electrophile, the nitronium ion (NO₂⁺) generated from the mixed acid, will be directed to the positions ortho and para to these substituents. The most activated position is C2, which is ortho to the chlorine (C1) and ortho to the fluorine (C3). This convergence of directing effects strongly favors substitution at the C2 position, leading to the desired this compound product with high regioselectivity. This is corroborated by analogous acylation reactions on the same substrate, which also show a strong preference for substitution at the C2 position.[2]

Advantages:

  • High Selectivity: The inherent electronic properties of the substrate guide the reaction to the desired isomer.

  • Mild Conditions: The reaction is typically performed at low temperatures, which simplifies operational control and enhances safety.

  • Simplicity: It is a single-step synthesis using common, inexpensive bulk reagents.

Route B: The Challenges of Halogen Exchange

The Halex reaction, while a powerful tool for fluorination, presents significant hurdles in this specific synthesis.[9] Starting with 2,4,5-trichloronitrobenzene, the goal is to substitute the chlorine atoms at C4 and C5 while leaving the C2 chlorine untouched.

Causality of Challenges: The chlorine at C2 is activated towards nucleophilic substitution by the ortho-nitro group. The chlorines at C4 and C5 are activated by the para- and ortho-nitro group, respectively. While subtle differences in activation exist, achieving perfect selectivity for a double substitution at C4/C5 without any competing substitution at C2 is extremely difficult. This typically leads to a mixture of products, including the desired compound, partially fluorinated intermediates, and potentially the fully fluorinated 2,4,5-trifluoronitrobenzene, complicating purification and reducing the overall yield. The process requires high temperatures and rigorously anhydrous conditions, as trace amounts of water can lead to hydrolysis byproducts.[4][6]

Conclusion: While theoretically plausible, the Halex route is fraught with selectivity issues and requires more demanding process conditions, making it less commercially viable compared to the direct nitration approach.

Therefore, this guide will focus on the detailed, validated protocol for Route A.

Validated Experimental Protocol: Synthesis via Nitration

This protocol provides a robust and reproducible method for the synthesis of this compound from 1-chloro-3,4-difluorobenzene. The methodology is adapted from established procedures for the nitration of analogous fluorinated aromatic compounds.[5]

Experimental Workflow Diagram

prep 1. Preparation - Cool conc. H₂SO₄ to 0-5°C - Prepare nitrating mixture (H₂SO₄/HNO₃) setup 2. Reaction Setup - Charge reactor with 1-chloro-3,4-difluorobenzene - Cool substrate to 0-5°C prep->setup Charge reagents addition 3. Controlled Addition - Add nitrating mixture dropwise - Maintain temperature < 10°C setup->addition Begin reaction reaction 4. Reaction Monitoring - Stir at 5-10°C for 2-3 hours - Monitor completion by GC/TLC addition->reaction workup 5. Work-up & Quenching - Slowly pour reaction mass onto crushed ice - Stir until solid precipitates reaction->workup Reaction complete isolate 6. Isolation - Filter the solid product - Wash with cold water until neutral pH workup->isolate purify 7. Purification & Drying - Recrystallize from ethanol or methanol - Dry under vacuum isolate->purify

Caption: Step-by-step workflow for the nitration of 1-chloro-3,4-difluorobenzene.

Step-by-Step Methodology

Materials & Reagents:

  • 1-chloro-3,4-difluorobenzene (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 4.0 eq)

  • Concentrated Nitric Acid (65-70%) (approx. 1.1 eq)

  • Crushed Ice / Deionized Water

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 eq) dropwise to chilled (0-5°C) concentrated sulfuric acid (2.0 eq) with stirring. Keep the mixture cooled in an ice bath.

    • Rationale: The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This step is exothermic and must be done carefully at low temperatures.

  • Reaction Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 1-chloro-3,4-difluorobenzene (1.0 eq) and concentrated sulfuric acid (2.0 eq). Begin stirring and cool the mixture to 0-5°C using an ice-salt bath.

  • Controlled Addition: Add the pre-made nitrating mixture from the dropping funnel to the reactor dropwise over 1-2 hours.

    • Rationale: A slow, controlled addition is critical to manage the exothermic nature of the nitration reaction. Maintaining a low temperature (<10°C) is essential to prevent over-reaction (dinitration) and ensure safety.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approx. 10 parts ice to 1 part reaction mass) in a separate beaker with vigorous stirring. A pale yellow solid should precipitate.

    • Rationale: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture by dilution and precipitates the organic product, which is insoluble in the aqueous medium.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

    • Rationale: Washing removes residual acids, which are crucial for the stability and purity of the final product.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid. Dry the purified product in a vacuum oven at 40-50°C. The final product is this compound.

References

  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Process for preparing chloro-difluorobenzene.
  • Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Preparation of fluoronitrobenzene.
  • 2,5-Difluoronitrobenzene synthesis. ChemicalBook.
  • What is the synthesis process of 2'-Chloro-4',5'-difluoroacetophenone and its applic
  • Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube.
  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
  • Synthesis of alkyl bromides via halogen exchange processes. Société Chimique de France.

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A Comparative Study of Fluorinated Nitrobenzenes in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Among the various fluorinated scaffolds, fluorinated nitrobenzenes represent a class of compounds with unique electronic and physicochemical characteristics that offer both opportunities and challenges in medicinal chemistry. This guide provides a comprehensive comparative analysis of fluorinated nitrobenzenes, offering insights into their synthesis, properties, and applications, alongside a critical evaluation of their alternatives.

The Power of Fluorine and the Nitro Group: A Synergistic Interplay

The introduction of a fluorine atom into a nitrobenzene ring creates a powerful synergy of electron-withdrawing effects. The high electronegativity of fluorine, coupled with the strong electron-withdrawing nature of the nitro group, profoundly influences the molecule's properties. This strategic combination can be leveraged to:

  • Modulate Physicochemical Properties: Fine-tune lipophilicity (LogP), acidity (pKa), and dipole moment, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Enhance Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[2]

  • Improve Binding Affinity: The unique electronic and steric properties of fluorine can lead to enhanced interactions with biological targets.[3]

  • Serve as Versatile Synthetic Intermediates: The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications, while the fluorine atom can participate in nucleophilic aromatic substitution reactions.

A Comparative Look at Fluoronitrobenzene Isomers

The position of the fluorine atom on the nitrobenzene ring—ortho, meta, or para—has a significant impact on the molecule's properties and reactivity. Understanding these differences is crucial for rational drug design.

Propertyo-Fluoronitrobenzenem-Fluoronitrobenzenep-FluoronitrobenzeneNitrobenzene (for comparison)
Melting Point (°C) -9 to -61.7215.7
Boiling Point (°C) 116 (at 22 mmHg)205205210.9
Density (g/mL at 25°C) 1.3381.3251.331.199
logP (calculated) 1.7[4]1.9[5]1.8[6]1.85
Dipole Moment (Debye) ~4.33.45[7]~2.6~4.22

Key Observations:

  • Melting and Boiling Points: The para isomer exhibits the highest melting point, likely due to its symmetrical structure allowing for more efficient crystal packing. The boiling points of the meta and para isomers are similar and higher than the ortho isomer.

  • Lipophilicity (logP): The calculated logP values for all three isomers are comparable to that of nitrobenzene, suggesting that the introduction of a single fluorine atom does not drastically alter the overall lipophilicity.

  • Dipole Moment: The position of the fluorine atom significantly influences the dipole moment. The ortho isomer has the highest dipole moment due to the alignment of the C-F and C-N bond dipoles, while the para isomer has the lowest. This property can impact solubility and interactions with biological targets.

Synthesis of Fluoronitrobenzene Isomers

Several synthetic routes are available for the preparation of fluoronitrobenzene isomers, with the choice of method often depending on the desired isomer and the availability of starting materials.

Nucleophilic Aromatic Substitution (Halex Process)

This is a common industrial method, particularly for the synthesis of ortho- and para-fluoronitrobenzene. It involves the reaction of a corresponding chloronitrobenzene with a fluoride salt, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[1]

Halex_Process

Nitration of Fluorobenzene

Direct nitration of fluorobenzene can yield a mixture of isomers. The fluorine atom is an ortho-, para-directing group, leading primarily to the formation of o-fluoronitrobenzene and p-fluoronitrobenzene. Separation of these isomers can be challenging.

Nitration

Synthesis of m-Fluoronitrobenzene

The synthesis of m-fluoronitrobenzene is less straightforward. One common approach involves the diazotization of m-nitroaniline followed by a Schiemann reaction, where the diazonium salt is thermally decomposed in the presence of a fluoride source.

Meta_Synthesis

Biological Activity and Safety Profile: A Comparative Perspective

The introduction of fluorine can significantly impact the biological activity and safety profile of nitroaromatic compounds. While specific comparative data for the fluoronitrobenzene isomers is limited in the public domain, general trends can be extrapolated from studies on related compounds.

Metabolic Stability

Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[2] Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can significantly increase a drug's half-life. The position of the fluorine atom on the nitrobenzene ring will influence which potential metabolic sites are blocked, thus affecting the overall metabolic profile of each isomer.

Metabolic_Stability

Cytotoxicity and Genotoxicity

Nitroaromatic compounds are a class of chemicals known for their potential genotoxic effects, often through the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[8] The Ames test is a widely used assay to evaluate the mutagenic potential of a substance.[9] Studies on various nitrobenzene derivatives have shown that the position of substituents can influence their mutagenicity.[10] For instance, para-substituted nitrobenzene derivatives often show positive results in the Ames test. The presence and position of a fluorine atom can modulate the electronic properties of the nitro group, potentially influencing its reduction potential and, consequently, its genotoxicity.

Experimental Protocols:

  • MTT Assay for Cytotoxicity Assessment: This colorimetric assay measures the metabolic activity of cells and is a common method to assess the in vitro cytotoxicity of chemical compounds. A detailed protocol can be found in various scientific resources.[11]

  • Ames Test for Mutagenicity Assessment: This bacterial reverse mutation assay is a standard in vitro test for genotoxicity. The test uses specific strains of Salmonella typhimurium to detect point mutations.[11][12]

Fluorinated Nitrobenzenes in Approved Drugs: Case Studies

While not as prevalent as other fluorinated motifs, the fluorinated nitrobenzene scaffold is present in some approved drugs and serves as a key intermediate in the synthesis of many others.

Case Study: Nilutamide

Nilutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. Its structure features a 3-trifluoromethyl-4-nitrophenyl group. While not a simple fluoronitrobenzene, this example highlights the use of a fluorinated nitroaromatic core in a clinically relevant drug. The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups is crucial for its antagonist activity at the androgen receptor.

Case Study: Bicalutamide

Bicalutamide, another nonsteroidal antiandrogen, contains a 4-cyano-3-(trifluoromethyl)phenyl group and a 4-fluorophenylsulfonyl moiety. Although the fluoronitrobenzene group is not directly present, the synthesis of such complex molecules often involves intermediates derived from fluorinated nitroaromatics.

Bioisosteric Replacements: Exploring Alternatives

In drug design, it is often necessary to replace certain functional groups to optimize a compound's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical group.

Alternatives to the Nitro Group

The nitro group is sometimes considered a "structural alert" due to its potential for metabolic reduction to toxic species. Several bioisosteric replacements for the nitro group have been explored, including:

  • Cyano (-CN) group: Similar electron-withdrawing properties.

  • Sulfone (-SO₂R) group: A stable and strongly electron-withdrawing group.

  • Trifluoromethyl (-CF₃) group: Offers both steric bulk and strong electron-withdrawing character.[13][14]

  • N-oxide: Can mimic some of the electronic properties of the nitro group.

Alternatives to the Phenyl Ring

The phenyl ring is a common scaffold in drug molecules, but its replacement with other groups can sometimes lead to improved properties such as increased solubility or reduced metabolic liability.[15][16][17][18][19] Bioisosteres for the phenyl ring include:

  • Heterocyclic rings: Pyridine, pyrimidine, thiophene, etc., can introduce heteroatoms that can modulate solubility and form additional interactions with the target.

  • Saturated rings: Cyclohexane, bicycloalkanes, etc., can reduce planarity and potentially improve solubility and metabolic stability.

Bioisosteres

Conclusion: A Strategic Tool for the Medicinal Chemist

Fluorinated nitrobenzenes represent a valuable, albeit complex, class of building blocks in drug discovery. Their unique electronic properties, arising from the synergistic effects of the fluorine and nitro groups, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. A thorough understanding of the distinct characteristics of the ortho, meta, and para isomers, coupled with a strategic consideration of potential metabolic liabilities and the exploration of bioisosteric alternatives, is essential for the successful application of this scaffold in the design of novel therapeutics. As synthetic methodologies continue to advance, the rational incorporation of fluorinated nitrobenzenes and their derivatives will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • m-fluoronitrobenzene. [Link]

  • 1-Fluoro-2-nitrobenzene CAS#: 1493-27-2; ChemWhat Code: 30837. [Link]

  • p-Fluoronitrobenzene | C6H4FNO2 | CID 9590. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. [Link]

  • 1-Fluoro-2-nitrobenzene at Best Price - High Purity Chemical Supplier. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

  • 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D. [Link]

  • Bioisosteric Replacements. [Link]

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

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  • 4-Fluoronitrobenzene | Drug Information, Uses, Side Effects, Chemistry. [Link]

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  • Ames test. [Link]

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  • Ames Test. [Link]

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A Comparative Guide to the Electrophilicity of Dichloronitrobenzene and Difluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the electrophilicity of dichloronitrobenzene and difluoronitrobenzene isomers, critical reagents in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. By examining the underlying principles of Nucleophilic Aromatic Substitution (SNAr) and presenting supporting experimental and computational data, this document serves as a technical resource for optimizing reaction conditions and predicting regioselectivity in complex synthetic pathways.

The Theoretical Framework: Understanding Electrophilicity in SNAr Reactions

The capacity of a dihalonitrobenzene isomer to act as an electrophile is fundamentally governed by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring must be rendered sufficiently electron-deficient to be susceptible to attack by a nucleophile.[1] This is achieved through the strategic placement of electron-withdrawing groups (EWGs) and is influenced by the nature of the leaving group.

The Role of the Nitro Group: The Activating Engine

The nitro (-NO₂) group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature, which operates through both an inductive effect (-I) and a resonance effect (-M).[2][3] Its activating influence is most potent when positioned ortho or para to the halogen leaving group. This specific orientation allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[4] Conversely, a meta-positioned nitro group offers only inductive stabilization, resulting in markedly lower reactivity.

The Halogen Substituents: A Tale of Two Effects

Halogens (F and Cl) exhibit a dual electronic effect: they withdraw electron density through induction (-I) due to their high electronegativity, but donate electron density through resonance (+M) via their lone pairs. In the context of SNAr, the strong inductive withdrawal is the dominant factor. This effect polarizes the carbon-halogen bond, increasing the positive partial charge on the carbon atom and making it a prime target for nucleophilic attack.

The Decisive Factor: Fluorine vs. Chlorine

A central point of comparison is the superior reactivity of fluorinated aromatics over their chlorinated counterparts in SNAr reactions. While the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[5]

Fluorine's exceptional electronegativity (4.0 on the Pauling scale, vs. 3.16 for chlorine) makes it a much stronger inductive electron-withdrawing group. This potent -I effect renders the attached carbon atom significantly more electrophilic, thereby lowering the activation energy for the formation of the Meisenheimer complex and accelerating the overall reaction rate. Therefore, difluoronitrobenzene isomers are intrinsically more electrophilic and reactive in SNAr than their dichloronitrobenzene analogues.

The following diagram illustrates the general mechanism of the SNAr reaction and the stabilizing role of an ortho or para nitro group.

SNAr_Mechanism cluster_meisenheimer Meisenheimer Complex (Rate-Determining Step) Reactants Dihalonitrobenzene + Nu⁻ Attack Nucleophilic Attack Reactants->Attack Slow Intermediate Stabilized Anionic Intermediate (Resonance with NO₂ group) Attack->Intermediate k₁ Products Substituted Product + X⁻ Intermediate->Products k₂ (Fast) Loss of Halide

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Quantitative Comparison of Electronic Effects

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). Positive values indicate an electron-withdrawing character, which enhances electrophilicity for SNAr. The σp and σ⁻ values are particularly relevant for para-substituents capable of resonance stabilization.

Substituentσmetaσparaσ-Inductive EffectResonance Effect
-NO₂ 0.71[6]0.78[6]1.25[6]Strong (-I)Strong (-M)
-F 0.34[7]0.06[7]-Strong (-I)Weak (+M)
-Cl 0.37[6]0.23[6]-Moderate (-I)Weak (+M)
Table 1: Hammett constants for relevant substituents. The large positive values for the nitro group confirm its powerful electron-withdrawing ability. Fluorine's higher σmeta value relative to its σpara value highlights the dominance of its inductive effect.

Comparative Electrophilicity of Isomers

The specific arrangement of the nitro and halogen groups on the benzene ring dictates the molecule's overall electrophilicity and the regioselectivity of the substitution. There are six possible isomers for dichloronitrobenzene.[8][9]

Difluoronitrobenzene Isomers

Generally, difluoronitrobenzene isomers are highly reactive building blocks used in the synthesis of pharmaceuticals and agrochemicals.[10]

  • 2,4-Difluoronitrobenzene : This is one of the most electrophilic isomers. Both fluorine atoms are activated towards nucleophilic attack, one being ortho and the other para to the powerful nitro group.[1] This dual activation often allows for sequential substitution reactions by controlling stoichiometry and reaction conditions.

  • 3,4-Difluoronitrobenzene : In this isomer, the fluorine at the C4 position is para to the nitro group, making it highly activated and the primary site for nucleophilic attack.[11] The fluorine at C3 is meta and thus significantly less reactive. This isomer is a key intermediate in the synthesis of the antibiotic Linezolid.[1]

  • 2,5-Difluoronitrobenzene : The fluorine at the C2 position is ortho to the nitro group and is therefore the most electrophilic site. The C5 fluorine is meta and remains largely unreactive under standard SNAr conditions.

Dichloronitrobenzene Isomers

While less reactive than their difluoro counterparts, dichloronitrobenzene isomers are versatile and cost-effective precursors.[12]

  • 1,2-Dichloro-4-nitrobenzene (3,4-Dichloronitrobenzene) : The chlorine atom at the C4 position is para to the nitro group and is readily displaced by nucleophiles. The C2 chlorine is meta to the nitro group and is much less susceptible to substitution.[4]

  • 1,4-Dichloro-2-nitrobenzene (2,5-Dichloronitrobenzene) : The chlorine at C4 is para to the nitro group, but the chlorine at C1 is ortho. Both positions are activated, leading to potential mixtures of products depending on the nucleophile and conditions, though the para position is often favored.

  • 1,3-Dichloro-5-nitrobenzene : In this isomer, both chlorine atoms are meta to the nitro group. The ring is not strongly activated, making this isomer the least electrophilic and generally unsuitable for SNAr reactions under mild conditions.

The following diagram illustrates the hierarchy of electronic activation that determines electrophilicity.

Electronic_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_effects Electronic Effects cluster_activation Impact on Aromatic Ring NO2 Nitro Group (-NO₂) Inductive Inductive Effect (-I) (Through σ-bonds) NO2->Inductive Resonance Resonance Effect (-M) (Through π-system) NO2->Resonance Halogens Halogens (-F, -Cl) Halogens->Inductive Activation Increased Electrophilicity at C-X Inductive->Activation Stabilization Stabilization of Meisenheimer Complex Resonance->Stabilization ortho/para only Activation->Stabilization High_Reactivity High SₙAr Reactivity Stabilization->High_Reactivity

Caption: Hierarchy of electronic effects activating the ring for SNAr.

Experimental Protocol: Comparative Kinetic Analysis

To empirically determine the relative electrophilicity of different isomers, a competitive reaction is a robust and self-validating method. This protocol describes the comparison of 2,4-difluoronitrobenzene and 1,2-dichloro-4-nitrobenzene.

Objective:

To determine the relative reaction rate of a nucleophile with two different dihalonitrobenzene substrates under identical conditions.

Materials:
  • 2,4-Difluoronitrobenzene (Substrate A)

  • 1,2-Dichloro-4-nitrobenzene (Substrate B)

  • Morpholine (Nucleophile)

  • Acetonitrile (Solvent, HPLC grade)

  • Dodecane (Internal Standard)

  • HPLC system with a UV detector and a C18 column

Methodology:
  • Stock Solution Preparation:

    • Accurately prepare 100 mM stock solutions of Substrate A, Substrate B, and the internal standard (Dodecane) in acetonitrile.

    • Prepare a 200 mM stock solution of morpholine in acetonitrile.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations for each experiment. Acetonitrile is a polar aprotic solvent that is ideal for SNAr reactions and compatible with RP-HPLC.

  • Reaction Setup:

    • In a 10 mL vial, combine 1.0 mL of Substrate A stock, 1.0 mL of Substrate B stock, and 0.5 mL of the internal standard stock.

    • Add 6.5 mL of acetonitrile to bring the total volume to 9.0 mL. The concentration of each substrate is now 10 mM.

    • Place the vial in a temperature-controlled reaction block set to 50 °C and allow it to equilibrate for 10 minutes.

    • Causality: Running the reaction with both substrates in the same vessel ensures that temperature, concentration, and mixing are identical, eliminating these as variables. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the 200 mM morpholine stock solution (final nucleophile concentration: 20 mM). Start a timer immediately.

    • At specified time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1% formic acid solution in acetonitrile.

    • Causality: Quenching with a dilute acid neutralizes the basic morpholine, instantly stopping the reaction and preserving the composition at that time point.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm.

    • Quantification: Determine the concentration of remaining Substrate A and Substrate B at each time point by comparing their peak areas to the peak area of the internal standard.

    • Causality: HPLC provides excellent separation and quantification of reactants and products, allowing for the precise determination of reaction progress.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both Substrate A and Substrate B.

    • The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The ratio of the rate constants (k'A / k'B) gives the relative reactivity.

Expected Outcome:

The rate constant for the consumption of 2,4-difluoronitrobenzene will be significantly higher than that for 1,2-dichloro-4-nitrobenzene, providing quantitative evidence that the difluoro isomer is the more potent electrophile.

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The electrophilicity of dihalonitrobenzene isomers is a nuanced interplay of inductive and resonance effects, dictated by the specific nature and arrangement of the substituents. The presented evidence confirms two primary principles for researchers engaged in synthesis:

  • Difluoronitrobenzene isomers are fundamentally more electrophilic and reactive in SNAr reactions than their dichloronitrobenzene counterparts. This is a direct consequence of fluorine's superior electronegativity, which enhances the electrophilicity of the reaction center and accelerates the rate-determining nucleophilic attack.

  • Reactivity and regioselectivity are controlled by the position of the substituents. Halogens positioned ortho or para to the nitro group are strongly activated, whereas those in a meta position are significantly less reactive.

A thorough understanding of these principles is essential for the rational design of synthetic routes, enabling the selective functionalization of these versatile chemical building blocks in the development of novel drugs and materials.

References

  • Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96–103. (Source available through academic libraries).
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  • Science.gov. (n.d.). Hammett substituent constants: Topics. Science.gov. [Link][14]

  • Lalremsanga, L. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal for Research Trends and Innovation, 4(4), 12-16. [Link][15]

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  • Mąkosza, M., et al. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Chemistry, 14(35), 11113-22. [Link][16]

  • University of California, Irvine. (n.d.). Hammett constants for some common substituents. UCI Faculty. [Link][6]

  • Sharma, S. K., et al. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Journal of Liquid Chromatography and Related Technologies, 48(16-20), 403-418. [Link][17]

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  • Jia, F., et al. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society. [Link][18]

  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. [Link][11]

  • Gab-Allah, M. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1875. [Link][19]

  • Romero, F., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 890835. [Link][20]

  • Romero, F., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. [Link][21]

  • Vapourtec. (n.d.). Aromatic Substitution. Vapourtec Flow Chemistry. [Link][1]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link][5]

  • Doubtnut. (n.d.). The number of possible dichloronitrobenzene isomers is:3 4 6 8 A 3 B 4 C 6. Doubtnut. [Link][8]

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A Comparative Guide to the Biological Activity of 2-Chloro-4,5-difluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Chloro-4,5-difluoronitrobenzene in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of a core chemical scaffold is paramount to the successful development of novel therapeutic agents. This compound and its isomers, such as 2-chloro-5-fluoronitrobenzene and 2-chloro-4-fluoronitrobenzene, represent a class of highly versatile building blocks.[1][2] The unique electronic properties conferred by the electron-withdrawing nitro group and the halogen substituents (chloro and fluoro) make the aromatic ring susceptible to nucleophilic substitution, providing a reactive handle for the synthesis of a diverse array of derivatives.[2] This guide offers a comparative analysis of the biological activities of various derivatives synthesized from this scaffold, with a focus on their antimicrobial and anticancer potential, supported by experimental data and mechanistic insights.

The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] This principle is leveraged in the derivatives discussed herein, which have demonstrated significant potential as next-generation antibacterials, potent anticancer agents, and specific enzyme inhibitors. This document will delve into the structure-activity relationships (SAR) that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and present comparative data to guide researchers in this promising field.

Comparative Analysis of Biological Activities

The functionalization of the this compound core has yielded derivatives with a broad spectrum of biological activities. The primary areas of interest for these compounds have been in combating infectious diseases and cancer.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5][6] Derivatives of the parent scaffold have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

One notable class of derivatives includes salts and coordination polymers of 2-chloro-5-nitrobenzoic acid. For instance, a methylethanolammonium salt derivative demonstrated a broad inhibitory profile, while a 2D coordination polymer showed selective and potent inhibition against MRSA, with activity comparable to the antibiotic gentamicin.[5][6] Another study on pyrano[2,3-d]pyrimidine derivatives, synthesized from related chloro- and nitro-substituted aromatic aldehydes, reported significant antibacterial activity. The 2-chloro derivative, in particular, was active against Staphylococcus aureus and MRSA with Minimum Bactericidal Concentration (MBC) values of <200μM.[7]

The mechanism of action for some of these derivatives is beginning to be understood. A sulfonamide derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of biotin carboxylase (BC), a crucial enzyme in the fatty acid synthesis pathway of bacteria like Pseudomonas aeruginosa and Escherichia coli.[8] This targeted inhibition represents a promising strategy for developing new classes of antibiotics.

Derivative ClassCompound ExampleTarget OrganismActivity Metric (MIC/MBC/Inhibition Zone)Reference
2-Chloro-5-nitrobenzoic Acid SaltMethylethanolammonium saltS. aureus, E. coliBroad-spectrum inhibition[5][6]
2-Chloro-5-nitrobenzoic Acid Polymer2D Coordination PolymerMRSA14-16 mm inhibition zone (comparable to gentamicin)[6]
Pyrano[2,3-d]pyrimidines2-Chloro derivativeS. aureus, MRSAMBC < 200 μM[7]
SulfonamidesSABA1P. aeruginosa, E. coliInhibition of Biotin Carboxylase[8]
4-Thiazolidinones3-chloro-4-fluorophenyl imino derivativesVarious BacteriaPromising antibacterial activity[9]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The development of novel anticancer therapeutics remains a critical goal in biomedical research. Derivatives of this compound have emerged as potent cytotoxic agents against a range of cancer cell lines.

A series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be conceptually derived from related nitroaromatic precursors, have demonstrated remarkable anticancer activity.[10] One compound from this series, 2h , was found to be highly active against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines, with GI50 (50% growth inhibition) concentrations in the nanomolar range (<0.01–0.02 μM).[10]

Similarly, the aforementioned pyrano[2,3-d]pyrimidine derivatives also exhibited significant anticancer properties. All tested compounds in this series showed superior activity against the HeLa (cervical cancer) cell line compared to the widely used anticancer drug 5-fluorouracil, with IC50 values ranging from 129 μM to 340 μM.[7] Furthermore, quinoline-based dihydrazone derivatives have shown potent antiproliferative activity against human gastric, hepatoma, breast, and lung cancer cell lines, with IC50 values as low as 7.01 μM.[11] Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells and may exert their effect by binding to DNA.[11]

Derivative ClassCompound ExampleCancer Cell LineActivity Metric (IC50 / GI50)Reference
ThiazolidinonesCompound 2h Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)GI50 < 0.01–0.02 μM[10]
Pyrano[2,3-d]pyrimidinesVarious derivativesHeLa (Cervical Cancer)IC50: 129 μM - 340 μM (more potent than 5-FU)[7]
Quinoline DihydrazonesCompound 3b MCF-7 (Breast Cancer)IC50: 7.016 μM[11]
Quinoline DihydrazonesCompound 3c Various Cancer LinesMore potent than 5-FU[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is intrinsically linked to their chemical structure. The interplay between the halogen atoms, the nitro group, and the appended heterocyclic systems dictates their potency and selectivity.

  • Role of Halogens : The presence of fluorine and chlorine is crucial. Fluorine can increase lipophilicity and metabolic stability, enhancing cell permeability and target engagement.[4] The position of the halogens also matters; for example, in 4-thiazolidinone derivatives, the presence of a 3-chloro-4-fluorophenyl group at a specific position was found to be important for antimicrobial activity.[9]

  • Impact of the Nitro Group : The strongly electron-withdrawing nitro group is a key feature in many of the active compounds. It can participate in bioreductive activation processes within cells, leading to the formation of cytotoxic reactive nitrogen species. This is a known mechanism for other nitroaromatic drugs.

  • Influence of Heterocyclic Moieties : The nature of the heterocyclic ring system attached to the core phenyl ring significantly modulates the biological activity. Thiazolidinone, pyrimidine, and quinoline rings are privileged structures in medicinal chemistry, known to interact with various biological targets.[7][10][11] The specific substitutions on these rings further fine-tune the activity, offering a rich field for optimization.[12][13]

SAR_Insights cluster_mods Structural Modifications cluster_props Resulting Properties Core 2-Chloro-4,5-difluoro nitrobenzene Scaffold Halogens Halogen Atoms (Cl, F) - Position - Number Core->Halogens Modify Nitro Nitro Group (NO2) - Bio-reduction Core->Nitro Utilize Heterocycles Appended Heterocycles - Thiazolidinone - Pyrimidine - Quinoline Core->Heterocycles Functionalize Potency Enhanced Potency (Lower MIC/IC50) Halogens->Potency PK Improved Pharmacokinetics - Metabolic Stability - Cell Permeability Halogens->PK Nitro->Potency Cytotoxicity Heterocycles->Potency Selectivity Target Selectivity (e.g., MRSA vs. E. coli) Heterocycles->Selectivity

Caption: Key structure-activity relationships for the derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological testing of derivatives based on this scaffold.

Protocol 1: Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

This protocol describes a one-pot, three-component reaction to synthesize pyrano[2,3-d]pyrimidine derivatives, adapted from methodologies known for similar compounds.[7]

  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve barbituric acid (1 mmol) and malononitrile (1 mmol) in 20 mL of an aqueous ethanol solution (1:1).

  • Aldehyde Addition : To the stirred solution, add the appropriately substituted aromatic aldehyde (e.g., 2-chloro-5-nitrobenzaldehyde) (1 mmol).

  • Catalyst Introduction : Add a catalytic amount of a base such as piperidine or DABCO (10 mol%).

  • Reaction : Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Purification : Filter the precipitate, wash thoroughly with cold water, and then with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization : Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification A Dissolve Barbituric Acid & Malononitrile in EtOH/H2O B Add Aromatic Aldehyde (e.g., 2-Cl-5-NO2-benzaldehyde) A->B C Add Catalyst (e.g., DABCO) B->C D Reflux for 2-4 hours (Monitor by TLC) C->D E Cool to Room Temp. (Precipitation Occurs) D->E F Filter Precipitate E->F G Wash with Cold H2O & Cold EtOH F->G H Dry Under Vacuum G->H I Characterization (NMR, MS) H->I Enzyme_Inhibition_Pathway cluster_pathway Bacterial Fatty Acid Synthesis Pathway ACC Acetyl-CoA Carboxylase (ACC) (Multi-subunit complex) BC Biotin Carboxylase (BC) (Subunit of ACC) ACC->BC contains SABA1 SABA1 Derivative (e.g., Ethyl 4-[[2-chloro-5-(phenylcarbamoyl) -phenyl]sulfonylamino]benzoate) SABA1->BC Binds & Inhibits Start Acetyl-CoA Product Malonyl-CoA Start->Product Catalyzed by ACC FAS Fatty Acid Synthesis (Essential for bacterial membrane) Product->FAS Growth Bacterial Growth & Proliferation FAS->Growth

Caption: Inhibition of the fatty acid synthesis pathway via Biotin Carboxylase.

Conclusion and Future Directions

Derivatives of this compound and its isomers are a fertile ground for the discovery of new therapeutic agents. The studies highlighted in this guide demonstrate their potent and varied biological activities, particularly in the realms of antimicrobial and anticancer research. The modular nature of their synthesis allows for extensive chemical space exploration, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanistic Elucidation : While some targets have been identified, the precise mechanisms of action for many of these promising derivatives remain unknown. In-depth studies are needed to identify their cellular targets and pathways.

  • In Vivo Efficacy : The majority of the data presented is from in vitro studies. Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.

  • SAR Expansion : A systematic expansion of the structure-activity relationship studies, aided by computational modeling and molecular docking, will guide the rational design of next-generation derivatives with even greater potency and reduced off-target effects. [14] In conclusion, the chemical scaffold provided by this compound is a validated starting point for developing novel drugs to address critical unmet needs in infectious diseases and oncology. The comparative data and protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

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  • van der Meer, J. R., et al. (1991). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemico-Biological Interactions, 79(1), 81-100. [Link]

  • Tan, Y. S., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. [Link]

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  • Hassan, M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(11), 3326. [Link]

  • Reddy, T. S., & Reddy, C. S. (2014). Biological Potential of FluoroBenzene Analogs. JBR Journal of Chemical Sciences, 1(1), 103. [Link]

  • Wolska, N., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(3), 985. [Link]

  • Al-Suhaimi, K. M., et al. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Misiak, M., et al. (2023). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 24(10), 8758. [Link]

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A Computational and Comparative Guide to the Reaction Mechanisms of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. 2-Chloro-4,5-difluoronitrobenzene stands as a pivotal building block, offering multiple reaction sites for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth computational analysis and a comparative overview of its reaction mechanisms, offering field-proven insights for researchers and professionals in drug development.

Introduction to the Reactivity of this compound

This compound is a highly activated aromatic system, primed for nucleophilic attack. The presence of a potent electron-withdrawing nitro group, in conjunction with three halogen substituents, significantly lowers the electron density of the benzene ring, making it susceptible to reaction with a wide range of nucleophiles. The key questions for any synthetic chemist utilizing this versatile substrate are: which halogen is the most labile, and what is the underlying mechanism of its substitution?

This guide will delve into the mechanistic intricacies of SNAr reactions involving this compound, comparing the predicted reactivity at the chlorine and fluorine positions. We will explore the governing principles of regioselectivity and leaving group ability, supported by an understanding of Meisenheimer complex stability and computational models.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction can proceed through two primary mechanistic routes: a classical two-step addition-elimination pathway involving a discrete Meisenheimer intermediate, or a concerted mechanism where bond formation and bond cleavage occur in a single transition state.[1]

The Stepwise vs. Concerted Mechanistic Dichotomy

The generally accepted mechanism for SNAr reactions involves a two-step sequence via a non-aromatic Meisenheimer complex.[1] However, recent studies employing kinetic isotope effects and computational analyses have provided evidence that some SNAr reactions, in fact, proceed through concerted mechanisms.[1] The balance between these pathways is subtle and depends on factors such as the stability of the putative intermediate, the nature of the leaving group, and the solvent. For many SNAr reactions of interest, particularly those involving good leaving groups like chloride, concerted mechanisms are likely to be common.[1]

dot

Caption: Competing SNAr pathways: stepwise vs. concerted.

Computational Analysis of Regioselectivity and Leaving Group Ability

In this compound, the nitro group is ortho to the chlorine atom and meta to the two fluorine atoms. The activating effect of an electron-withdrawing group is most pronounced at the ortho and para positions due to effective resonance delocalization of the negative charge in the Meisenheimer complex.[2]

dot

Caption: Predicted regioselectivity based on Meisenheimer complex stability.

Based on this principle, the chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the fluorine atoms at the C-4 and C-5 positions.

Furthermore, the "element effect" in SNAr reactions generally follows the order F > Cl > Br > I in terms of leaving group ability.[3] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state. However, in the case of this compound, the electronic activation by the ortho-nitro group on the C-Cl bond is the dominant factor, making the chlorine the more probable leaving group.

A multivariate linear regression model developed for predicting SNAr reactivity considers the electron affinity of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution.[4] Applying this conceptual framework, the carbon attached to the chlorine would exhibit a more positive electrostatic potential due to the proximity of the nitro group, further supporting its preferential attack.

Comparative Performance with Alternative Synthetic Routes

The primary products of SNAr reactions with this compound are 2-substituted-4,5-difluoronitrobenzenes. For instance, reaction with an amine would yield a 2-amino-4,5-difluoronitrobenzene derivative. Let's compare the direct SNAr approach with a potential alternative synthesis for such a compound.

FeatureDirect SNAr of this compoundAlternative Route: Nitration of a Precursor
Starting Material This compound1-Amino-3,4-difluorobenzene
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Nitration
Regioselectivity Highly selective for the C-2 position due to electronic activation.Can lead to a mixture of isomers, requiring separation.
Reaction Conditions Typically mild to moderate, depending on the nucleophile.Often requires harsh conditions (e.g., strong acids).
Atom Economy Generally good.Can be lower due to the formation of byproducts.
Versatility A wide range of nucleophiles can be employed.Limited to the synthesis of nitro compounds.

Experimental Protocols

The following are representative protocols for conducting SNAr reactions with substrates analogous to this compound. These can be adapted for specific research needs.

Protocol 1: Reaction with a Primary Amine

This protocol describes a general procedure for the reaction of an activated halonitrobenzene with a primary amine.

Objective: To synthesize a 2-amino-4,5-difluoronitrobenzene derivative.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add the primary amine dropwise to the stirring solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Experimental_Workflow_Amine Start Dissolve Reactant in DMF Add_Base Add K2CO3 Start->Add_Base Add_Amine Add Primary Amine Add_Base->Add_Amine Heat Heat to 80-100 °C Add_Amine->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with EtOAc Workup->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for SNAr with a primary amine.

Protocol 2: Reaction with an Alkoxide

This protocol outlines a general procedure for the reaction with an alkoxide nucleophile.

Objective: To synthesize a 2-alkoxy-4,5-difluoronitrobenzene derivative.

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide (1.1 equiv)

  • Anhydrous corresponding alcohol or a polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the sodium alkoxide portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Conclusion and Future Outlook

The computational analysis, though extrapolated from analogous systems, strongly suggests that the SNAr reactions of this compound will proceed preferentially at the C-2 position, with the chlorine atom acting as the leaving group. This high degree of regioselectivity makes it a valuable and predictable building block in organic synthesis.

Future experimental work should focus on obtaining precise kinetic data for the reactions of this compound with a variety of nucleophiles to validate these theoretical predictions. Furthermore, detailed computational studies employing Density Functional Theory (DFT) would provide a more quantitative understanding of the reaction energy profiles and the subtle interplay of factors governing the concerted versus stepwise mechanistic pathways. Such studies will undoubtedly empower chemists to further exploit the synthetic potential of this versatile molecule.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci., 2023, 14 , 1357-1365. [Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. J. Am. Chem. Soc. 2016, 138, 23, 7276–7281. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 2005, 126 , 3, 349-357. [Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. J. Am. Chem. Soc. 2016, 138 (23), 7276-7281. [Link]

  • The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem. 2011, 76 (1), 124–135. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro. Journal of Chemical Research, 2025, 49(5-6), 468-475. [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • Process for producing 2,4-difluoronitrobenzene.
  • Site selectivity predictions and rate correlation for SNAr between... ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc. 2019, 141 (4), 1749–1754. [Link]

  • What is the synthesis process of 2'-Chloro-4',5'-difluoroacetophenone and its application?. Chemical Synthesis. [Link]

  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules 2024, 29, 345. [Link]

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A Comparative Guide to the Structural Elucidation of 2-Chloro-4,5-difluoronitrobenzene Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the realm of medicinal and materials science, halogenated nitroaromatic compounds, such as 2-Chloro-4,5-difluoronitrobenzene derivatives, are valuable building blocks.[1][2] Their utility stems from a unique combination of electronic properties and reactivity conferred by the electron-withdrawing nitro and halogen substituents.[3] Understanding the exact spatial arrangement of these atoms is not merely an academic exercise; it is critical for predicting molecular behavior, designing structure-activity relationships (SAR), and engineering novel materials.

This guide provides an in-depth comparison of single-crystal X-ray crystallography with other common analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical strategy.

The Unambiguous Answer: Why X-ray Crystallography Reigns Supreme for Solid-State Structure

While various spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional map of a molecule in the solid state.[4] It moves beyond connectivity to provide precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation as it exists in a crystal lattice.

The power of this technique lies in its ability to reveal not just the intramolecular features, but also the intricate web of intermolecular interactions that govern how molecules pack together. For derivatives of this compound, these interactions are particularly rich and complex. The presence of the nitro group and fluorine atoms introduces the potential for a variety of non-covalent forces, including:

  • C—H···O Hydrogen Bonds: The nitro group is a potent hydrogen bond acceptor.[5]

  • π-π Stacking: The electron-deficient aromatic ring can engage in stacking interactions, which are significantly influenced by the fluorine substituents.[6][7]

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, an interaction of growing importance in crystal engineering.[8]

Understanding these packing motifs is crucial, as they can influence key physical properties such as solubility, melting point, and stability.

Visualizing the Crystallography Workflow

The journey from a powdered sample to a refined crystal structure is a systematic process. The following workflow diagram illustrates the key stages involved.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth High Purity Sample CrystalMount Crystal Selection & Mounting CrystalGrowth->CrystalMount Suitable Single Crystal Diffraction X-ray Diffraction (Data Collection) CrystalMount->Diffraction DataProcessing Data Processing (Integration & Scaling) Diffraction->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure Final Structural Model (CIF File) Validation->FinalStructure

Caption: A generalized workflow for single-crystal X-ray crystallography.

A Comparative Analysis: Crystallography vs. Alternative Techniques

No single technique can answer all questions. The choice of analytical method should be guided by the specific information required, the nature of the sample, and available resources. While crystallography provides the ultimate solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution or its elemental composition.

TechniqueInformation ProvidedStateSample RequirementKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.SolidSingle crystal (0.1-0.5 mm).[9]Unambiguous solid-state structure and packing.[4]Crystal growth can be a significant bottleneck; structure may not represent solution conformation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment, relative stereochemistry in solution.Liquid5-20 mg dissolved in deuterated solvent.[4]Excellent for solution-state structure and dynamics; non-destructive.[4]Provides an averaged structure in solution; cannot determine absolute stereochemistry or packing.
Mass Spectrometry (MS) Molecular weight, elemental formula.GasMicrograms, soluble sample.High sensitivity, accurate mass determination.Provides no information on connectivity or 3D structure.
FT-IR / Raman Spectroscopy Presence of functional groups, vibrational modes.[10]Solid/LiquidMilligrams.Fast, non-destructive, good for identifying key functional groups (e.g., -NO₂).[11][12]Provides limited structural information; spectra can be complex to interpret fully.

In-Depth Experimental Protocol: X-ray Diffraction of a this compound Derivative

This section provides a detailed, self-validating protocol for determining the crystal structure of a hypothetical derivative, N-benzyl-2-(2-chloro-4,5-difluoronitrophenyl)acetamide .

Part 1: Crystal Growth (The Art and Science)

The success of X-ray crystallography is critically dependent on obtaining high-quality single crystals. This is often the most challenging step. The choice of solvent is paramount; the ideal solvent is one in which the compound has moderate solubility.

  • Solvent Screening: Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, chloroform, acetone, acetonitrile, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound (~20 mg) in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days at room temperature. The rationale here is that slow solvent removal allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is highly soluble (e.g., acetone) and placing this vial inside a larger, sealed jar containing a second solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

Part 2: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.[9] Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant oil (to prevent ice formation) and mount it on the goniometer head of the diffractometer.

  • Data Collection: The mounted crystal is cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, which results in higher quality diffraction data.[9] A modern four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[9] A series of diffraction images are collected as the crystal is rotated, ensuring a complete dataset is obtained.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine unit cell parameters and integrate reflection intensities.

    • The crystal structure is solved using direct methods, which provide an initial electron density map and a preliminary model of the molecular structure.

    • This initial model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

Visualizing Expected Intermolecular Interactions

Based on studies of related fluorinated and nitro-substituted aromatic compounds, we can predict the key interactions that will define the crystal packing of our target derivatives.[5][6][8]

Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 [C₆H₂(Cl)(F)₂(NO₂)]—R M2 [C₆H₂(Cl)(F)₂(NO₂)]—R M1->M2 π-π Stacking M3 [C₆H₂(Cl)(F)₂(NO₂)]—R M1->M3 Halogen Bond (C—Cl···O) M2->M3 C—H···O(Nitro) Hydrogen Bond

Caption: Key intermolecular forces expected in the crystal lattice.

Conclusion

For the definitive structural elucidation of this compound derivatives in the solid state, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous three-dimensional model, revealing not only the molecule's own conformation but also the subtle intermolecular forces that dictate its organization in a crystal. While techniques like NMR and MS are indispensable for characterizing these molecules in solution and confirming their composition, they cannot replace the detailed and precise picture offered by crystallography. For researchers aiming to understand structure-property relationships or engage in rational drug design, the investment in growing suitable crystals and performing a diffraction experiment yields invaluable and unparalleled insights.

References

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. PMC - PubMed Central. Available at: [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? [Supporting Information]. CrystEngComm (RSC Publishing). Available at: [Link]

  • Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. PubMed. Available at: [Link]

  • Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm (RSC Publishing). Available at: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. Available at: [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

  • molbank. DORAS | DCU Research Repository. Available at: [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI. Available at: [Link]

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. MDPI. Available at: [Link]

  • Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes. Google Patents.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv | Cambridge Open Engage. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of 2-Chloro-4,5-difluoronitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. Halogenated nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their versatile reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth technical comparison of the synthetic utility of 2-Chloro-4,5-difluoronitrobenzene against its constitutional isomers, offering insights into their reactivity, regioselectivity, and practical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chlorodifluoronitrobenzenes

Chlorodifluoronitrobenzene isomers are highly valuable intermediates in the chemical industry, primarily serving as precursors to a wide array of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple reactive sites on the benzene ring: a strongly electron-withdrawing nitro group that activates the ring for nucleophilic attack, and a combination of chloro and fluoro substituents that act as leaving groups. The specific arrangement of these substituents dictates the reactivity and regioselectivity of SNAr reactions, making the choice of isomer a critical decision in synthetic planning.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for chlorodifluoronitrobenzenes is the SNAr mechanism. This two-step process involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a halide leaving group to restore aromaticity.

Figure 1: Generalized mechanism of the SNAr reaction.

The rate of the SNAr reaction is influenced by several factors:

  • The nature of the leaving group: The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

  • The position of the electron-withdrawing group: The nitro group exerts its strongest activating effect when it is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex.

  • The nature of the nucleophile: Stronger nucleophiles generally react faster.

  • The solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.

A Comparative Analysis of this compound and Its Isomers

The synthetic utility of this compound is best understood by comparing its reactivity with that of its isomers. The position of the nitro group relative to the halogen atoms is the primary determinant of which halogen is preferentially substituted.

This compound

In this compound, the nitro group is ortho to the chlorine atom and meta to the two fluorine atoms. This substitution pattern leads to a nuanced reactivity profile. The chlorine at the 2-position is activated by the ortho-nitro group. The fluorine at the 4-position is para to the nitro group, while the fluorine at the 5-position is meta. Therefore, nucleophilic attack is most likely to occur at the 4-position (para-fluoro) and the 2-position (ortho-chloro).

This compound is a key intermediate in the synthesis of several fluoroquinolone antibiotics, such as Pazufloxacin. In these syntheses, the fluorine at the 4-position is typically displaced by a cyclic amine.

Isomeric Counterparts: A Spectrum of Reactivity

To provide a comprehensive overview, let's consider the reactivity of other chlorodifluoronitrobenzene isomers:

  • 3-Chloro-4,5-difluoronitrobenzene: Here, the nitro group is meta to all three halogen atoms. This significantly deactivates the ring towards nucleophilic attack compared to isomers with ortho or para activation. Consequently, this isomer is generally less reactive in SNAr reactions.

  • 4-Chloro-2,5-difluoronitrobenzene: The nitro group is para to the chlorine atom and ortho to a fluorine atom. Both the C-Cl and C-F bonds are activated. The relative reactivity will depend on the specific nucleophile and reaction conditions, but the C-F bond, being ortho to the nitro group, is often more susceptible to attack.

  • 2-Chloro-3,4-difluoronitrobenzene: The nitro group is ortho to the chlorine and meta to the fluorine at C-3, and para to the fluorine at C-4. This makes the C-Cl and C4-F bonds highly activated. Selective substitution can be challenging, but under controlled conditions, displacement of the more labile fluorine is often achievable. This isomer is a valuable intermediate for various pharmaceuticals and agrochemicals.[1]

  • 3-Chloro-2,4-difluoronitrobenzene: The nitro group is meta to the chlorine and ortho/para to the two fluorines. This strongly activates both fluorine atoms for displacement, making it a useful precursor for disubstituted products.[1]

  • 3,5-Dichloro-2,4-difluoronitrobenzene: This isomer is used in the synthesis of the insecticide Teflubenzuron. The synthesis involves the chlorination of 2,4-difluoronitrobenzene.[2]

Table 1: Qualitative Reactivity Comparison of Chlorodifluoronitrobenzene Isomers in SNAr Reactions

IsomerPosition of -NO₂Activated Halogens (in order of likely reactivity)Common Applications
This compound 2F (at C4, para) > Cl (at C2, ortho)Fluoroquinolone antibiotics (e.g., Pazufloxacin)
3-Chloro-4,5-difluoronitrobenzene3Low reactivity (all halogens meta)Less common in SNAr
4-Chloro-2,5-difluoronitrobenzene1F (at C2, ortho) > Cl (at C4, para)Synthetic intermediate
2-Chloro-3,4-difluoronitrobenzene1F (at C4, para) > Cl (at C2, ortho)Pharmaceuticals, agrochemicals[1]
3-Chloro-2,4-difluoronitrobenzene1F (at C2, ortho) and F (at C4, para)Disubstituted products
3,5-Dichloro-2,4-difluoronitrobenzene1F (at C2, ortho) and F (at C4, para)Insecticides (e.g., Teflubenzuron)[2]

Experimental Protocol: A Comparative Study of SNAr Reactions

To empirically determine the relative reactivity and regioselectivity of this compound and its isomers, a standardized experimental protocol is essential. The following procedure outlines a parallel synthesis approach using a common nucleophile, such as morpholine.

Materials
  • This compound

  • Isomers of chlorodifluoronitrobenzene (e.g., 4-Chloro-2,5-difluoronitrobenzene, 2-Chloro-3,4-difluoronitrobenzene)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A To separate reaction vials, add: - Chlorodifluoronitrobenzene isomer (1.0 mmol) - K₂CO₃ (2.0 mmol) - Anhydrous DMSO (5 mL) B Add morpholine (1.2 mmol) to each vial. A->B C Heat reactions at 80 °C. Monitor by TLC at regular intervals (e.g., 1, 2, 4, 8 hours). B->C D Cool to room temperature. Pour into water (50 mL). C->D E Extract with ethyl acetate (3 x 25 mL). D->E F Wash combined organic layers with brine. E->F G Dry over MgSO₄, filter, and concentrate. F->G H Purify by column chromatography (if necessary). G->H I Characterize products by NMR, GC-MS to determine yield and regioselectivity. H->I

Figure 2: Experimental workflow for the comparative SNAr study.

Detailed Procedure
  • Reaction Setup: In a series of labeled reaction vials equipped with magnetic stir bars, add the respective chlorodifluoronitrobenzene isomer (1.0 mmol, 1.0 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous DMSO (5 mL).

  • Nucleophile Addition: To each vial, add morpholine (1.2 mmol, 1.2 eq.).

  • Reaction: Place the vials in a preheated reaction block at 80 °C. Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Work-up: Once the reactions are complete (as determined by TLC), allow the vials to cool to room temperature. Pour the contents of each vial into a separatory funnel containing water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine (2 x 25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified products by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the yield and the regioselectivity of the substitution.

Conclusion: Strategic Selection for Synthetic Success

The synthetic utility of this compound and its isomers is a clear demonstration of how subtle changes in molecular architecture can have profound effects on chemical reactivity. For the synthetic chemist, a thorough understanding of the principles of nucleophilic aromatic substitution, particularly the activating and directing effects of the nitro group, is essential for the strategic selection of the appropriate starting material. While this compound is a valuable precursor for specific applications like the synthesis of certain fluoroquinolones, a comprehensive evaluation of its isomers reveals a rich palette of reactivity that can be harnessed for the construction of a wide range of complex molecules. The comparative approach outlined in this guide provides a framework for making informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful drug discovery and development programs.

References

  • Synthesis of Fluoroquinolone Antibiotics. (2010). QuimicaOrganica.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Chloro-3,4-difluoronitrobenzene: A Chemist's Guide. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Google Patents. Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of hazardous materials is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-4,5-difluoronitrobenzene, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

This compound (CAS No. 771-76-6) is a halogenated nitroaromatic compound that presents several hazards. A thorough understanding of these risks is the foundation of safe handling and disposal.

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Key Safety and Regulatory Information for this compound

PropertyInformationSource
CAS Number 771-76-6[2][3][4][5]
Molecular Formula C₆H₂ClF₂NO₂[2][5]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
EPA Hazardous Waste Code (Recommended) D036 (Nitrobenzene) or U169 (Nitrobenzene) if a discarded commercial chemical product. As a toxic organic liquid, it may also be classified under a generic code if it meets the toxicity characteristic.[6][7][8]
DOT Shipping Name UN2810, Toxic liquid, organic, n.o.s. (this compound)[9][10][11][12][13]
Hazard Class 6.1 (Toxic)[9][10]
Packing Group III[9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This process is designed to be self-validating, ensuring safety and compliance at each stage.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways.

  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[14]

  • Prevent Incompatibilities: Never mix halogenated waste with non-halogenated solvents, strong acids, bases, or oxidizers.[15][16] A thorough understanding of chemical incompatibilities is crucial.

  • Solid vs. Liquid Waste: Segregate solid waste contaminated with this compound (e.g., contaminated filter paper, gloves) from liquid waste.

Caption: Waste Segregation Flowchart

Container Selection and Labeling: Ensuring Integrity and Identification

The choice of waste container is critical to prevent leaks and ensure the safety of waste handlers.

  • Material Compatibility:

    • Primary Recommendation: Borosilicate glass bottles are the preferred primary container for this compound waste due to their high chemical resistance to a wide range of organic compounds.[17][18]

    • Alternative: If plastic containers are used, they must be fluorinated high-density polyethylene (HDPE) to provide adequate resistance to aromatic and halogenated compounds.[17][19] Standard HDPE is not recommended for long-term storage as it can degrade.[17]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-on cap.[15][16][20]

  • Labeling:

    • Attach a hazardous waste tag to the container before adding any waste.[1][16]

    • The label must include:

      • The words "Hazardous Waste."[14]

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[20]

      • The specific hazard(s): "Toxic," "Irritant."[20]

      • The accumulation start date.[20]

      • The name and contact information of the generating researcher or lab.[20]

Temporary Storage in the Laboratory: A Controlled Environment

Waste must be stored safely within the laboratory until it is collected by a licensed disposal company.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[15][16][21]

  • Secondary Containment: Place the primary waste container in a secondary containment vessel, such as a chemically resistant tray or tub.[1][15][16] The secondary container must be capable of holding 110% of the volume of the primary container.[15]

  • Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[14] The container must be kept closed except when adding waste.[15][16][20]

Arranging for Disposal: The Final Step

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact Your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste pickup.[14]

  • Provide Accurate Information: When scheduling a pickup, provide the EHS office with all the information from the hazardous waste tag.

  • Disposal Method: The primary disposal method for halogenated organic compounds is high-temperature incineration.[6] This process destroys the organic molecule, minimizing its environmental impact. For waste containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is required.

Caption: Disposal Workflow Diagram

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Personal Protective Equipment: Do not attempt to clean up a spill without the proper PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be required.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and the EHS office.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from UC San Diego Environment, Health & Safety.
  • Vanderbilt University. Storing Hazardous Waste In Your Laboratory. Retrieved from Vanderbilt Environmental Health and Safety.
  • CESH. (2025, August 18). A Complete Guide to Lab Waste Management Best Practices.
  • ChemScene. Safety Data Sheet - this compound.
  • Spectrum Chemical. (2020, February 4). SAFETY DATA SHEET - Methylene Iodide.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Sigma-Aldrich. This compound | 771-76-6.
  • CymitQuimica. This compound.
  • Spectrum Chemical. (2022, July 11). SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Arctom Scientific. CAS 771-76-6 this compound.
  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • U.S. Environmental Protection Agency. Waste Code - EPA.
  • GxP Cellators. (2024, January 24). Choosing the Best Bottles for Chemical Storage.
  • Scharlab. Suitable containers for each chemical product.
  • HazMat Tool. UN 2810: Toxic, liquids, organic, n.o.s. - Substance information.
  • GC Labels, Inc. Hazmat Shipping Label/Description - Class 6 UN2810 Toxic, Liquids, Organic.
  • Anhui Newman Fine Chemicals Co., Ltd. CAS 771-76-6 this compound. Retrieved from Anhui Newman Fine Chemicals Co., Ltd.
  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • GC Labels, Inc. Toxic, Liquid, N.O.S. UN2810.
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  • Invopak. (2025, April 23). Chemical Packaging: Choosing the Right Chemical Containers.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of an emergency, consult the Safety Data Sheet (SDS) and follow your institution's established emergency protocols.

Welcome, researchers and innovators. As you push the boundaries of drug development, your safety, and the integrity of your work are paramount. This guide, compiled by your Senior Application Scientist, provides essential, field-tested protocols for the safe handling of 2-Chloro-4,5-difluoronitrobenzene. This compound, while a valuable intermediate, presents notable health and safety challenges that demand meticulous attention to detail. This document moves beyond mere procedural lists to explain the why behind each recommendation, empowering you to work with confidence and precision.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Prolonged or repeated exposure can lead to more severe health effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a necessity.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) 100% Nitrile or Neoprene Gloves (double-gloving recommended), Safety Goggles, Lab Coat, Closed-toe Shoes.
Solution Preparation and Transfers 100% Nitrile or Neoprene Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Chemical-resistant Lab Coat or Apron, Closed-toe Shoes.
Running Reactions and Work-up 100% Nitrile or Neoprene Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Chemical-resistant Lab Coat or Apron, Closed-toe Shoes. Work should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical-resistant outer gloves (Butyl rubber recommended) over inner Nitrile gloves, Chemical Splash Goggles, Face Shield, Chemical-resistant disposable coveralls, Shoe covers, and a NIOSH-approved respirator with organic vapor cartridges.

The Rationale Behind Our Recommendations:

  • Gloves: While many disposable gloves offer some protection, the aromatic and halogenated nature of this compound necessitates high-quality, chemical-resistant options. Nitrile and neoprene provide good resistance to a range of chemicals.[1][2][3][4][5] Double-gloving is a prudent measure to prevent exposure in case of a tear or puncture in the outer glove. For extended contact or in the event of a spill, more robust materials like Butyl rubber are recommended for their superior resistance to corrosive and toxic chemicals.[2][3][5]

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[6][7] A face shield should be worn in conjunction with goggles whenever there is a risk of splashes or splatters, providing a broader barrier of protection for the entire face.[7]

  • Protective Clothing: A standard lab coat is sufficient for low-volume handling, but a chemical-resistant lab coat or apron is crucial when working with larger quantities or during procedures with a higher splash potential.[8][9] For significant spill cleanup, disposable coveralls are essential to prevent widespread contamination of personal clothing.[8]

  • Respiratory Protection: While routine handling in a fume hood should prevent inhalation, a NIOSH-approved respirator is a critical component of your spill response kit.[6][10]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Preparation:
  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Running the Reaction:
  • Set up your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • Maintain a clean and organized workspace to prevent accidental spills.

  • Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Container Management:
  • Waste containers must be made of a material compatible with the chemical.

  • Keep waste containers closed at all times, except when adding waste.[11]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

Final Disposal:
  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[11][12][13][14] Never dispose of this chemical down the drain or in the regular trash.[11]

Emergency Protocols: Responding to the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Skin or Eye Contact:
  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Eyes: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

Inhalation:
  • Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Spill Response:

For a minor spill within a fume hood:

  • Alert others in the immediate area.

  • Don the appropriate spill response PPE as outlined in the table above.

  • Contain the spill by covering it with an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor and your institution's environmental health and safety department.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of handling this compound safely.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Response Receipt & Storage Receipt & Storage Hazard Assessment Hazard Assessment Receipt & Storage->Hazard Assessment PPE Selection PPE Selection Hazard Assessment->PPE Selection Weighing Weighing PPE Selection->Weighing Solution Prep Solution Prep Weighing->Solution Prep Reaction Reaction Solution Prep->Reaction Waste Segregation Waste Segregation Reaction->Waste Segregation Container Management Container Management Waste Segregation->Container Management Final Disposal Final Disposal Container Management->Final Disposal Spill Spill Contain & Clean Contain & Clean Spill->Contain & Clean Exposure Exposure First Aid First Aid Exposure->First Aid Handling (in Fume Hood) Handling (in Fume Hood) Handling (in Fume Hood)->Spill Handling (in Fume Hood)->Exposure

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the quality and reproducibility of your research. Should you have any questions or require further assistance, please do not hesitate to reach out.

References

  • NIOSH. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). A guide for evaluating the performance of chemical protective clothing (cpc). Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

  • NIOSH. (n.d.). Protective Clothing and Ensembles. Restored CDC. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Campus Operations and Risk Management. (n.d.). 2. General Chemical Spill Procedures. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • KI Staff portal. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

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×

Retrosynthesis Analysis

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2-Chloro-4,5-difluoronitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.